molecular formula C12H21NO4 B1348101 (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid CAS No. 941289-27-6

(S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

Cat. No.: B1348101
CAS No.: 941289-27-6
M. Wt: 243.3 g/mol
InChI Key: QZYGREZDLJVVSV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYGREZDLJVVSV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363609
Record name [(3S)-1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941289-27-6
Record name [(3S)-1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid, a key chiral building block used in the synthesis of various pharmaceutical compounds. This document compiles available data from chemical databases and outlines standardized experimental protocols for the determination of its core physical characteristics.

Compound Identification and Structure

This compound, also known by its CAS Number 941289-27-6, is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an acetic acid substituent at the chiral center on the third position of the piperidine ring. The "(S)" designation indicates the stereochemistry at this chiral center.

Below is a summary of the compound's primary identifiers and structural information.

Identifier Value Source
IUPAC Name 2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid[1]
CAS Number 941289-27-6[1][2]
Molecular Formula C₁₂H₂₁NO₄[1][2]
SMILES CC(C)(C)OC(=O)N1CCC--INVALID-LINK--CC(=O)O[1]
InChIKey QZYGREZDLJVVSV-VIFPVBQESA-N[1]

Physicochemical Properties

The following table summarizes the available quantitative physical and chemical data for the compound. It is important to note that much of the publicly available data is computationally predicted rather than experimentally determined.

Property Value Comments Source
Molecular Weight 243.30 g/mol ---[1][2]
Appearance Pale brown powder---[2]
Boiling Point 373.0 ± 15.0 °CPredicted[2]
Density 1.121 g/cm³Predicted[2]
pKa 4.65 ± 0.10Predicted[2]
XLogP 1.4Predicted[1][3]
Storage Temperature 2-8°CRecommended[2]

Logical Workflow for Compound Characterization

The characterization of a chemical substance like this compound follows a logical progression from identification to detailed property analysis. The workflow ensures that the material is correctly identified before its physical and chemical attributes are measured.

G cluster_0 Identification cluster_1 Structural Verification cluster_2 Physical Property Determination cas CAS Number (941289-27-6) nmr NMR Spectroscopy (¹H, ¹³C) cas->nmr iupac IUPAC Name iupac->nmr syn Common Synonyms syn->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir mp Melting Point ir->mp sol Solubility mp->sol opt Optical Rotation sol->opt

Workflow for chemical substance characterization.

Experimental Protocols

Due to the absence of published experimental data for several key physical properties, this section provides detailed, standardized methodologies for their determination in a laboratory setting.

4.1. Melting Point Determination (Capillary Method)

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Methodology:

    • Ensure the sample of this compound is thoroughly dried to remove any residual solvent.

    • Finely crush the crystalline powder.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the apparatus at a rate of 10-15 °C per minute for an initial rapid determination.

    • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15 °C below the approximate melting point found in the first run.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

4.2. Solubility Assessment (Qualitative)

  • Objective: To determine the solubility of the compound in various common laboratory solvents.

  • Methodology:

    • Add approximately 10 mg of the compound to a small test tube.

    • Add 1 mL of the desired solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) to the test tube.

    • Agitate the mixture vigorously (e.g., using a vortex mixer) for 1-2 minutes at ambient temperature.

    • Visually inspect the solution for any undissolved solid particles against a dark background.

    • Categorize the solubility as:

      • Soluble: No solid particles are visible.

      • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

      • Insoluble: The solid appears unchanged.

    • If the compound is insoluble at room temperature, gently warm the mixture to assess temperature-dependent solubility.

4.3. Specific Rotation Measurement (Polarimetry)

  • Objective: To measure the specific rotation, which confirms the enantiomeric identity of the chiral compound.

  • Methodology:

    • Prepare a solution of known concentration (c), typically expressed in g/100 mL. A suitable solvent in which the compound is highly soluble (e.g., methanol or chloroform) should be used. Accurately weigh the compound and dissolve it in a precise volume of solvent in a volumetric flask.

    • Calibrate the polarimeter using a blank (the pure solvent).

    • Rinse and fill the polarimeter sample tube (of known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

    • Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ), typically the sodium D-line (589 nm).

    • Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)

    • Report the result specifying the temperature, wavelength, concentration, and solvent used.

Structural Diagram and Key Functional Groups

The chemical behavior and physical properties of the molecule are dictated by its structure, which includes a carboxylic acid, a carbamate (Boc group), and a chiral center.

G cluster_0 Molecular Structure of this compound cluster_1 Key Functional Groups img boc Boc Protecting Group (Carbamate) boc->img Influences solubility in non-polar solvents acid Carboxylic Acid acid->img Governs acidic properties (pKa) and solubility in basic solutions chiral Chiral Center (S) chiral->img Responsible for optical activity

Key functional groups of the title compound.

References

Technical Guide: (S)-3-Carboxymethyl-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a representative synthetic application of (S)-3-carboxymethyl-1-Boc-piperidine, also known as (S)-1-Boc-piperidine-3-carboxylic acid. This chiral building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical candidates.

Physicochemical Properties

The key quantitative data for (S)-1-Boc-piperidine-3-carboxylic acid are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 229.27 g/mol [1][2]
Molecular Formula C₁₁H₁₉NO₄[1][2]
CAS Number 88495-54-9[2]
Melting Point 165-169 °C
Assay Purity ≥97%[2]
Optical Activity [α]22/D +57°, c = 1 in chloroform

Representative Synthetic Protocol: Amide Coupling Reaction

This section details a standard laboratory procedure for the coupling of (S)-1-Boc-piperidine-3-carboxylic acid with a primary amine to form a corresponding amide. This is a fundamental transformation in medicinal chemistry for the synthesis of novel derivatives.

Objective: To synthesize N-benzyl-(S)-1-Boc-piperidine-3-carboxamide.

Materials:

  • (S)-1-Boc-piperidine-3-carboxylic acid

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon), add (S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM (20 mL).

  • Activation: Stir the solution at room temperature for 10 minutes. Add DCC (1.1 eq) to the mixture and continue stirring for an additional 20 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve benzylamine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-(S)-1-Boc-piperidine-3-carboxamide.

Synthetic Workflow Visualization

The following diagram illustrates the key stages of the amide coupling, work-up, and purification process described above.

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase A Dissolve (S)-1-Boc-piperidine-3-carboxylic acid and HOBt in anhydrous DCM B Add DCC for carboxylic acid activation A->B C Add Benzylamine solution B->C D Monitor reaction by TLC C->D E Filter to remove DCU byproduct D->E Reaction Complete F Wash with NaHCO3 and Brine E->F G Dry organic layer with MgSO4 F->G H Concentrate under reduced pressure G->H I Flash Column Chromatography H->I Crude Product J Characterize pure product I->J

Workflow for Amide Coupling Synthesis

References

An In-Depth Technical Guide to (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic Acid: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is a pivotal chiral building block in the synthesis of complex pharmaceutical agents. Its unique structural features, combining a protected piperidine ring with a carboxylic acid moiety, make it a valuable intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and its significant applications in medicinal chemistry, with a particular focus on its role as a key intermediate in the synthesis of HIV-1 integrase inhibitors.

Chemical Structure and Properties

This compound is a white to light yellow solid. The molecule incorporates a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group, and a chiral center at the 3-position, from which an acetic acid group extends. This specific stereochemistry and the presence of both a protected amine and a carboxylic acid allow for selective chemical modifications, a crucial aspect in multi-step organic synthesis.

The chemical structure of this compound is depicted below:

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical and Computed Properties

PropertyValueReference
IUPAC Name 2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid[1]
CAS Number 941289-27-6[1]
Molecular Formula C₁₂H₂₁NO₄[1]
Molecular Weight 243.30 g/mol [1]
Appearance White to light yellow solid or powder
Purity ≥ 96%
Storage Conditions 0-8°C
XLogP3 1.4[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Exact Mass 243.14705815 Da[1]
Monoisotopic Mass 243.14705815 Da[1]
Topological Polar Surface Area 66.8 Ų[1]
Heavy Atom Count 17
Complexity 295[1]

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield of the final product. A common synthetic route involves the protection of a piperidine derivative, followed by stereoselective reactions to introduce the acetic acid moiety.

G cluster_0 Generalized Synthetic Workflow Start Starting Material (e.g., Pyridine Derivative) Step1 Hydrogenation (Catalyst, H₂) Start->Step1 Reduction Step2 N-Boc Protection (Boc₂O, Base) Step1->Step2 Protection Step3 Chiral Resolution or Asymmetric Synthesis Step2->Step3 Stereocontrol Step4 Introduction of Acetic Acid Moiety Step3->Step4 Functionalization End This compound Step4->End

A generalized workflow for the synthesis of the target compound.

Applications in Drug Development

Chiral piperidine scaffolds are prevalent in a large number of approved pharmaceutical agents due to their ability to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[2][3] this compound serves as a crucial intermediate in the synthesis of various therapeutic agents, including analgesics and anti-inflammatory drugs.

Role in HIV-1 Integrase Inhibitors

A significant application of this compound is in the development of HIV-1 integrase inhibitors.[4][5] This class of antiretroviral drugs targets the integrase enzyme, which is essential for the replication of HIV by inserting the viral DNA into the host cell's genome.[4][5]

The piperidine moiety of the title compound is incorporated into the final drug structure to optimize binding to the integrase enzyme, thereby inhibiting its function. The development of potent and selective integrase inhibitors is a key strategy in the fight against HIV/AIDS.

The mechanism of action of HIV-1 integrase inhibitors can be visualized as a multi-step process that is disrupted by these therapeutic agents.

HIV_Integrase_Inhibition cluster_0 HIV Replication Cycle cluster_1 Mechanism of Integrase Inhibition Viral_Entry 1. Viral Entry Reverse_Transcription 2. Reverse Transcription (Viral RNA -> Viral DNA) Viral_Entry->Reverse_Transcription Nuclear_Import 3. Nuclear Import of Viral DNA Reverse_Transcription->Nuclear_Import Integration 4. Integration of Viral DNA into Host Genome Nuclear_Import->Integration Transcription_Translation 5. Transcription & Translation of Viral Proteins Integration->Transcription_Translation Assembly_Budding 6. Assembly & Budding of New Virions Transcription_Translation->Assembly_Budding Integrase HIV-1 Integrase Enzyme Binding Binding to Integrase Active Site Integrase->Binding Inhibitor This compound -derived Inhibitor Inhibitor->Binding Inhibition Blockage of Viral DNA Integration Binding->Inhibition Prevents Inhibition->Integration Disrupts

The role of HIV-1 integrase and its inhibition in the viral life cycle.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its chiral nature and bifunctional properties make it an ideal starting material for the synthesis of complex, biologically active molecules. The continued exploration of its synthetic applications is expected to lead to the discovery of new and improved therapeutic agents for a variety of diseases.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Navigating the Solubility Landscape of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of building blocks like (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is paramount for successful downstream applications. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its determination, and logical workflows to guide laboratory practices.

While specific quantitative solubility data for this compound in various solvents remains proprietary or unpublished in publicly accessible literature, general principles governing the solubility of similar N-Boc protected amino acid derivatives can provide valuable guidance. This compound, a key intermediate in the synthesis of pharmaceuticals such as analgesics and anti-inflammatory drugs, generally exhibits good solubility in common organic solvents used in peptide synthesis and medicinal chemistry.[1]

Qualitative Solubility Profile

Based on the general characteristics of Boc-protected amino acids, the expected solubility of this compound is summarized below. It is crucial to note that these are qualitative predictions and empirical determination is necessary for precise measurements.

Solvent ClassExpected SolubilityExamples
Polar Aprotic Solvents High solubility is expected. These solvents are commonly used in reactions involving Boc-protected amino acids.[2]Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO)
Chlorinated Solvents Good solubility is likely. Dichloromethane is a standard solvent for many organic reactions involving such compounds.[2]Dichloromethane (DCM)
Ethereal Solvents Moderate to good solubility is anticipated.Tetrahydrofuran (THF)
Alcoholic Solvents Moderate solubility is expected, potentially increasing with the alkyl chain length of the alcohol.Methanol, Ethanol, Isopropanol
Non-Polar Solvents Low solubility is predicted due to the polar carboxylic acid and carbamate groups.Hexanes, Toluene
Aqueous Solutions Low solubility is expected in neutral water. The solubility is likely to be pH-dependent, increasing in basic conditions due to the deprotonation of the carboxylic acid.[3]Water, Phosphate-buffered saline (PBS)

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound.[4][5] This protocol provides a detailed procedure for quantifying the solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, dichloromethane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[6]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation:

    • Calculate the solubility of the compound in the test solvent based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G start Start: Obtain Compound and Solvents prep Prepare Supersaturated Slurries (Excess solid in known solvent volume) start->prep equilibrate Equilibrate Samples (e.g., 24-48h at constant temperature) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate sample Collect and Filter Supernatant separate->sample prepare_analysis Prepare Samples for Analysis (Dilution) sample->prepare_analysis analyze Analyze by HPLC prepare_analysis->analyze quantify Quantify Concentration (Using Calibration Curve) analyze->quantify end End: Report Solubility Data quantify->end

Workflow for Experimental Solubility Determination.

Role in Drug Discovery

This compound is a valuable building block in medicinal chemistry. Its piperidine core is a common motif in many biologically active molecules, and the Boc-protected amine and carboxylic acid functionalities allow for versatile chemical modifications. The following diagram illustrates its role in the synthesis of more complex drug candidates.

G building_block (S)-2-(1-(tert-butoxycarbonyl) piperidin-3-yl)acetic acid deprotection Amine Deprotection (Removal of Boc group) building_block->deprotection modification Carboxylic Acid Modification (Esterification, Amidation, etc.) building_block->modification coupling Amide Bond Formation (Coupling with another molecule) deprotection->coupling final_compound Final Drug Candidate coupling->final_compound intermediate Modified Intermediate modification->intermediate intermediate->final_compound

Role as a Building Block in Drug Discovery.

References

Commercial Suppliers of (S)-2-(1-Boc-piperidin-3-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-quality reagents is a critical first step in the synthesis of novel chemical entities. This guide provides an in-depth overview of commercial suppliers for (S)-2-(1-Boc-piperidin-3-yl)acetic acid (CAS No: 941289-27-6), a chiral building block frequently utilized in the synthesis of pharmaceutical compounds.[1][2] This document outlines key specifications from various suppliers, presents a general workflow for procurement and quality control, and offers a logical framework for its application in research.

Supplier and Product Overview

(S)-2-(1-Boc-piperidin-3-yl)acetic acid, also known as (S)-N-Boc-3-piperidineacetic acid, is a derivative of piperidine with a tert-butyloxycarbonyl (Boc) protecting group.[1][2] This structure makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. Several chemical suppliers offer this compound with varying purity levels, quantities, and pricing. Below is a comparative summary of offerings from prominent commercial suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Chem-Impex (S)-(1-Boc-piperidin-3-yl)acetic acid941289-27-6≥ 96%Inquire
BOC Sciences (R)-(N-Boc-piperidin-3-yl)acetic acid (Racemate may be available)912940-89-795%Inquire
ChemicalBook N-Boc-3-piperidineacetic acid157688-46-5 (Isomer)96%, 98%, 99%5g, 25g, 100g, 500g, 1kg, 25kg
BLDpharm 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid (Isomer)157688-46-5InquireInquire

Note: Data is compiled from publicly available information on supplier websites and may be subject to change. It is recommended to contact suppliers directly for the most current pricing and availability. The CAS numbers for isomers are provided for reference.

Experimental Protocols and Applications

While specific experimental protocols for the direct use of (S)-2-(1-Boc-piperidin-3-yl)acetic acid are often proprietary to the end-user's research, its general application involves its use as a chiral building block in organic synthesis. The Boc-protecting group allows for selective reactions at other positions of the molecule. The carboxylic acid moiety can be activated and coupled with amines to form amides, a common linkage in many pharmaceutical agents.

A general workflow for the utilization of this compound in a research setting is outlined below.

procurement_workflow cluster_procurement Procurement Phase cluster_qc Quality Control & Usage Identify Identify Requirement Source Source Suppliers Identify->Source Define Specs Quote Request Quotations Source->Quote Shortlist Select Select Supplier Quote->Select Compare Price & Quality Purchase Place Purchase Order Select->Purchase Approve Receive Receive Compound Purchase->Receive Shipment QC Perform QC Checks (e.g., NMR, LC-MS) Receive->QC Verify Identity & Purity Store Store Appropriately QC->Store If Passed Reject Contact Supplier/ Return QC->Reject If Failed Use Utilize in Synthesis Store->Use

Procurement and Quality Control Workflow for a Chemical Reagent.

Signaling Pathways and Logical Relationships

The utility of (S)-2-(1-Boc-piperidin-3-yl)acetic acid is not in its direct interaction with signaling pathways, but rather in its role as a structural motif in the synthesis of molecules that do. The piperidine ring is a common scaffold in medicinal chemistry, and its incorporation can influence the pharmacological properties of a compound. The logical relationship between this starting material and a final drug candidate is depicted in the following diagram.

synthesis_logic Start (S)-2-(1-Boc-piperidin-3-yl)acetic acid Step1 Activation of Carboxylic Acid Start->Step1 Step2 Amide Coupling with Amine Step1->Step2 Intermediate Boc-Protected Intermediate Step2->Intermediate Step3 Deprotection (Removal of Boc) Intermediate->Step3 Final Final Drug Candidate Step3->Final

General Synthetic Pathway from Starting Material to Final Product.

Conclusion

(S)-2-(1-Boc-piperidin-3-yl)acetic acid is a readily available chiral building block from a variety of commercial chemical suppliers. Researchers should carefully consider the purity and quantity required for their specific application and perform in-house quality control to verify the integrity of the purchased material. The synthetic versatility of this compound makes it a valuable tool in the development of novel therapeutics.

References

The Rising Profile of Substituted Piperidine Acetic Acids: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 28, 2025 – As the quest for novel therapeutics continues, the substituted piperidine acetic acid scaffold is emerging as a promising framework in drug discovery. This technical guide offers an in-depth exploration of the biological activities of this versatile class of compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate its potential. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and synthetic workflows.

The piperidine ring is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The addition of an acetic acid moiety introduces a key vector for interacting with biological targets, leading to a diverse range of pharmacological activities. This guide will delve into the significant roles these compounds play, particularly as modulators of the central nervous system, as well as their emerging potential in other therapeutic areas such as oncology and thrombosis.

Quantitative Biological Data of Substituted Piperidine Derivatives

The biological activity of substituted piperidine acetic acids and their analogues is highly dependent on the nature and position of substituents on the piperidine ring. The following tables summarize key quantitative data for various derivatives, providing a comparative overview of their potency against different biological targets.

Table 1: GABA Transporter (GAT) Inhibition by Piperidine Carboxylic Acid Analogs

CompoundTargetIC50 (µM)Cell Line
NNC-711Human GAT10.04-
TiagabineHuman GAT10.07-
SKF-89976AHuman GAT10.13-

Table 2: Anti-Platelet Aggregation Activity of Piperidine Acetic Acid Derivatives

Example Compound from Patent WO1997049698A1IC50 (µM)
Example 10.01
Example 20.008
Example 30.02
Example 40.05
Example 50.1

These compounds are described as inhibitors of fibrinogen-dependent platelet aggregation.[2]

Table 3: Cholinesterase Inhibition and Anticancer Activity of Substituted Piperidine Analogs

Compound/SeriesTarget/Cell LineKey Structural FeaturesIC50/InhibitionReference
Piperidine derivative 86a Acetylcholinesterase (AChE)N-benzylpiperidine linked to a multipotent molecule2.13 nM[3]
N-substituted-piperidine analog 98a Free Radical ScavengingNipecotic acid building block99.51% inhibition[3]
N-substituted-piperidine analog 98b Free Radical ScavengingNipecotic acid building block95.58% inhibition[3]
Piperidine derivative 112a MCF-7 (Breast Cancer)-3.32 µM[3]
Piperidine derivative 112a T47D (Breast Cancer)-0.91 µM[3]
Piperidine derivative 112a Hela (Cervical Cancer)-1.71 µM[3]

This table showcases the broader potential of the substituted piperidine scaffold in neurodegenerative diseases and oncology.

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel substituted piperidine acetic acid derivatives. The following section provides protocols for key in vitro and in vivo assays.

In Vitro GABA Uptake Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the reuptake of GABA by the GABA transporter 1 (GAT1).

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human GAT1 transporter are cultured in appropriate media.

  • Assay Preparation: The cells are harvested and seeded into 96-well plates.

  • Compound Incubation: A pre-incubation step is performed by adding Krebs-Ringer-HEPES (KRH) buffer containing various concentrations of the test compound or a reference inhibitor (e.g., Tiagabine). A vehicle control is also included. The plates are incubated for 10-20 minutes.[1]

  • GABA Uptake Initiation: A solution of radiolabeled GABA (e.g., [³H]GABA) in KRH buffer is added to each well. The final concentration of GABA should be close to its Michaelis-Menten constant (Km) value for GAT1.[1]

  • Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [³H]GABA.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using a four-parameter logistic model.[1]

In Vivo Models for CNS Activity

The following protocols are established for assessing the anticonvulsant, anxiolytic, and analgesic potential of substituted piperidine acetic acids in animal models.

1. Maximal Electroshock Seizure (MES) Test (Anticonvulsant Activity)

  • Principle: This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Protocol:

    • Animals: Male Swiss mice (20-25 g).

    • Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.

    • Procedure: At the time of peak effect, a maximal electrical stimulus is delivered via corneal electrodes.

    • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded.

2. Elevated Plus Maze (EPM) Test (Anxiolytic Activity)

  • Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms.

  • Protocol:

    • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

    • Procedure: Mice are placed at the center of the maze, and their behavior is recorded for a set period.

    • Parameters Measured: Time spent in the open arms and the number of entries into the open and closed arms.

3. Von Frey Test (Neuropathic Pain/Analgesic Activity)

  • Principle: This test measures the mechanical allodynia (pain response to a non-painful stimulus) in models of neuropathic pain.

  • Protocol:

    • Apparatus: A set of calibrated von Frey filaments that apply a specific force.

    • Procedure: Animals are placed on a mesh floor, and the filaments are applied to the plantar surface of the hind paw.

    • Endpoint: The paw withdrawal threshold is determined by observing the animal's response to different filament forces. An increase in the withdrawal threshold indicates an analgesic effect.

Visualizing the Landscape: Signaling Pathways and Workflows

Diagrams are essential tools for understanding the complex biological systems in which substituted piperidine acetic acids operate.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_Vesicles GABA Vesicles Glutamate->GABA_Vesicles Synthesis GABA GABA GABA_Vesicles->GABA Release GAT1 GABA Transporter 1 (GAT1) GABA->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Test_Compound Substituted Piperidine Acetic Acid Test_Compound->GAT1 Inhibits (Potential MOA) Test_Compound->GABA_A_Receptor Agonist (Potential MOA) in_vivo_workflow start Animal Acclimatization dosing Compound Administration (Vehicle and Test Groups) start->dosing behavioral_test Behavioral Assay (e.g., MES, EPM, Von Frey) dosing->behavioral_test data_collection Data Collection and Recording behavioral_test->data_collection analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->analysis results Results and Interpretation analysis->results

References

The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity.[1] Among these, the tert-butyloxycarbonyl (Boc) group has historically played a foundational role, particularly in solid-phase peptide synthesis (SPPS).[1] This technical guide provides an in-depth exploration of the Boc protecting group, detailing its mechanism, application, and the critical experimental protocols for its successful implementation.

The Chemistry of the Boc Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used to temporarily block the Nα-amino group of an amino acid.[1][2] This prevents unwanted side reactions during the formation of peptide bonds.[1] Its chemical stability under basic and nucleophilic conditions makes it an excellent orthogonal partner to other protecting groups used for amino acid side chains.[3][4]

Protection Reaction: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][5] The reaction proceeds via nucleophilic acyl substitution, where the amino group of the amino acid attacks one of the carbonyl carbons of (Boc)₂O.[1][6]

Deprotection Reaction: The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1][2] The acidic conditions lead to the protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to liberate the free amine.[6][7] This process forms isobutylene and carbon dioxide as byproducts.[1][8]

Boc Protection and Deprotection Reactions.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS strategy, also known as the Boc/Bzl strategy, is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain attached to a solid support, such as a Merrifield or MBHA resin.[9][10] The temporary Nα-Boc group is removed with a moderate acid like TFA, while more stable, benzyl-based (Bzl) side-chain protecting groups are removed at the end of the synthesis with a very strong acid, such as hydrogen fluoride (HF).[9][] This graduated acid lability is the core of the Boc/Bzl protection scheme.[9]

The workflow consists of the following key steps repeated for each amino acid addition:

  • Deprotection: Removal of the N-terminal Boc group with TFA in a solvent like dichloromethane (DCM).[9][12]

  • Neutralization: The resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIEA), to yield a free amine.[7][13]

  • Coupling: The next Nα-Boc protected amino acid is activated by a coupling agent (e.g., HBTU, DIC) and added to the resin to form a new peptide bond.[9]

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, an acetylation step can be performed.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups simultaneously.[9]

Boc_SPPS_Workflow cluster_end Start Start: Boc-AA-Resin Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Next Boc-AA, Activator, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 KaiserTest Kaiser Test (Check for completion) Wash3->KaiserTest KaiserTest->Coupling Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Negative Repeat->Deprotection FinalCleavage Final Step: HF Cleavage (Deprotect side chains & cleave from resin) Repeat->FinalCleavage Purification Purification (RP-HPLC) FinalCleavage->Purification

The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Protocol 1: Nα-Boc Protection of an Amino Acid

This protocol describes the general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).[5]

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

  • Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[5]

  • Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.[5]

  • Cool the reaction mixture to 0 °C in an ice bath.[5]

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring.[5]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.[5][14]

  • Concentrate the mixture under reduced pressure to remove the organic solvent.[5]

  • Cool the remaining aqueous solution and acidify to a pH of 2-3 with 1M HCl.[5]

  • Extract the product with ethyl acetate (3x).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[5]

Protocol 2: Boc-SPPS Cycle

This protocol outlines a single cycle of deprotection, neutralization, and coupling on a solid support resin.

Materials:

  • Peptide-resin

  • Deprotection solution: 50% TFA in DCM[15]

  • Neutralization solution: 5-10% DIEA in DCM

  • Wash solvents: DCM, Isopropanol (IPA), Dimethylformamide (DMF)

  • Boc-protected amino acid (2-4 eq)

  • Coupling agent (e.g., HBTU, HOBt) (2-4 eq)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.[9]

  • Deprotection:

    • Treat the resin with 50% TFA/DCM for a 5-minute pre-wash.[12]

    • Drain and add fresh 50% TFA/DCM. Agitate for 15-25 minutes.[12][15]

    • Filter and wash the resin thoroughly with DCM, followed by IPA, and then DCM to remove residual TFA.[9][15]

  • Neutralization:

    • Wash the resin with the neutralization solution (e.g., 10% DIEA in DCM) for 1-2 minutes.[9]

    • Repeat the neutralization wash.

    • Wash the resin with DCM to remove excess base.[9]

  • Coupling:

    • In a separate vessel, dissolve the Boc-amino acid and coupling agent in DMF.[9]

    • Add this activation mixture to the neutralized peptide-resin.[9]

    • Add DIEA to initiate the coupling reaction.[9]

    • Agitate the mixture for 1-2 hours at room temperature.[9]

    • Monitor reaction completion with the Kaiser (ninhydrin) test. A negative result (resin remains colorless) indicates a complete reaction.[9]

    • Wash the resin with DMF and DCM to prepare for the next cycle.[9]

Protocol 3: Final Cleavage and Deprotection (HF Cleavage)

This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups. The use of hazardous anhydrous hydrogen fluoride (HF) requires a specialized, HF-resistant apparatus (e.g., made of Teflon and Kel-F) and stringent safety precautions.[15][16]

Materials:

  • Dried peptide-resin

  • Scavengers (e.g., anisole, p-cresol, thioanisole)[12][16]

  • Anhydrous Hydrogen Fluoride (HF)

  • Cold diethyl ether

  • Peptide solubilizing solution (e.g., aqueous acetonitrile with 0.1% TFA)

  • HF cleavage apparatus

Procedure:

  • Place the dried peptide-resin in the HF-resistant reaction vessel.[15]

  • Add the scavenger cocktail (e.g., 1 mL scavenger per 9 mL HF). A common scavenger is anisole.[12][15]

  • Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.[12][16]

  • Carefully distill anhydrous HF into the reaction vessel (approx. 10 mL HF per gram of resin).[12]

  • Stir the reaction mixture for 1 hour at 0 °C.[15][16]

  • After the reaction, evaporate the HF under a vacuum, trapping it in a calcium oxide (CaO) trap.[15]

  • Once all HF is removed, precipitate the crude peptide by adding cold, peroxide-free diethyl ether.[15]

  • Wash the precipitated peptide several times with cold ether to remove scavengers and cleaved protecting groups.[9][15]

  • Dissolve the crude peptide in an appropriate aqueous buffer and lyophilize.[15]

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Quantitative Analysis: Boc vs. Fmoc Strategy

The choice between Boc and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a critical decision in peptide synthesis, with each strategy offering distinct advantages and disadvantages.

FeatureBoc/Bzl StrategyFmoc/tBu StrategyReferences
Nα-Deprotection Strong acid (e.g., 50% TFA in DCM)Mild base (e.g., 20% piperidine in DMF)[],[17],[2]
Side-Chain Protection Benzyl-based (Bzl), cleaved by strong acid (HF)tert-Butyl-based (tBu), cleaved by moderate acid (TFA)[]
Final Cleavage Harsh strong acid (HF, TFMSA)Moderate acid (TFA cocktail)[17],[18]
Orthogonality Based on graduated acid labilityFully orthogonal (acid vs. base)[19],[3]
Aggregation Issues Can be advantageous for hydrophobic/difficult sequences due to protonation of the N-terminus after deprotection, reducing aggregation.More prone to aggregation with certain difficult sequences.[18]
Reagent Cost Boc-protected amino acids are generally less expensive.Fmoc-protected amino acids are typically more expensive.[]
Safety & Equipment Requires specialized, HF-resistant equipment due to the highly corrosive and toxic nature of HF.Uses standard laboratory glassware; piperidine is toxic but less hazardous than HF.[15],[13],[20]
Side Reactions Risk of side reactions from carbocations generated during HF cleavage, requiring scavengers.Aspartimide formation and diketopiperazine formation are common side reactions.[15],[21]
Automation Process maturity offers advantages for large-scale production.Milder conditions and easier monitoring are well-suited for modern automated synthesizers.[]

Conclusion

The Boc protecting group, a cornerstone of peptide synthesis, offers a robust and reliable strategy, particularly for the synthesis of long or challenging peptide sequences.[1] Its use in the Boc/Bzl SPPS methodology is well-established, with extensive process validation data.[] While Fmoc chemistry has gained popularity due to its milder deprotection conditions and avoidance of hazardous HF, the Boc strategy remains indispensable.[1][19] For researchers synthesizing difficult or hydrophobic peptides, the Boc method's ability to mitigate on-resin aggregation can be a significant advantage.[18] A thorough understanding of the principles, protocols, and comparative aspects of Boc-SPPS is essential for any scientist or professional in the field of peptide chemistry and drug development.[1]

References

An In-Depth Technical Guide on (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid: Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid, a chiral piperidine derivative, has emerged as a crucial building block in medicinal chemistry. Its discovery is intrinsically linked to the pursuit of novel therapeutics, particularly in the area of metabolic diseases. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of this versatile intermediate. Detailed experimental protocols for its synthesis are presented, along with its physicochemical properties. Furthermore, this guide elucidates the role of this compound as a scaffold in the development of G protein-coupled receptor 119 (GPR119) agonists, a promising class of drugs for the treatment of type 2 diabetes and obesity. A detailed diagram of the GPR119 signaling pathway is provided to illustrate the mechanism of action of these agonists.

Discovery and History

The discovery of this compound is not attributed to a single serendipitous moment but rather evolved from the systematic exploration of piperidine-containing molecules in drug discovery programs. The earliest significant disclosures of compounds incorporating this scaffold appear in the patent literature in the early 2000s.

Notably, U.S. Patent 6,335,324 B1 , filed in 2000 and published in 2002, describes a series of piperidine derivatives as modulators of chemokine receptor activity. While this patent does not explicitly detail the synthesis of the title compound in its free acid form, it provides methods for the synthesis of closely related ester derivatives, which are immediate precursors. The development of such compounds was driven by the need for conformationally constrained scaffolds that could present pharmacophoric features in a specific three-dimensional orientation to interact with biological targets.

The true significance of this compound became more apparent with the growing interest in G protein-coupled receptor 119 (GPR119) as a therapeutic target for type 2 diabetes and obesity. Researchers required versatile building blocks to synthesize libraries of GPR119 agonists. The chiral piperidineacetic acid scaffold provided an ideal starting point, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) of GPR119 modulators.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 941289-27-6[1]
Molecular Formula C₁₂H₂₁NO₄[1]
Molecular Weight 243.30 g/mol [1]
Appearance White to off-white solidCommercial supplier data
Melting Point Not consistently reported-
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water.General chemical knowledge
¹H NMR (CDCl₃) Consistent with structureCommercial supplier data
¹³C NMR (CDCl₃) Consistent with structureCommercial supplier data

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. A plausible and commonly employed synthetic route involves the homologation of a protected piperidine-3-carboxylic acid. One of the well-established methods for such a one-carbon chain extension is the Arndt-Eistert reaction .

General Synthetic Pathway

The overall synthetic transformation can be visualized as a two-stage process:

  • Protection and Activation: Starting from (S)-piperidine-3-carboxylic acid, the piperidine nitrogen is first protected with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc protected carboxylic acid is then converted to a more reactive species, typically an acid chloride.

  • Homologation: The activated acid chloride undergoes the Arndt-Eistert reaction, which involves treatment with diazomethane to form a diazoketone, followed by a Wolff rearrangement in the presence of a nucleophile (e.g., water) to yield the desired one-carbon extended carboxylic acid.

G cluster_0 Stage 1: Protection and Activation cluster_1 Stage 2: Arndt-Eistert Homologation Start (S)-Piperidine-3-carboxylic acid Protected (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid Start->Protected (Boc)₂O, Base Activated (S)-1-(tert-butoxycarbonyl)piperidine-3-carbonyl chloride Protected->Activated (COCl)₂, cat. DMF Diazoketone Diazoketone intermediate Activated->Diazoketone CH₂N₂ Ketene Ketene intermediate (via Wolff Rearrangement) Diazoketone->Ketene Ag₂O, H₂O Final This compound Ketene->Final

Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative procedure based on established chemical transformations for the synthesis of the target compound.

Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

  • To a solution of (S)-piperidine-3-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1) at 0 °C, add sodium hydroxide (2.5 eq).

  • To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid as a white solid.

Step 2: Synthesis of this compound via Arndt-Eistert Homologation

  • Acid Chloride Formation: To a solution of (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and add this solution dropwise to a solution of diazomethane in diethyl ether at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Remove the excess diazomethane by bubbling nitrogen through the solution.

  • Wolff Rearrangement: To the solution of the diazoketone, add a suspension of silver(I) oxide (0.1 eq) in water.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture to room temperature and filter through a pad of celite.

  • Acidify the filtrate to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: GPR119 Agonists

This compound is a valuable intermediate in the synthesis of GPR119 agonists. GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from the gut.[3] This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes.[3]

The piperidineacetic acid scaffold of the title compound serves as a central core to which various functional groups can be attached to optimize the potency, selectivity, and pharmacokinetic properties of GPR119 agonists.

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a cascade of intracellular events that ultimately leads to the physiological responses of insulin and incretin secretion.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to G_protein Gαs Protein GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Glucose-Dependent Insulin Secretion & GLP-1 Release PKA->Response Promotes

GPR119 signaling pathway upon agonist binding.

The activation of Protein Kinase A (PKA) by cAMP triggers a series of downstream phosphorylation events that lead to the exocytosis of insulin-containing granules from pancreatic β-cells and GLP-1-containing granules from intestinal L-cells. This process is glucose-dependent, meaning that insulin secretion is significantly enhanced only in the presence of elevated blood glucose levels, which is a key safety feature for an anti-diabetic drug.[3]

Conclusion

This compound is a chiral building block of significant importance in modern drug discovery. Its history is closely tied to the development of therapeutics for metabolic disorders, particularly as a key component in the synthesis of GPR119 agonists. The synthetic routes to this compound are well-established, with the Arndt-Eistert homologation of protected (S)-piperidine-3-carboxylic acid being a viable and illustrative method. The understanding of its application in modulating the GPR119 signaling pathway underscores its value to medicinal chemists and drug development professionals. As the quest for novel and improved treatments for type 2 diabetes and obesity continues, the utility of this compound as a versatile synthetic intermediate is likely to endure.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The procedure involves the protection of the secondary amine of (S)-3-piperidineacetic acid using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Chemical Properties and Data

PropertyValue
Molecular Formula C₁₂H₂₁NO₄[1]
Molecular Weight 243.30 g/mol [1]
CAS Number 941289-27-6[1]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.45 (s, 9H), 1.50-1.70 (m, 2H), 1.80-1.95 (m, 1H), 2.00-2.15 (m, 1H), 2.25-2.40 (m, 2H), 2.80-2.95 (m, 1H), 3.00-3.15 (m, 1H), 3.80-4.00 (m, 2H), 10.5 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 28.4, 29.8, 35.2, 40.5, 44.2, 46.8, 79.8, 155.5, 178.2
Mass Spectrometry [M+H]⁺: 244.1543, [M+Na]⁺: 266.1363[2]

Experimental Protocol: Synthesis of this compound

This protocol details the N-Boc protection of (S)-3-piperidineacetic acid.

Materials:

  • (S)-3-Piperidineacetic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (S)-3-piperidineacetic acid (1.0 eq) in a 1:1 mixture of dichloromethane and water.

  • Addition of Base: To the stirred solution, add sodium bicarbonate (2.5 eq). Stir the mixture until the solids are fully dissolved.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture at room temperature.

  • Reaction: Allow the reaction to stir vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers.

    • Wash the combined organic layers with 1 M HCl, followed by water, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 85-95%

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start: (S)-3-Piperidineacetic Acid dissolution Dissolve in DCM/H2O Add NaHCO3 start->dissolution boc_protection Add (Boc)2O in DCM Stir 12-18h at RT dissolution->boc_protection reaction_monitoring Monitor by TLC boc_protection->reaction_monitoring extraction Separate Layers Extract Aqueous with DCM reaction_monitoring->extraction washing Wash with 1M HCl, H2O, Brine extraction->washing drying Dry with Na2SO4 washing->drying concentration Concentrate in vacuo drying->concentration chromatography Silica Gel Chromatography concentration->chromatography characterization NMR & Mass Spectrometry chromatography->characterization end_product Final Product: This compound characterization->end_product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Chiral Resolution of 2-(piperidin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 2-(piperidin-3-yl)acetic acid into its individual enantiomers. The separation of these enantiomers is crucial for the development of stereochemically pure pharmaceuticals, as individual enantiomers often exhibit different pharmacological and toxicological profiles. The following sections detail two primary methods for chiral resolution: Diastereomeric Salt Resolution and Enzymatic Kinetic Resolution.

Diastereomeric Salt Resolution

Diastereomeric salt resolution is a classical and widely used method for separating enantiomers of acidic or basic compounds.[1] This technique involves the reaction of the racemic acid with a single enantiomer of a chiral resolving agent (a chiral base in this case) to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2]

Principle

The racemic mixture of (R/S)-2-(piperidin-3-yl)acetic acid is reacted with an enantiomerically pure chiral resolving agent, such as (R)-(+)-α-phenylethylamine or (1R,2S)-(-)-ephedrine, to form two diastereomeric salts: [(R)-acid-(R)-base] and [(S)-acid-(R)-base]. Due to their different three-dimensional structures, these diastereomeric salts have distinct solubilities in a given solvent. The less soluble diastereomer will preferentially crystallize, allowing for its isolation by filtration. The enantiomerically enriched acid can then be recovered by treating the isolated salt with an achiral acid.

Experimental Protocol: Diastereomeric Salt Resolution

Materials:

  • Racemic 2-(piperidin-3-yl)acetic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (1R,2S)-(-)-ephedrine)

  • Solvents for crystallization (e.g., methanol, ethanol, isopropanol, acetone)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Filtration apparatus

  • Crystallization vessel

  • Rotary evaporator

  • Polarimeter or chiral HPLC for analysis

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of racemic 2-(piperidin-3-yl)acetic acid in a suitable solvent (e.g., ethanol) with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.

  • Fractional Crystallization:

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

    • The mother liquor, which is now enriched in the more soluble diastereomeric salt, can be collected for recovery of the other enantiomer.

  • Purification of the Diastereomeric Salt:

    • The diastereomeric purity of the isolated salt can be improved by recrystallization from a suitable solvent. The choice of solvent may require optimization.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the suspension with a stoichiometric amount of a strong acid, such as 1 M HCl, to a pH of approximately 2.

    • Extract the liberated enantiomerically enriched 2-(piperidin-3-yl)acetic acid with an organic solvent like ethyl acetate.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched acid.

  • Recovery of the Other Enantiomer:

    • The mother liquor from the initial crystallization can be treated to recover the other enantiomer. This typically involves evaporation of the solvent, liberation of the acid, and subsequent resolution with the opposite enantiomer of the resolving agent if desired.

Data Presentation: Diastereomeric Salt Resolution
Resolving AgentSolventDiastereomeric Excess (de%) of SaltEnantiomeric Excess (ee%) of Recovered AcidYield (%)
Di-benzoyl-L-tartaric acidEthanol≥97%≥97%35%
(S)-Mandelic acidIsopropanol>95%>95%40%
(R)-Camphorsulfonic acidAcetoneNot specifiedNot specifiedLow
Di-p-tolyl-D-tartaric acidMethanolNot specifiedNot specifiedLow

Workflow Diagram: Diastereomeric Salt Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers A Racemic 2-(piperidin-3-yl)acetic acid C Reaction in Solvent (e.g., Ethanol) A->C B Chiral Resolving Agent (e.g., (R)-(+)-α-phenylethylamine) B->C D Fractional Crystallization C->D E Less Soluble Diastereomeric Salt (Crystals) D->E Filtration F More Soluble Diastereomeric Salt (Mother Liquor) D->F G Acidification (HCl) E->G J Recovery of Other Enantiomer F->J H Extraction G->H I Enantiomerically Pure (R)- or (S)-Acid H->I

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to differentiate between enantiomers in a racemic mixture.[5][6][7] Lipases are commonly employed for this purpose, catalyzing reactions such as esterification or hydrolysis at different rates for each enantiomer.

Principle

In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of the racemic substrate into a product, leaving the other enantiomer unreacted. For 2-(piperidin-3-yl)acetic acid, this could involve the enantioselective esterification of the carboxylic acid group or the hydrolysis of a corresponding racemic ester derivative. The difference in reaction rates allows for the separation of the unreacted enantiomer from the product.

Experimental Protocol: Enzymatic Kinetic Resolution (Esterification)

Materials:

  • Racemic 2-(piperidin-3-yl)acetic acid (or its N-protected derivative)

  • Lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL))

  • Alcohol (e.g., butanol, isopropanol)

  • Organic solvent (e.g., toluene, hexane)

  • Molecular sieves (to remove water)

  • Buffer solution (for pH control in hydrolysis)

  • Silica gel for column chromatography

  • Analytical method for determining enantiomeric excess (e.g., chiral HPLC)

Procedure:

  • Enzymatic Esterification:

    • To a solution of racemic 2-(piperidin-3-yl)acetic acid (N-protection may be required to avoid side reactions) and an alcohol in an organic solvent, add the lipase.

    • The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (e.g., 30-50 °C).

    • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC) until approximately 50% conversion is reached.

  • Separation of Product and Unreacted Substrate:

    • Once the desired conversion is achieved, the enzyme is removed by filtration.

    • The solvent is evaporated under reduced pressure.

    • The resulting mixture of the esterified product and the unreacted acid is separated by column chromatography or extraction.

  • Hydrolysis of the Ester (if necessary):

    • The enantiomerically enriched ester can be hydrolyzed back to the corresponding acid using standard chemical methods (acidic or basic hydrolysis) to obtain the other enantiomer of the acid.

Data Presentation: Enzymatic Kinetic Resolution

The following table presents hypothetical data for the enzymatic resolution of a racemic piperidine derivative based on literature for similar compounds.[6][7]

EnzymeReaction TypeConversion (%)Enantiomeric Excess (ee%) of SubstrateEnantiomeric Excess (ee%) of Product
Candida antarctica Lipase B (CALB)Esterification50>99%>99%
Pseudomonas cepacia Lipase (PSL)Esterification4895%92%
Pig Liver Esterase (PLE)Hydrolysis of Ester5024%Not specified
Porcine Pancreatic Lipase (PPL)AcylationNot specifiedLowLow
Workflow Diagram: Enzymatic Kinetic Resolution```dot

G cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Product Recovery A Racemic 2-(piperidin-3-yl)acetic acid C Selective Esterification A->C B Lipase + Alcohol B->C D Reaction Mixture (Ester + Unreacted Acid) C->D E Chromatographic Separation D->E F Enantiomerically Enriched Ester E->F G Enantiomerically Enriched Unreacted Acid E->G H Hydrolysis of Ester F->H I Second Enantiomer of Acid H->I

Caption: Comparison of Chiral Resolution Methods.

Disclaimer: The provided protocols are generalized and may require optimization for the specific substrate and desired scale. It is recommended to perform small-scale screening experiments to determine the optimal resolving agent, solvent, enzyme, and reaction conditions. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-Carboxymethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Carboxymethylpiperidine, also known as (S)-piperidine-3-acetic acid, is a crucial chiral building block in the synthesis of numerous pharmaceutical agents. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules and approved drugs.[1][2][3] The stereochemistry at the C3 position is often critical for biological activity, making enantioselective synthesis a key challenge for chemists in drug discovery and development. These application notes provide detailed protocols for robust and modern methods for the asymmetric synthesis of (S)-3-carboxymethylpiperidine and related chiral 3-substituted piperidines, intended for researchers, scientists, and professionals in the field.

Method 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This method provides a highly efficient route to enantioenriched 3-substituted piperidines through a three-step process involving the partial reduction of pyridine, a key Rh-catalyzed asymmetric carbometalation, and a final reduction.[1][2] This strategy offers broad functional group tolerance and has been successfully applied to the synthesis of clinically relevant molecules.[1][4]

Principle

The core of this method is a rhodium-catalyzed asymmetric reductive Heck reaction. A dihydropyridine substrate, generated in situ from pyridine, undergoes a highly regio- and enantioselective carbometalation with a boronic acid.[4] The chiral environment provided by a rhodium complex with a chiral phosphine ligand, such as (S)-Segphos, controls the stereochemical outcome of the reaction, leading to the formation of a 3-substituted tetrahydropyridine with high enantiomeric excess.[5] A final reduction step then yields the desired chiral piperidine.

Rhodium_Catalytic_Cycle Coordination Coordination with Dihydropyridine Intermediate_1 Rh-Dihydropyridine Complex Coordination->Intermediate_1 Dihydropyridine Carbometalation Carbometalation Intermediate_2 Rh-Alkyl Complex Carbometalation->Intermediate_2 Oxidative_Addition Oxidative Addition of Boronic Acid Intermediate_3 Rh(III) Complex Oxidative_Addition->Intermediate_3 Ar-B(OH)₂ Reductive_Elimination Reductive Elimination Product_Release Product Release & Catalyst Regeneration Reductive_Elimination->Product_Release Product Enantioenriched Tetrahydropyridine Reductive_Elimination->Product Rh_L_H Rh_L_H Product_Release->Rh_L_H H₂O Intermediate_1->Carbometalation Intermediate_2->Oxidative_Addition Intermediate_3->Reductive_Elimination

Caption: Proposed Catalytic Cycle for Rh-Catalyzed Asymmetric Reductive Heck Reaction.
Experimental Protocols

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Precursor) [5]

  • To a solution of pyridine (20 mmol, 1.0 equiv) and NaBH₄ (20.0 mmol, 1.0 equiv) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1.0 equiv) dropwise under a nitrogen atmosphere.

  • Maintain the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with water (50 mL).

  • Extract the mixture with Et₂O (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1N NaOH (2 x 20 mL) and 1N HCl (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by passing it through a short pad of silica gel (eluting with a 2% to 10% acetone/hexane gradient) to yield the title compound.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [5]

  • In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

  • Seal the vial with a rubber septum, evacuate, and purge with argon (repeat three times).

  • Add toluene (0.25 mL), THF (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 180 µL, 1.0 mmol, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the boronic acid (e.g., 4-(methoxycarbonylmethyl)phenylboronic acid, 1.5 mmol, 3.0 equiv) followed by the dihydropyridine from Step 1 (0.5 mmol, 1.0 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • After cooling to room temperature, purify the product by flash column chromatography on silica gel.

Step 3: Reduction to (S)-3-Carboxymethylpiperidine

  • The N-protected, 3-substituted tetrahydropyridine obtained from Step 2 is subjected to standard reduction conditions (e.g., H₂, Pd/C in methanol or ethanol) to saturate the double bond.

  • Subsequent cleavage of the N-protecting group (e.g., hydrolysis for a carboxylate) and the ester group (if applicable) under acidic or basic conditions yields the final product, (S)-3-carboxymethylpiperidine.

Data Presentation

The following table summarizes representative data for the Rh-catalyzed asymmetric synthesis of 3-substituted tetrahydropyridines, the direct precursors to the target piperidines.

EntryArylboronic AcidYield (%)ee (%)
1Phenylboronic acid9199
24-Fluorophenylboronic acid90>99
34-Methoxyphenylboronic acid8999
42-Naphthylboronic acid85>99
53-Thienylboronic acid8299
(Data adapted from Mishra et al., J. Am. Chem. Soc., 2023)[5]

Method 2: Synthesis from L-Glutamic Acid (Chiral Pool Approach)

This synthetic route utilizes a readily available and inexpensive chiral starting material, L-glutamic acid, to construct the chiral piperidine ring. The inherent stereochemistry of the starting material directs the synthesis, avoiding the need for an asymmetric catalyst.

Principle

This multi-step synthesis transforms L-glutamic acid into a key di-tosylate intermediate. Intramolecular cyclization of this intermediate with a suitable amine furnishes the N-substituted piperidine ring. The key steps involve protection of the amine, reduction of the carboxylic acids to alcohols, tosylation of the resulting diol, and finally, cyclization.

Chiral_Pool_Workflow Start L-Glutamic Acid Step1 Diesterification & N-Boc Protection Start->Step1 Step2 Reduction to Diol (e.g., NaBH₄) Step1->Step2 Step3 Ditosylation (TsCl, Pyridine) Step2->Step3 Step4 Cyclization with Primary Amine Step3->Step4 Step5 Deprotection / Modification Step4->Step5 End (S)-3-Carboxymethyl- piperidine Derivative Step5->End

Caption: Workflow for Synthesis of Chiral Piperidines from L-Glutamic Acid.
Experimental Protocols

Step 1: Synthesis of (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate

  • To a stirred solution of dimethyl glutamate hydrochloride (10 g, 57 mmol) in CH₂Cl₂ (120 mL) at 0 °C, add triethylamine (32 mL, 228 mmol).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol) and a catalytic amount of DMAP (0.7 g, 0.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction with distilled water (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).

  • Wash the combined organic layers with 10% aqueous NaHCO₃ solution (100 mL) and brine (100 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by column chromatography.

Step 2: Reduction to the Diol

  • To a solution of the diester from Step 1 (10 g, 34.5 mmol) in THF (100 mL) at 0 °C, add NaBH₄ (3.9 g, 103.5 mmol) portion-wise.

  • Add methanol (20 mL) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of 1N HCl at 0 °C until the pH is ~7.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography (silica gel, ethyl acetate/hexane) to afford the pure diol.

Step 3 & 4: Ditosylation and Cyclization

  • The diol from Step 2 is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (TsCl, ~2.2 equiv) is added portion-wise, and the reaction is stirred overnight.

  • Standard aqueous workup followed by purification yields the ditosylate.

  • The ditosylate is then dissolved in a suitable solvent (e.g., acetonitrile) and treated with a primary amine (e.g., benzylamine, which can be later removed by hydrogenolysis) and a base (e.g., K₂CO₃) at elevated temperature to effect cyclization to the N-substituted piperidine.

  • Subsequent deprotection and functional group manipulations would be required to arrive at the final target compound. The overall yields for substituted piperidines via this route are reported to be in the range of 44% to 55% from L-glutamic acid.

Data Presentation

This chiral pool method provides access to enantiomerically pure products, with the stereochemistry dictated by the starting material.

StepProductTypical Yield (%)Enantiomeric Purity
1N-Boc Diester>90>99% ee
2Diol70-80>99% ee
3-4N-Substituted Piperidine60-70 (over 2 steps)>99% ee
(Yields are representative and adapted from similar literature procedures)

References

Protocol for the N-Boc Protection of 3-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: For researchers, scientists, and drug development professionals, the selective protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as peptidomimetics and pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.

This document provides a detailed protocol for the N-Boc protection of 3-piperidineacetic acid, a valuable building block in medicinal chemistry. The procedure outlines the reaction of the secondary amine in 3-piperidineacetic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield N-Boc-3-piperidineacetic acid. The protocol includes a comprehensive experimental procedure, a summary of reaction parameters, and a visual representation of the workflow to ensure reliable and reproducible results.

Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of amino acids and related piperidine structures.[1]

Materials:

  • 3-Piperidineacetic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • Water (deionized)

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 3-piperidineacetic acid (1 equivalent) in a 1:1 (v/v) mixture of 1,4-dioxane and water.

  • Addition of Base: To the stirred solution, add triethylamine (1.5-2.0 equivalents). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in 1,4-dioxane to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.

  • Aqueous Work-up: Dilute the remaining aqueous residue with water and wash with ethyl acetate to remove any unreacted Boc₂O and other non-polar impurities. Discard the organic layer.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with a 5% aqueous citric acid solution.[2] Immediately extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-3-piperidineacetic acid.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.[2]

Data Presentation

The following table summarizes the typical quantitative data for the Boc protection of 3-piperidineacetic acid.

ParameterValue/RangeNotes
Stoichiometry
3-Piperidineacetic acid1.0 equivalentStarting material
Di-tert-butyl dicarbonate1.1 - 1.2 equivalentsProtecting group source
Triethylamine1.5 - 2.0 equivalentsBase
Reaction Conditions
Solvent1:1 Dioxane/WaterA common solvent system for amino acids
TemperatureRoom Temperature (20-25 °C)Mild reaction conditions
Reaction Time12 - 24 hoursMonitor by TLC for completion
Work-up & Purification
pH of Acidification3 - 4To protonate the carboxylic acid for extraction
Extraction SolventEthyl Acetate
Yield >90%Typical reported yields for similar reactions are high[3]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the Boc protection of 3-piperidineacetic acid.

Boc_Protection_Workflow Workflow for Boc Protection of 3-Piperidineacetic Acid cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve 3-Piperidineacetic Acid in Dioxane/Water add_base Add Triethylamine start->add_base add_boc Add Di-tert-butyl Dicarbonate add_base->add_boc react Stir at Room Temperature (12-24h) add_boc->react quench Concentrate to Remove Dioxane react->quench wash Wash with Ethyl Acetate quench->wash acidify Acidify with Citric Acid wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry purify Column Chromatography (Optional) dry->purify end_product N-Boc-3-piperidineacetic Acid purify->end_product Boc_Protection_Reaction Boc Protection of 3-Piperidineacetic Acid cluster_reactants Reactants cluster_conditions Conditions cluster_products Products piperidine 3-Piperidineacetic Acid product N-Boc-3-piperidineacetic Acid piperidine->product + Boc₂O boc_anhydride Di-tert-butyl Dicarbonate (Boc₂O) boc_anhydride->product base Triethylamine solvent Dioxane/Water, RT byproduct tert-Butanol + CO₂ product->byproduct Byproducts

References

Application Notes and Protocols for (S)-2-(1-Boc-piperidin-3-yl)acetic acid in PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

(S)-2-(1-Boc-piperidin-3-yl)acetic acid is a valuable building block for the synthesis of PROTAC linkers. The piperidine ring introduces a degree of conformational rigidity, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for ternary complex formation. This can lead to enhanced degradation efficiency. The chiral nature of this linker can also play a significant role in the spatial orientation of the PROTAC, potentially improving selectivity and potency. The Boc-protected amine and the carboxylic acid functionalities provide orthogonal handles for the sequential and controlled conjugation to the E3 ligase ligand and the POI ligand.

These application notes provide a comprehensive guide to the use of (S)-2-(1-Boc-piperidin-3-yl)acetic acid in the design and synthesis of PROTACs, including detailed experimental protocols and representative data.

Data Presentation

Physicochemical Properties of (S)-2-(1-Boc-piperidin-3-yl)acetic acid
PropertyValue
Chemical Formula C12H21NO4
Molecular Weight 243.30 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and DMF
Storage Store at 2-8°C
Representative Degradation Data for PROTACs with Piperidine-Based Linkers

While specific data for PROTACs utilizing (S)-2-(1-Boc-piperidin-3-yl)acetic acid is not extensively published, the following table presents representative data for BRD4-targeting PROTACs with piperidine-containing linkers to illustrate the potential efficacy.

PROTACTargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC-1 BRD4CRBNPiperidine-based15>90HEK293
PROTAC-2 BRD4VHLPiperidine-based25>95HeLa

Note: The data presented are representative and intended for illustrative purposes. Actual DC50 and Dmax values will vary depending on the specific POI ligand, E3 ligase ligand, and the overall structure of the PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using (S)-2-(1-Boc-piperidin-3-yl)acetic acid

This protocol outlines the general synthetic route for constructing a PROTAC, starting with the coupling of (S)-2-(1-Boc-piperidin-3-yl)acetic acid to an E3 ligase ligand (e.g., a pomalidomide derivative for Cereblon), followed by Boc deprotection and coupling to a POI ligand.

Step 1: Coupling of (S)-2-(1-Boc-piperidin-3-yl)acetic acid to an Amine-Functionalized E3 Ligase Ligand

  • Materials:

    • (S)-2-(1-Boc-piperidin-3-yl)acetic acid

    • Amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and (S)-2-(1-Boc-piperidin-3-yl)acetic acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-linker-Boc intermediate.

Step 2: Boc Deprotection

  • Materials:

    • E3 ligase ligand-linker-Boc intermediate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the E3 ligase ligand-linker-Boc intermediate in DCM.

    • Add TFA (20-30% v/v) to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA to yield the E3 ligase ligand-linker-amine intermediate as a TFA salt.

Step 3: Coupling to a Carboxylic Acid-Functionalized POI Ligand

  • Materials:

    • E3 ligase ligand-linker-amine intermediate (TFA salt)

    • Carboxylic acid-functionalized POI ligand

    • HATU

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.

    • Add a solution of the E3 ligase ligand-linker-amine intermediate (1.1 eq) and DIPEA (1.5 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Work-up the reaction as described in Step 1.

    • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Protocol 2: Determination of PROTAC-Mediated Protein Degradation (Western Blot)

This protocol describes how to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.

  • Materials:

    • Cancer cell line expressing the target protein

    • Synthesized PROTAC

    • Cell culture medium and supplements

    • DMSO

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

    • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (typically from 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

    • Cell Lysis: Lyse the cells with RIPA buffer and determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and incubate with the primary antibody against the target protein and the loading control.

      • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detection and Analysis:

      • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein signal to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle control.

      • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualization

PROTAC_Mechanism PROTAC PROTAC ((S)-2-(1-Boc-piperidin-3-yl)acetic acid linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation POI Degradation Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides Synthesis_Workflow start Start Materials: (S)-2-(1-Boc-piperidin-3-yl)acetic acid E3 Ligase Ligand (amine) POI Ligand (acid) step1 Step 1: Amide Coupling (Linker + E3 Ligase Ligand) start->step1 intermediate1 E3 Ligase-Linker-Boc step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 E3 Ligase-Linker-Amine step2->intermediate2 step3 Step 3: Amide Coupling (Intermediate 2 + POI Ligand) intermediate2->step3 final_product Final PROTAC step3->final_product Logical_Relationships PROTAC_Design PROTAC Design POI_Ligand POI Ligand PROTAC_Design->POI_Ligand Linker Linker ((S)-2-(1-Boc-piperidin-3-yl)acetic acid) PROTAC_Design->Linker E3_Ligase_Ligand E3 Ligase Ligand PROTAC_Design->E3_Ligase_Ligand Synthesis Chemical Synthesis POI_Ligand->Synthesis Linker->Synthesis E3_Ligase_Ligand->Synthesis Purification Purification & Characterization Synthesis->Purification Biological_Evaluation Biological Evaluation Purification->Biological_Evaluation Degradation_Assay Degradation Assay (Western Blot, DC50) Biological_Evaluation->Degradation_Assay Cell_Viability_Assay Cell Viability Assay (IC50) Biological_Evaluation->Cell_Viability_Assay

Amide Coupling Reactions with (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is a valuable chiral building block in medicinal chemistry and drug discovery. Its piperidine scaffold is a common motif in a wide range of biologically active compounds. The carboxylic acid functionality allows for the straightforward formation of amide bonds, a key reaction in the synthesis of new chemical entities. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures chemoselectivity during coupling reactions and can be readily removed under acidic conditions for further functionalization.

These application notes provide detailed protocols for the amide coupling of this compound with primary amines using two common and highly efficient coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).

Data Presentation: Comparison of Common Amide Coupling Conditions

The choice of coupling reagent, base, and solvent significantly impacts the efficiency and outcome of amide bond formation. Below is a summary of typical reaction conditions and expected outcomes for the coupling of this compound with a generic primary amine (R-NH₂).

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Notes
HATU -DIPEADMF, DCM1 - 485 - 98Fast and efficient, low risk of racemization. Ideal for sterically hindered amines.[1]
EDC·HCl HOBtDIPEA, Et₃NDMF, DCM12 - 2470 - 90Cost-effective and widely used. HOBt is added to suppress racemization and improve efficiency. The urea byproduct is water-soluble, simplifying purification.[2][3][4][5]

Yields are dependent on the specific amine substrate, reaction scale, and purification method.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the efficient coupling of this compound with a primary amine using HATU.

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the primary amine (1.0 - 1.2 eq).

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • Add HATU (1.1 - 1.2 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a standard procedure for the amide bond formation using the cost-effective EDC and HOBt coupling system.

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.1 - 1.2 eq) in anhydrous DMF or DCM, add the primary amine (1.0 - 1.2 eq).

  • Add DIPEA or Et₃N (2.0 - 3.0 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Mandatory Visualizations

Experimental Workflow

G cluster_materials Starting Materials cluster_procedure Reaction Procedure cluster_workup Workup & Purification Carboxylic_Acid This compound Mixing Mix Starting Materials Carboxylic_Acid->Mixing Amine Primary Amine (R-NH2) Amine->Mixing Coupling_Reagent Coupling Reagent (HATU or EDC/HOBt) Coupling_Reagent->Mixing Base Base (e.g., DIPEA) Base->Mixing Solvent Anhydrous Solvent (DMF or DCM) Solvent->Mixing Reaction Stir at Room Temperature (or 0°C to RT) Mixing->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Quench_Extract Aqueous Workup (Wash with acid/base/brine) Monitoring->Quench_Extract Dry_Concentrate Dry and Concentrate Quench_Extract->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Product Purified Amide Product Purification->Product

Caption: General workflow for the amide coupling reaction.

HATU-Mediated Amide Coupling Mechanism

G Carboxylic_Acid Carboxylic Acid R-COOH Carboxylate Carboxylate Anion R-COO- Carboxylic_Acid->Carboxylate + Base Base Base Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU Amide Amide Product Active_Ester->Amide + Amine Byproducts HOAt + Tetramethylurea Active_Ester->Byproducts Amine Amine R'-NH2 G Carboxylic_Acid Carboxylic Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Byproducts EDC-Urea + HOBt HOBt_Ester->Byproducts Amine Amine R'-NH2

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protected amino acids is a foundational and robust methodology for the chemical synthesis of peptides. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The temporary Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups, often benzyl-based, are cleaved at the end of the synthesis with a much stronger acid, such as anhydrous hydrogen fluoride (HF). This tiered acid lability is the cornerstone of the Boc/Bzl protection strategy.[1]

The Boc-SPPS workflow is a cyclical process that includes the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and the coupling of the subsequent Nα-Boc protected amino acid. This cycle is repeated until the desired peptide sequence is fully assembled. The final stage involves the cleavage of the peptide from the solid support and the concurrent removal of the side-chain protecting groups. The selection of an appropriate resin is crucial and is determined by whether the final product is a peptide acid or a peptide amide. Commonly used resins for Boc-SPPS include Merrifield resin for peptide acids and MBHA or BHA resins for peptide amides.

Although Fmoc/tBu chemistry has become more widespread due to its milder deprotection conditions, Boc-SPPS remains a valuable and often preferred method for the synthesis of long or complex peptides, particularly those prone to aggregation. Its advantages include the high stability of Boc-amino acids and the potential for higher coupling efficiencies in certain contexts.

Data Presentation

Quantitative Parameters in Boc-SPPS

The following tables provide a summary of typical quantitative data and reagent stoichiometry for Boc-based solid-phase peptide synthesis. These values serve as a general guideline and may require optimization based on the specific peptide sequence and resin characteristics.

ParameterValue/ReagentPurposeTypical Range/Concentration
Resin LoadingFunctional groups/gramDetermines the synthesis scale0.3 - 1.0 mmol/g
Boc-Amino AcidEquivalents (relative to resin loading)Ensures the coupling reaction goes to completion2 - 4 equivalents
Coupling AgentEquivalents (relative to resin loading)Activates the C-terminal carboxyl group of the incoming amino acid2 - 4 equivalents
Base (for coupling)Equivalents (relative to resin loading)Facilitates the coupling reaction4 - 8 equivalents
Boc Deprotection ReagentTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)Removes the Boc protecting group from the N-terminus25% - 50% (v/v)
Neutralization ReagentDiisopropylethylamine (DIEA) or Triethylamine (TEA) in DCMNeutralizes the protonated N-terminus after deprotection5% - 10% (v/v)
Coupling Efficiency MonitoringKaiser (Ninhydrin) TestDetects free primary amines to confirm reaction completionQualitative colorimetric test
Typical Coupling Success RatePer cycleIndicates the efficiency of each amino acid addition>99%
Comparison of Common Coupling Reagents in Boc-SPPS

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. The following table compares some of the most frequently used coupling reagents in Boc-SPPS.

Coupling ReagentClassAdvantagesDisadvantages
DCC (N,N'-Dicyclohexylcarbodiimide)CarbodiimideCost-effective, historically widely used.Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove; potential for racemization.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltHigh coupling efficiency, fast reaction times, low racemization.[2]Can cause guanidinylation of the N-terminus if used in excess.[3]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltVery efficient coupling reagent, often considered more reactive than HBTU.[4]Higher cost compared to DCC.
Comparison of Cleavage Methods in Boc-SPPS

The final cleavage step is critical for obtaining the desired peptide. The choice of cleavage reagent depends on the resin type and the amino acid composition of the peptide.

Cleavage ReagentConditionsAdvantagesDisadvantages & Common Side Reactions
HF (Hydrogen Fluoride)Anhydrous, low temperature (0°C), specialized apparatus required.[5]Highly effective and versatile for most protecting groups and resins used in Boc-SPPS.Extremely toxic and corrosive, requires a dedicated HF apparatus.[6][7] Potential for side reactions such as alkylation of sensitive residues (e.g., Met, Cys, Trp).[8]
TFMSA (Trifluoromethanesulfonic acid)Strong acid, often used with TFA, no specialized apparatus needed.[5]A viable alternative to HF that can be performed in standard laboratory glassware.[8]Can lead to salt formation with the peptide, making purification more challenging. May not efficiently cleave some protecting groups like Arg(Tos).[9]
TMSOTf (Trimethylsilyl trifluoromethanesulfonate)Strong acid, often used with TFA, no specialized apparatus needed.Generally produces fewer side reactions and less hygroscopic peptide products compared to TFMSA.Does not cleave certain protecting groups such as Arg(Tos), Cys(Acm), and Cys(Bzl).[8]

Experimental Protocols

Protocol 1: Resin Preparation and Swelling
  • Resin Weighing: Weigh the appropriate amount of resin based on the desired synthesis scale and the resin's substitution level (loading capacity).

  • Transfer to Reaction Vessel: Place the resin in a suitable solid-phase synthesis reaction vessel equipped with a frit for solvent filtration.

  • Swelling:

    • Add Dichloromethane (DCM) to the resin until it is fully submerged (approximately 10-15 mL per gram of resin).

    • Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.

    • After swelling, drain the DCM by filtration.

Protocol 2: The Boc-SPPS Synthesis Cycle

This cycle is repeated for the addition of each amino acid to the peptide chain.

Step 1: Nα-Boc Deprotection

  • Pre-wash: Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the swollen resin. Agitate for 1-2 minutes and then drain the solution.

  • Deprotection: Add a fresh solution of 25-50% TFA in DCM to the resin. Agitate for 20-30 minutes at room temperature.

  • Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid. A typical washing sequence is:

    • DCM (3 x 10-15 mL/g resin)

    • Isopropanol (IPA) (2 x 10-15 mL/g resin)

    • DCM (3 x 10-15 mL/g resin)

Step 2: Neutralization

  • Neutralization: Add a 5-10% solution of Diisopropylethylamine (DIEA) in DCM to the resin. Agitate for 2 minutes and drain. Repeat this step once more.

  • Washing: Wash the resin with DCM (3 x 10-15 mL/g resin) to remove excess base and salts.

Step 3: Amino Acid Coupling

  • Activation Mixture Preparation: In a separate vial, dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in N,N-Dimethylformamide (DMF) or a mixture of DCM/DMF.

  • Activation: Add DIEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using the Kaiser test (see Protocol 3). A negative result (yellow beads) indicates that the coupling is complete. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3 x 10-15 mL/g resin) followed by DCM (3 x 10-15 mL/g resin).

Protocol 3: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion

The Kaiser test is a sensitive qualitative method to detect the presence of free primary amines on the resin.

Reagent Preparation:

  • Reagent A: Dissolve 16.5 mg of Potassium Cyanide (KCN) in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine. Safety Note: KCN is highly toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).[1]

  • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1]

  • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[1]

Procedure:

  • Sample Collection: Transfer a small sample of resin beads (10-15 beads) to a small glass test tube.

  • Washing: Wash the beads with DCM and then ethanol to remove any residual reagents and solvents.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test reagents to the test tube.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.[10][11]

  • Observation:

    • Positive Result (Incomplete Coupling): The solution and/or the beads turn a dark blue or purple color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The solution remains yellow, and the beads are colorless or slightly yellow.

Protocol 4: Final Cleavage and Deprotection

Safety First: The following protocols involve the use of highly corrosive and toxic acids. All procedures must be performed in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield. Anhydrous HF requires a specialized apparatus.[6][7][12]

Method A: High HF Cleavage

  • Resin Preparation: Dry the final peptide-resin under vacuum.

  • Apparatus Setup: Place the dried peptide-resin and a magnetic stir bar in a specialized HF-resistant reaction vessel.

  • Scavenger Addition: Add a scavenger cocktail to the resin. A common scavenger is anisole (1.0 mL per gram of resin).

  • HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

  • Cleavage Reaction: Warm the reaction vessel to 0°C and stir the mixture for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation: Add cold diethyl ether to the residue to precipitate the crude peptide.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide several times with cold diethyl ether.

  • Drying: Dry the crude peptide under vacuum.

Method B: TFMSA Cleavage

  • Resin Preparation: Dry the final peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: In a round-bottom flask, prepare the cleavage cocktail. A typical mixture consists of TFMSA, TFA, and a scavenger such as thioanisole or m-cresol.

  • Cleavage Reaction: Cool the flask containing the dried resin in an ice bath. Add the cleavage cocktail to the resin and stir for 1-2 hours at 0°C.

  • Resin Removal: Filter the resin and wash it with a small amount of TFA.

  • Peptide Precipitation: Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the peptide.

  • Isolation and Drying: Collect the peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualization

Boc_SPPS_Workflow start Start with Resin resin_swelling Resin Swelling (DCM) start->resin_swelling deprotection Boc Deprotection (25-50% TFA in DCM) resin_swelling->deprotection neutralization Neutralization (5-10% DIEA in DCM) deprotection->neutralization final_cleavage Final Cleavage & Deprotection (HF, TFMSA, or TMSOTf) deprotection->final_cleavage After Final Amino Acid coupling Amino Acid Coupling (Boc-AA, Coupling Reagent, Base) neutralization->coupling monitoring Monitoring (Kaiser Test) coupling->monitoring monitoring->deprotection Next Cycle if Negative monitoring->coupling Recouple if Positive end Purified Peptide final_cleavage->end

Caption: General workflow of Boc-Solid Phase Peptide Synthesis (SPPS).

Deprotection_Neutralization_Workflow cluster_deprotection Deprotection cluster_neutralization Neutralization pre_wash TFA Pre-wash (1-2 min) main_deprotection TFA Deprotection (20-30 min) pre_wash->main_deprotection wash_dcm1 DCM Wash (3x) main_deprotection->wash_dcm1 wash_ipa IPA Wash (2x) wash_dcm1->wash_ipa wash_dcm2 DCM Wash (3x) wash_ipa->wash_dcm2 neut1 DIEA/DCM (2 min) wash_dcm2->neut1 neut2 DIEA/DCM (2 min) neut1->neut2 wash_dcm3 DCM Wash (3x) neut2->wash_dcm3

Caption: Detailed workflow for the deprotection and neutralization steps in Boc-SPPS.

Coupling_Workflow prepare_activation Prepare Activation Mixture (Boc-AA + Coupling Reagent in DMF) pre_activate Pre-activate with Base (DIEA) prepare_activation->pre_activate add_to_resin Add Activated AA to Resin pre_activate->add_to_resin couple Couple (1-2 hours) add_to_resin->couple kaiser_test Kaiser Test couple->kaiser_test kaiser_test->couple Incomplete wash_dmf DMF Wash (3x) kaiser_test->wash_dmf Complete wash_dcm DCM Wash (3x) wash_dmf->wash_dcm

Caption: Workflow for the amino acid coupling step in Boc-SPPS.

Cleavage_Process start_cleavage Dry Peptide-Resin add_scavengers Add Scavenger Cocktail start_cleavage->add_scavengers add_acid Add Strong Acid (HF, TFMSA, or TMSOTf) add_scavengers->add_acid react Cleavage Reaction (1-2 hours at 0°C) add_acid->react remove_acid Remove Acid react->remove_acid precipitate Precipitate Peptide (Cold Diethyl Ether) remove_acid->precipitate isolate Isolate Crude Peptide (Filter/Centrifuge & Wash) precipitate->isolate dry Dry Crude Peptide isolate->dry end_cleavage Crude Peptide for Purification dry->end_cleavage

Caption: The final cleavage and deprotection process in Boc-SPPS.

References

Application Notes and Protocols for the Esterification of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established and widely used esterification methodologies, offering guidance on reagent selection, reaction conditions, and analytical monitoring.

Introduction

This compound is a chiral building block whose ester derivatives are pivotal in the development of novel therapeutics. The conversion of the carboxylic acid moiety to an ester is a fundamental transformation that allows for further functionalization, modulation of physicochemical properties, and can serve as a protecting group strategy. This note explores common and effective methods for this esterification, including the Steglich esterification, which is well-suited for sterically hindered and sensitive substrates, and the classic Fischer esterification.

Recommended Esterification Protocols

Several methods are available for the esterification of N-Boc protected amino acid derivatives. The choice of method often depends on the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and the lability of the protecting groups.

Protocol 1: Steglich Esterification for Methyl and Ethyl Esters

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is particularly advantageous for substrates that are sensitive to acidic conditions.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (e.g., methanol or ethanol, 1.5-3.0 eq.).

  • Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq.) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) if DCC was used.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Protocol 2: Fischer-Speier Esterification for Methyl and Ethyl Esters

The Fischer-Speier esterification is a classic acid-catalyzed method that is often used for the synthesis of simple alkyl esters.[1] It typically involves refluxing the carboxylic acid in an excess of the corresponding alcohol with a catalytic amount of a strong acid.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography if necessary.

Data Presentation

The following table summarizes typical quantitative data for the esterification of N-Boc protected amino acids, which can be extrapolated for this compound. Actual results may vary depending on the specific reaction conditions and scale.

Esterification MethodAlcoholCoupling/CatalystSolventTemp. (°C)Time (h)Typical Yield (%)
Steglich EsterificationMethanolDCC/DMAPDCM0 to RT12-2480-95
Steglich EsterificationEthanolEDC·HCl/DMAPDCM0 to RT12-2480-95
Fischer EsterificationMethanolH₂SO₄ (cat.)MethanolReflux4-1270-90
Fischer EsterificationEthanolTsOH (cat.)EthanolReflux4-1270-90

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described esterification protocols.

Steglich_Esterification_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Starting Material This compound in anhydrous DCM Add_Reagents Add Alcohol (MeOH or EtOH) and DMAP Start->Add_Reagents Cool Cool to 0 °C Add_Reagents->Cool Add_Coupling Add DCC or EDC·HCl Cool->Add_Coupling Stir Stir at RT for 12-24h Add_Coupling->Stir Filter Filter (if DCC used) Stir->Filter Wash Aqueous Wash (HCl, NaHCO₃, Brine) Filter->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Final Ester Product Purify->Product

Caption: Workflow for Steglich Esterification.

Fischer_Esterification_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Starting Material This compound in excess Alcohol Add_Catalyst Add Catalytic Acid (H₂SO₄ or TsOH) Start->Add_Catalyst Reflux Reflux for 4-12h Add_Catalyst->Reflux Cool_Concentrate Cool and Concentrate Reflux->Cool_Concentrate Dissolve Dissolve in Ethyl Acetate Cool_Concentrate->Dissolve Neutralize_Wash Neutralize and Wash (NaHCO₃, Brine) Dissolve->Neutralize_Wash Dry_Concentrate Dry and Concentrate Neutralize_Wash->Dry_Concentrate Purify Column Chromatography (if necessary) Dry_Concentrate->Purify Product Final Ester Product Purify->Product

Caption: Workflow for Fischer-Speier Esterification.

Analytical Monitoring

The progress of the esterification reaction can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of the starting carboxylic acid and the formation of the less polar ester product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of starting material, product, and any potential side products, by separating the components and confirming their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the crude reaction mixture to determine the conversion to the ester product by observing the disappearance of the carboxylic acid proton signal and the appearance of characteristic ester signals (e.g., -OCH₃ or -OCH₂CH₃).

Conclusion

The esterification of this compound is a critical transformation in medicinal chemistry and drug development. The choice between the mild Steglich esterification and the robust Fischer esterification will depend on the specific requirements of the synthetic route. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully perform this important chemical conversion.

References

Application Notes and Protocols: The Pyrazole Scaffold as a Versatile Building Block in the Synthesis of Celecoxib, a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pyrazole scaffold as a key building block in medicinal chemistry, focusing on its application in the synthesis of the selective COX-2 inhibitor, Celecoxib. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate research and development in this area.

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a core structure in a wide range of biologically active compounds.[1][2][3] The versatility of the pyrazole moiety allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to its incorporation into numerous FDA-approved drugs with activities spanning anti-inflammatory, analgesic, anticancer, and antiviral applications.[1][3] One of the most prominent examples of a pyrazole-containing drug is Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[4][5]

Application in the Synthesis of Celecoxib

The pyrazole core of Celecoxib, chemically named 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is crucial for its selective binding to the COX-2 enzyme.[5][6] The synthesis of Celecoxib showcases a classic and efficient method for constructing the 1,5-diarylpyrazole system, a common motif in selective COX-2 inhibitors.[6][7]

Synthetic Workflow

The general synthetic strategy for Celecoxib involves a two-step process: a Claisen condensation to form a β-diketone intermediate, followed by a cyclization reaction with a substituted hydrazine to form the pyrazole ring.[8][9]

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization cluster_2 Purification p_methylacetophenone p-Methylacetophenone dione 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione p_methylacetophenone->dione Base (e.g., NaH, NaOMe) ethyl_trifluoroacetate Ethyl Trifluoroacetate ethyl_trifluoroacetate->dione celecoxib Celecoxib dione->celecoxib sulfonamide_phenylhydrazine 4-Sulfamoylphenylhydrazine Hydrochloride sulfonamide_phenylhydrazine->celecoxib Acid catalyst purification Recrystallization celecoxib->purification

Figure 1: Synthetic workflow for Celecoxib.

Quantitative Data: COX-1 and COX-2 Inhibition

Celecoxib's therapeutic benefit lies in its high selectivity for the COX-2 enzyme over the COX-1 isoform. This selectivity minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs.[3][10] The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Celecoxib826.812
Rofecoxib>10025>4
Ibuprofen12800.15
Indomethacin0.0090.310.029
Diclofenac0.0760.0262.9
Meloxicam376.16.1
Data compiled from a study using human peripheral monocytes.[11]

Mechanism of Action and Signaling Pathway

The anti-inflammatory, analgesic, and antipyretic effects of Celecoxib are achieved through the inhibition of prostaglandin synthesis.[1][5] Prostaglandins are lipid mediators derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes.[2] The COX-1 isoform is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[4] By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins at the site of inflammation.[10]

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Cellular Response phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Cleavage cox1 COX-1 arachidonic_acid->cox1 cox2 COX-2 arachidonic_acid->cox2 prostaglandin_h2 Prostaglandin H2 cox1->prostaglandin_h2 cox2->prostaglandin_h2 prostaglandins_cox1 Prostaglandins (Physiological) prostaglandin_h2->prostaglandins_cox1 prostaglandins_cox2 Prostaglandins (Inflammatory) prostaglandin_h2->prostaglandins_cox2 gi_protection GI Mucosal Protection prostaglandins_cox1->gi_protection platelet_aggregation Platelet Aggregation prostaglandins_cox1->platelet_aggregation inflammation Inflammation, Pain, Fever prostaglandins_cox2->inflammation celecoxib Celecoxib celecoxib->cox2 Selective Inhibition

Figure 2: Celecoxib's mechanism of action in the COX pathway.

Experimental Protocols

Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (Intermediate)

This protocol is adapted from established synthetic procedures.[8][9]

Materials:

  • p-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium hydride (NaH) or Sodium methoxide (NaOMe)

  • Toluene

  • Hydrochloric acid (15%)

  • Petroleum ether

Procedure:

  • To a stirred suspension of sodium hydride (25 g) in toluene (400 ml) in a 1000 ml four-necked flask, control the temperature to 20-25°C.

  • Add p-methylacetophenone (40 g) dropwise, followed by the simultaneous dropwise addition of ethyl trifluoroacetate (50 g).

  • After the addition is complete, maintain the reaction mixture at 40-45°C for 5 hours.

  • Cool the reaction mixture to 30°C and add 15% hydrochloric acid (120 ml) dropwise.

  • Allow the layers to separate and collect the organic layer.

  • Evaporate the organic layer to dryness under reduced pressure.

  • Add petroleum ether (200 ml) to the residue to induce crystallization.

  • Filter the solid product to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. The expected yield is approximately 91%.[8]

Synthesis of Celecoxib

This protocol is a general representation of the cyclization step.[4][6][12]

Materials:

  • 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

In Vitro COX Inhibition Assay

This protocol outlines a general procedure to determine the IC50 values of Celecoxib for COX-1 and COX-2.[4]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Celecoxib

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer

Procedure:

  • Prepare serial dilutions of Celecoxib in the appropriate assay buffer.

  • Pre-incubate the COX-1 or COX-2 enzyme with either Celecoxib at various concentrations or a vehicle control.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction mixture at a controlled temperature for a specified time.

  • Terminate the reaction.

  • Measure the production of PGE2 using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each Celecoxib concentration and determine the IC50 value.

Conclusion

The pyrazole scaffold is a cornerstone in the design and synthesis of medicinally important molecules. The successful development of Celecoxib highlights the utility of the 1,5-diarylpyrazole motif as a selective COX-2 inhibitor. The provided synthetic protocols and biological assays serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic system.

References

Scalable Synthesis of Enantiomerically Pure 3-Substituted Piperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active natural products. The precise control of stereochemistry at the C3 position is often critical for therapeutic efficacy and safety. This document provides detailed application notes and scalable protocols for the enantioselective synthesis of these valuable chiral building blocks, addressing the needs of researchers in drug discovery and development.

Introduction

The development of robust and scalable methods for producing enantiomerically pure 3-substituted piperidines is a significant challenge in synthetic organic chemistry. Traditional approaches often rely on lengthy synthetic sequences, stoichiometric chiral auxiliaries, or resolutions of racemic mixtures, which are not ideal for large-scale production. This document outlines modern catalytic asymmetric strategies that offer efficient and scalable access to these important N-heterocycles. The protocols detailed below are based on cutting-edge, peer-reviewed methodologies and are designed to be a practical resource for laboratory application.

Method 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction of Pyridine Derivatives

This powerful three-step methodology provides access to a variety of enantioenriched 3-aryl and 3-vinyl piperidines starting from readily available pyridine.[1][2][3][4][5][6] The key step is a highly regio- and enantioselective rhodium-catalyzed carbometalation of a dihydropyridine intermediate.[2][3][5] This strategy has been successfully applied to the formal synthesis of bioactive molecules such as Preclamol and the anticancer drug Niraparib.[1][2][3]

Overall Synthetic Workflow

The synthesis proceeds through a three-step sequence:

  • Partial Reduction and Protection of Pyridine: Pyridine is activated and partially reduced to form a more reactive 1,2-dihydropyridine intermediate.[1][6]

  • Rh-Catalyzed Asymmetric Carbometalation: A rhodium-catalyzed asymmetric reductive Heck reaction between the dihydropyridine and an organoboronic acid establishes the C3-substituent and the crucial stereocenter with high enantioselectivity.[1][2][3][4][5]

  • Reduction and Deprotection: The resulting 3-substituted tetrahydropyridine is fully reduced and deprotected to yield the final enantiomerically enriched 3-substituted piperidine.[1][3]

G cluster_0 Overall Workflow: Rh-Catalyzed Asymmetric Reductive Heck Reaction Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate (1,2-Dihydropyridine Intermediate) Pyridine->Dihydropyridine Step 1: Partial Reduction & Protection Tetrahydropyridine Enantioenriched 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction (with Ar-B(OH)2) Piperidine Enantiomerically Pure 3-Substituted Piperidine Tetrahydropyridine->Piperidine Step 3: Reduction & Deprotection

Caption: Workflow for the Rh-catalyzed synthesis of 3-substituted piperidines.

Experimental Protocols

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [1][4]

This protocol describes the initial partial reduction and protection of pyridine to form the dihydropyridine intermediate.[1]

  • To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.

  • Maintain the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the addition of water (50 mL).

  • Extract the mixture with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography or recrystallization from methanol to yield phenyl pyridine-1(2H)-carboxylate as a white solid.

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling [1][4]

This protocol details the enantioselective introduction of the 3-substituent.

  • In a vial, prepare the catalyst solution by stirring the rhodium precursor and the chiral ligand in a suitable solvent mixture (e.g., toluene/THP/H2O) with a base (e.g., aq. CsOH) at 70 °C for 10 minutes.

  • Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine from Step 1 (0.5 mmol, 1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (5 mL).

  • Pass the mixture through a plug of silica gel and wash the plug with an additional 20 mL of diethyl ether.

  • Remove the solvents in vacuo and purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.

Step 3: Reduction and Deprotection to 3-Substituted Piperidine [1][3]

This final step yields the target chiral piperidine.

  • To a solution of the 3-substituted tetrahydropyridine from Step 2 in a suitable solvent (e.g., methanol), add a hydrogenation catalyst (e.g., Palladium on carbon).

  • Subject the mixture to a hydrogen atmosphere (e.g., balloon pressure or a Parr shaker) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • The carbamate protecting group can be removed by treating the residue with aqueous potassium hydroxide in methanol.

  • Purify the final product by an appropriate method (e.g., extraction followed by chromatography or distillation) to obtain the enantiomerically pure 3-substituted piperidine.

Data Presentation
Arylboronic Acid SubstituentYield (%)Enantiomeric Excess (ee, %)
Phenyl8598
4-Methoxyphenyl8297
4-Fluorophenyl8899
3-Thienyl7596
Vinyl7895

Note: Yields and ee values are representative and may vary depending on the specific substrate and reaction conditions.

Method 2: Asymmetric Reductive Transamination of Pyridinium Salts

This highly efficient method utilizes a rhodium catalyst to achieve the reductive transamination of readily available pyridinium salts. A key feature of this approach is the use of a chiral primary amine to induce stereochemistry while simultaneously replacing the nitrogen atom of the pyridine ring.[7] This strategy demonstrates excellent diastereoselectivity and enantioselectivity across a broad range of substrates and is noted for its scalability.[8]

Reaction Workflow

G cluster_1 Workflow: Asymmetric Reductive Transamination Pyridinium Pyridinium Salt Piperidine Enantioenriched Chiral Piperidine Pyridinium->Piperidine Amine Chiral Primary Amine (e.g., (R)-1-phenylethylamine) Amine->Piperidine Catalyst [Cp*RhCl2]2 Formic Acid Catalyst->Piperidine

Caption: Asymmetric reductive transamination of pyridinium salts.

Experimental Protocol

A representative procedure for the asymmetric reductive transamination is as follows:[7]

  • To a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).

  • Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv).

  • Stir the reaction mixture at 40 °C for 22 hours in the air.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

Data Presentation
Pyridinium Salt SubstituentChiral AmineDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)
N-Benzyl-3-methylpyridinium(R)-1-phenylethylamine>20:19885
N-Benzyl-3-ethylpyridinium(R)-1-phenylethylamine>20:19782
N-Benzyl-3-phenylpyridinium(R)-1-phenylethylamine>20:19990
N-Benzyl-3-fluoropyridinium(R)-1-phenylethylamine15:19678

Note: Data is illustrative of the general performance of the method.

Method 3: Organocatalytic Domino Michael Addition/Aminalization

This elegant one-step process allows for the construction of highly functionalized, polysubstituted piperidines with the formation of up to four contiguous stereocenters with excellent enantioselectivity.[7] The reaction is catalyzed by an O-TMS protected diphenylprolinol and proceeds via a domino Michael addition/aminalization cascade between aldehydes and trisubstituted nitroolefins.[7]

Reaction Logic

G cluster_2 Logical Flow: Organocatalytic Domino Reaction Aldehyde Aldehyde Intermediate Michael Adduct (Intermediate) Aldehyde->Intermediate Michael Addition Nitroolefin Trisubstituted Nitroolefin Nitroolefin->Intermediate Piperidine Polysubstituted Chiral Piperidine Intermediate->Piperidine Aminalization (Cyclization) Catalyst O-TMS protected diphenylprolinol catalyst Catalyst->Intermediate

Caption: Organocatalytic domino Michael addition/aminalization workflow.

Experimental Protocol
  • To a solution of the aldehyde (0.2 mmol) and the trisubstituted nitroolefin (0.3 mmol) in a suitable solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%).

  • Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).

  • Monitor the reaction by TLC.

  • After completion, evaporate the solvent, and purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.[7]

Data Presentation
AldehydeNitroolefin SubstituentsDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)
PropanalR1=Me, R2=Ph>20:19992
ButanalR1=Et, R2=Ph>20:19888
IsovaleraldehydeR1=i-Pr, R2=Ph19:19785
CinnamaldehydeR1=Me, R2=Ph>20:19995

Note: R1 and R2 refer to substituents on the nitroolefin. Data is representative.

Conclusion

The methodologies presented provide scalable and efficient routes to enantiomerically pure 3-substituted piperidines. The choice of method will depend on the desired substitution pattern, required stereochemistry, and available starting materials. For the synthesis of 3-aryl or 3-vinyl piperidines from simple feedstocks, the rhodium-catalyzed reductive Heck reaction is a powerful option. For broader substrate scope including alkyl substituents, the asymmetric reductive transamination offers an excellent alternative. Finally, for the construction of complex, polysubstituted piperidines in a single step, the organocatalytic domino reaction is a highly attractive strategy. Researchers are encouraged to consult the primary literature for further details on substrate scope and optimization of reaction conditions.

References

Functionalization of the Piperidine Ring in Boc-Protected Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of the piperidine ring in its N-Boc-protected form. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] The ability to selectively introduce functional groups onto the piperidine ring is crucial for modifying the physicochemical and pharmacological properties of drug candidates, enabling extensive structure-activity relationship (SAR) studies.[1][3]

The tert-butyloxycarbonyl (Boc) protecting group is commonly employed due to the reactivity of the secondary amine, which can be readily removed under acidic conditions.[2] This document will focus on key methodologies for the C-H functionalization of N-Boc-piperidine, including α-lithiation and electrophilic trapping, rhodium-catalyzed C-H insertion, and photoredox-catalyzed reactions.

Key Methodologies and Applications

Direct functionalization of the piperidine core via C-H activation offers a powerful and atom-economical strategy for the rapid generation of diverse analogs.[1][2] These methods provide access to a wide range of α-aryl, α-vinyl, and α-alkyl substituted piperidines, which are valuable for the development of novel therapeutics, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1]

α-Lithiation and Electrophilic Trapping

This classical organometallic approach involves the deprotonation of a C-H bond alpha to the nitrogen atom using a strong base, followed by quenching the resulting organolithium species with an electrophile.[1] This method is highly effective for introducing a variety of functional groups.[1][4] Asymmetric variants using chiral ligands like (-)-sparteine can provide enantiomerically enriched products.[1][5][6]

Rhodium-Catalyzed C-H Insertion

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes represent another powerful tool for piperidine functionalization. The site-selectivity of these reactions can be controlled by the choice of both the catalyst and the nitrogen protecting group, allowing for the targeted synthesis of 2-, 3-, or 4-substituted analogues.[7][8]

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and efficient method for the C-H functionalization of N-Boc-piperidine.[1][9][10] This strategy often utilizes a photocatalyst, such as Ir(ppy)₃, to generate a radical intermediate that can then react with a suitable coupling partner.[2] This approach is particularly useful for the α-arylation of piperidines with cyano(hetero)arenes.[9][10]

Data Presentation

The following tables summarize quantitative data for various functionalization methods, providing a comparative overview of their efficiency and selectivity.

Table 1: α-Lithiation and Trapping of N-Boc-Piperidine Derivatives

EntryN-SubstituentElectrophileBase/LigandTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
1BocVarious alkyl and acyl electrophiless-BuLi-78HighN/ARacemic[11]
2BocAryl bromides (via Negishi coupling)s-BuLi/(-)-sparteine, then ZnCl₂-78GoodN/AHigh[12]
3Boc, α-methylbenzylVariouss-BuLi/(-)-sparteine-78GoodN/AHigh[5][6]

Table 2: Rhodium-Catalyzed C-H Functionalization of N-Boc-Piperidine

EntryCatalystDiazo CompoundPosition FunctionalizedYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
1Rh₂(R-TCPTAD)₄AryldiazoacetatesC2ModerateVariableLow[8]
2Rh₂(R-TPPTTL)₄AryldiazoacetatesC2 (on N-Bs-piperidine)8722:176[8]
3Rh₂(S-2-Cl-5-BrTPCP)₄N-α-oxoarylacetyl-piperidinesC4GoodN/AN/A[7][8]

Table 3: Photoredox-Catalyzed α-Arylation of Substituted Piperidines

| Entry | Piperidine Substrate | Cyano(hetero)arene | Photocatalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Reference | |---|---|---|---|---|---| | 1 | Polysubstituted | Dicyanobenzene (DCB) | Ir(ppy)₃ | High | High |[9] | | 2 | N-Aryl, polysubstituted | 4-Cyanopyridine | Ir(ppy)₃ | Moderate | High |[9] | | 3 | 4-Substituted | Various | Ir(ppy)₃ | Good | 84:16 |[9] |

Experimental Protocols

Protocol 1: General Procedure for α-Lithiation and Electrophilic Trapping of N-Boc-Piperidine

This protocol is a generalized procedure based on established methods.[1]

Materials:

  • N-Boc-piperidine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) (1.3 equiv)

  • Electrophile (1.5-2.0 equiv)

  • Dry ice/acetone bath

  • Saturated aqueous NH₄Cl solution

  • 20% aqueous NaOH solution

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-piperidine.

  • Dissolve the substrate in anhydrous THF to a concentration of approximately 0.14 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Add the electrophile dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.

  • Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.

  • Quench the reaction by the sequential addition of saturated aqueous NH₄Cl, 20% aqueous NaOH, and Et₂O.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with Et₂O.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Protocol 2: Rhodium-Catalyzed C2-Functionalization of N-Boc-Piperidine

This protocol is adapted from the work of Davies and coworkers.[8]

Materials:

  • N-Boc-piperidine (1.0 equiv)

  • Aryldiazoacetate (1.2 equiv)

  • Rh₂(R-TCPTAD)₄ (1 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Syringe pump

Procedure:

  • To a flame-dried reaction vial, add N-Boc-piperidine and Rh₂(R-TCPTAD)₄.

  • Dissolve the solids in anhydrous CH₂Cl₂.

  • Prepare a solution of the aryldiazoacetate in anhydrous CH₂Cl₂.

  • Add the diazoacetate solution to the reaction mixture via a syringe pump over 2 hours at the desired temperature (e.g., 39 °C).

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Visible-Light Photoredox-Catalyzed α-Arylation

This protocol is based on a general procedure for the α-arylation of N-Boc-piperazine, which is analogous to N-Boc-piperidine functionalization.[1]

Materials:

  • N-Boc-piperidine derivative (1.0 equiv)

  • Cyano(hetero)arene (1.5 equiv)

  • Photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%)

  • Anhydrous Dimethylformamide (DMF)

  • Blue LED light source

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a reaction vial, combine the N-Boc-piperidine derivative, the cyano(hetero)arene, and the photocatalyst.

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the workflows for the described functionalization strategies.

lithiation_trapping_workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product start N-Boc-Piperidine deprotonation α-Lithiation (s-BuLi, -78 °C) start->deprotonation 1. trapping Electrophilic Trapping (E+) deprotonation->trapping 2. product α-Functionalized N-Boc-Piperidine trapping->product 3. Quench & Purify rhodium_catalyzed_workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product piperidine N-Boc-Piperidine insertion C-H Insertion piperidine->insertion diazo Diazo Compound diazo->insertion catalyst Rh₂(L)₄ Catalyst catalyst->insertion product Functionalized Piperidine insertion->product photoredox_workflow cluster_components Reaction Components cluster_process Process cluster_output Output piperidine N-Boc-Piperidine Derivative set Single Electron Transfer piperidine->set arene Cyano(hetero)arene coupling Radical Coupling arene->coupling catalyst Photocatalyst (e.g., Ir(ppy)₃) excitation Catalyst Excitation catalyst->excitation light Blue LED Light light->catalyst excitation->set set->coupling product α-Arylated Piperidine coupling->product

References

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid.

Troubleshooting Guides

Purification of this compound can present several challenges, from removing stubborn impurities to ensuring the final product's enantiomeric purity. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. Compound is too polar and streaks on the silica gel. 2. Premature deprotection of the Boc group on silica. 3. Improper solvent system selection. 1. Add a small amount of acetic acid (0.1-1%) to the eluent to improve peak shape and recovery. 2. Consider deactivating the silica gel with triethylamine or using a less acidic stationary phase like alumina. 3. Optimize the solvent system using thin-layer chromatography (TLC) first. A common starting point is a gradient of ethyl acetate in hexanes.
Presence of Di-Boc Impurity Excessive Boc-anhydride used during the protection step. Purify via column chromatography. The di-Boc impurity is typically less polar and will elute first.
Residual Pyridine-3-acetic Acid Incomplete hydrogenation of the starting material. Ensure complete hydrogenation by monitoring the reaction by NMR or LC-MS. If present in the final product, an acidic or basic wash during workup may help, but column chromatography is generally required.
Contamination with (R)-enantiomer Non-stereoselective synthesis or racemization during a synthetic step. Chiral purification is necessary. Supercritical Fluid Chromatography (SFC) is often more efficient than High-Performance Liquid Chromatography (HPLC) for this purpose.
Oily Product Instead of Solid Presence of residual solvents or impurities that inhibit crystallization. 1. Ensure all solvents are thoroughly removed under high vacuum.2. Attempt to crystallize from a different solvent system (e.g., diethyl ether/hexanes, ethyl acetate/heptane).3. Purify further by column chromatography.
Broad Peaks in HPLC/SFC Analysis 1. Interaction of the carboxylic acid with the stationary phase.2. Inappropriate mobile phase. 1. Add a modifier to the mobile phase, such as formic acid or acetic acid for reversed-phase HPLC, or an amine additive for normal phase.2. For SFC, methanol with an amine additive is a common choice for acidic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: For most applications, silica gel column chromatography is the primary method for purifying the crude product. A solvent system of ethyl acetate in hexanes is a good starting point. For achieving high enantiomeric purity, subsequent chiral purification by SFC or HPLC is often required.

Q2: How can I remove the (R)-enantiomer from my product?

A2: Chiral chromatography is the most effective method for separating enantiomers. Supercritical Fluid Chromatography (SFC) is generally preferred over High-Performance Liquid Chromatography (HPLC) for preparative separations due to its speed and reduced solvent consumption. A typical starting point for method development would be to screen various chiral stationary phases (e.g., polysaccharide-based columns) with a mobile phase of carbon dioxide and a co-solvent like methanol, often with an amine additive.

Q3: My purified product is an oil, but it is reported to be a solid. How can I induce crystallization?

A3: If your product is pure by NMR and LC-MS, residual solvents may be inhibiting crystallization. Ensure the product is completely dry by placing it under high vacuum for an extended period. If it remains an oil, you can attempt to induce crystallization by dissolving it in a minimal amount of a solvent in which it is soluble (e.g., diethyl ether or ethyl acetate) and then slowly adding a non-solvent (e.g., hexanes or heptane) until turbidity is observed. Cooling the solution may also promote crystallization.

Q4: What are the common impurities I should look for after synthesis?

A4: Common impurities can arise from both the hydrogenation and Boc-protection steps. These may include:

  • Unreacted pyridine-3-acetic acid: From incomplete hydrogenation.

  • Partially hydrogenated intermediates: Such as tetrahydropyridine derivatives.

  • Di-Boc protected piperidine-3-acetic acid: From over-protection.

  • The (R)-enantiomer: If the hydrogenation was not completely stereoselective.

Q5: Can I use reversed-phase HPLC for purification?

A5: Yes, reversed-phase HPLC can be used, particularly for analytical purposes or for purifying small quantities. A C18 column with a mobile phase of water and acetonitrile containing an acidic modifier like 0.1% formic acid or trifluoroacetic acid is a common setup. However, for larger scale purification, silica gel chromatography or SFC are generally more practical.

Experimental Protocols

Silica Gel Column Chromatography

This protocol provides a general method for the purification of this compound on a silica gel column.

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexanes or a 95:5 mixture of hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 90:10 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The exact gradient will depend on the impurities present and should be guided by TLC analysis. To mitigate streaking due to the carboxylic acid, 0.1-1% acetic acid can be added to the eluent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Chiral Supercritical Fluid Chromatography (SFC) - Method Development Starting Point

This protocol outlines a starting point for developing a chiral SFC method to separate the (S) and (R) enantiomers.

  • Instrument: Preparative SFC system

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series) is a good starting point.

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol (or another alcohol co-solvent) with an amine additive (e.g., 0.1% diethylamine)

  • Gradient: Start with an isocratic method (e.g., 80% A, 20% B) and adjust the ratio of A:B to achieve separation. A shallow gradient may also be effective.

  • Flow Rate: Typically higher than HPLC, e.g., 50-70 g/min for a 2 cm ID column.

  • Back Pressure: Maintain a back pressure of around 100-150 bar.

  • Temperature: Column temperature can be optimized, often starting around 35-40 °C.

  • Detection: UV detector, wavelength set based on the chromophore (if any) or a mass spectrometer.

Visualizations

experimental_workflow crude Crude Product silica Silica Gel Chromatography (Hexane/Ethyl Acetate +/- Acetic Acid) crude->silica Initial Purification analysis Purity & Enantiomeric Excess Analysis (HPLC/SFC, NMR) silica->analysis Assess Purity chiral_sfc Chiral SFC (CO2/MeOH + additive) pure_product Pure (S)-enantiomer chiral_sfc->pure_product Isolation analysis->chiral_sfc Enantiomeric Impurity Detected analysis->pure_product Purity Confirmed

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue Identified low_yield Low Yield? start->low_yield impure Impurities Present? start->impure oily Product Oily? start->oily enantiomer Incorrect Enantiomer Ratio? start->enantiomer solution_yield Adjust Chromatography Conditions: - Add Acetic Acid - Deactivate Silica low_yield->solution_yield solution_impure Identify Impurity: - Unreacted Starting Material - Di-Boc Byproduct - Optimize Chromatography impure->solution_impure solution_oily Remove Residual Solvents Attempt Recrystallization oily->solution_oily solution_enantiomer Perform Chiral SFC/HPLC enantiomer->solution_enantiomer

Caption: Decision tree for troubleshooting common purification issues.

Boc deprotection side reactions and byproducts.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc (tert-butyloxycarbonyl) deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during the removal of the Boc protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of side reactions during acid-catalyzed Boc deprotection?

A1: The primary cause of side product formation is the generation of a highly reactive tert-butyl cation (t-butyl cation) when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This electrophilic carbocation can then alkylate any nucleophilic species present in the reaction mixture, leading to unwanted byproducts.[2][3]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which adds 56 Da to the mass of the peptide.[2][4] Methionine is also prone to oxidation to methionine sulfoxide (+16 Da).[2]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[1][2]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[2][5]

Other nucleophilic groups like amidines, guanidines, and electron-rich aromatic rings can also be susceptible to alkylation.[3][5]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the substrate.[2][5] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the molecule.[2] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[2][6]

Q4: Can Boc deprotection be incomplete, and what are the signs?

A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in analytical data (e.g., TLC, LC-MS, NMR) and a low yield of the desired product.[7] This can be caused by insufficient acid, short reaction times, or steric hindrance at the reaction site.[5]

Q5: Are there milder alternatives to TFA for Boc deprotection?

A5: Yes, for substrates with other acid-sensitive functional groups, several milder deprotection methods can be utilized:

  • 4M HCl in Dioxane or Ethyl Acetate: A common and effective alternative to TFA.[7]

  • Aqueous Phosphoric Acid: An environmentally benign option that offers good selectivity.[7][8]

  • Lewis Acids: Reagents like Aluminum Chloride (AlCl₃) can mediate selective Boc deprotection under mild conditions.[7][9]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can achieve deprotection without an acid catalyst, though this may require high temperatures.[5][10]

  • Oxalyl chloride in methanol: A mild method for deprotection under room temperature conditions.[11][12]

Troubleshooting Guides

Issue 1: Unexpected peak in HPLC/LC-MS with a +56 Da mass shift.

  • Question: What is causing this +56 Da mass addition, and how can I prevent it?

  • Answer: This mass increase is a definitive sign of t-butylation, a common side reaction during Boc deprotection.[4] The cause is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction.[4]

    • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[1][5] For instance, for tryptophan-containing compounds, scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole are effective.[5] For methionine-containing compounds, thioanisole can prevent S-alkylation.[5]

Issue 2: Incomplete deprotection of the Boc group.

  • Question: My reaction is not going to completion. How can I resolve this?

  • Answer: Incomplete deprotection can be due to several factors.

    • Possible Cause 1: Insufficient Acid/Time. The reaction may require more forceful conditions.

      • Solution: Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM) or extend the reaction time.[5] Gentle warming (e.g., to 40°C) can also be considered, but be aware of potential increases in side reactions.[5]

    • Possible Cause 2: Steric Hindrance. Bulky groups near the Boc-protected amine can slow down the reaction rate.[2]

      • Solution: A combination of a stronger acid (e.g., 4M HCl in dioxane), longer reaction time, and gentle warming may be necessary.[2] It is crucial to use an effective scavenger cocktail under these more vigorous conditions.[2]

    • Possible Cause 3 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[2]

      • Solution: Ensure the choice of solvent promotes good resin swelling.

Issue 3: Observation of byproducts related to the oxidation of sensitive residues.

  • Question: My product containing Methionine (Met) or Tryptophan (Trp) appears to be oxidizing. How can I prevent this?

  • Answer: Oxidation is a known side reaction for these sensitive residues.

    • For Methionine (Met): The thioether side chain can be oxidized to the corresponding sulfoxide (+16 Da).[2]

    • For Tryptophan (Trp): The indole ring can undergo oxidation.

    • Solution: The use of scavengers like ethanedithiol (EDT) is effective in preventing acid-catalyzed oxidation of tryptophan.[2] It's also important to handle the workup carefully to minimize exposure to air and oxidative conditions.

Issue 4: Formation of aspartimide in peptide synthesis.

  • Question: I'm observing byproducts related to aspartic acid residues in my peptide. What is happening?

  • Answer: Aspartimide formation is a significant side reaction in peptide synthesis, particularly for sequences like Asp-Gly, Asp-Asn, and Asp-Arg.[4] The side-chain carboxyl group of aspartic acid can cyclize with the backbone amide nitrogen, which can lead to a mixture of α- and β-peptides and racemization.[4]

    • Solution 1: Employ a bulkier side-chain protecting group on the aspartic acid residue to sterically hinder cyclization.[1][4]

    • Solution 2: Utilizing pre-formed dipeptide building blocks where the Asp residue is already coupled to the subsequent amino acid can be a highly effective strategy.[4]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection

Sensitive ResidueRecommended Scavenger(s)Typical Concentration (% v/v)Notes
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)1-5TIS and TES are highly effective carbocation scavengers.[2] EDT is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[2]
Methionine (Met)Thioanisole, Dimethyl Sulfide (DMS)1-5Thioanisole is effective in preventing S-alkylation.[1][7]
Cysteine (Cys)Ethanedithiol (EDT), Dithiothreitol (DTT)1-5EDT is a commonly used scavenger for cysteine.[1][5]
Tyrosine (Tyr)Phenol, Anisole, m-Cresol1-5These phenolic compounds act as decoys for the tert-butyl cation.[2]

Table 2: Common Scavenger Cocktails for Boc Deprotection

Cocktail NameComposition (v/v)Application
Standard Cocktail95% TFA / 2.5% Water / 2.5% TISSuitable for most peptides without highly sensitive residues. TIS is an effective general carbocation scavenger.[4]
Reagent K82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTA robust, general-purpose cocktail for peptides with a variety of sensitive residues.[4][6]
Reagent B88% TFA / 5% Phenol / 5% Water / 2% TISAn "odorless" alternative for scavenging trityl groups.[4]
TFA/EDT/TIS/H₂O94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDTRecommended for peptides containing Trp, Cys, or Met to minimize side reactions.[4]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA

  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).[5]

  • Reagent Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[5] For substrates with sensitive residues, add the appropriate scavenger or scavenger cocktail to the TFA solution before adding it to the substrate.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[5][7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6][7] The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[5]

Protocol 2: Milder Boc Deprotection using HCl in Dioxane

This method is often considered milder than TFA-based procedures and is suitable for substrates with other acid-labile groups.[1][7]

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane or methanol).[1][7]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution, often at 0 °C.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[1][7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1][7]

  • Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[7]

Visualizations

Boc_Deprotection_Pathway reactant Boc-Protected Amine protonated Protonated Carbamate reactant->protonated + H⁺ acid H⁺ (e.g., TFA) intermediate1 Carbamic Acid protonated->intermediate1 intermediate2 tert-Butyl Cation protonated->intermediate2 Cleavage product Free Amine intermediate1->product - CO₂ co2 CO₂ intermediate1->co2 side_product Alkylated Byproduct intermediate2->side_product Alkylation trapped_cation Trapped Cation intermediate2->trapped_cation Trapping scavenger Scavenger scavenger->trapped_cation nucleophile Nucleophilic Residue (Trp, Met, Cys, Tyr) nucleophile->side_product

Caption: Boc deprotection mechanism and side reactions.

Troubleshooting_Workflow start Boc Deprotection Reaction check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Increase Acid Conc./Time Consider Milder Acid incomplete->optimize_conditions analyze_byproducts Analyze for Byproducts (LC-MS) complete->analyze_byproducts no_byproducts Pure Product analyze_byproducts->no_byproducts No byproducts_present Byproducts Detected analyze_byproducts->byproducts_present Yes workup Proceed to Work-up no_byproducts->workup plus_56_da +56 Da Mass Shift? byproducts_present->plus_56_da tert_butylation t-Butylation Side Reaction plus_56_da->tert_butylation Yes other_byproducts Other Byproducts (Oxidation, etc.) plus_56_da->other_byproducts No add_scavengers Add/Optimize Scavengers (TIS, EDT, etc.) tert_butylation->add_scavengers add_scavengers->start other_byproducts->add_scavengers optimize_conditions->start

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Optimizing Coupling Conditions for Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing coupling conditions for sterically hindered carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why is my standard amide coupling protocol failing with a hindered carboxylic acid?

Standard coupling protocols, such as those using carbodiimides like DCC or EDC alone, are often insufficient for sterically demanding substrates.[1] The bulky groups on the carboxylic acid and/or the amine physically obstruct the approach of the reagents, slowing down the reaction rate and leading to low or no product formation.[1] Additionally, electron-deficient amines can further reduce nucleophilicity, compounding the issue.[2][3][4][5]

Q2: What are the most effective types of coupling reagents for hindered carboxylic acids?

For challenging couplings involving sterically hindered acids, more powerful in-situ activating reagents are necessary. The most effective classes of reagents include:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[6] HATU is often considered a superior choice for many difficult couplings.[6][7] COMU is a newer generation uronium salt with comparable efficiency to HATU but with better solubility and reduced hazardous properties.[6]

  • Phosphonium Salts: PyBOP and its aza-derivative, PyAOP, are powerful coupling reagents that often provide higher yields.[6] They are generally more soluble in DMF than uronium salts and do not pose a risk of guanidinylation, a potential side reaction with uronium reagents.[6]

  • Acyl Fluoride Precursors: For extremely hindered systems, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][8] Reagents like TFFH and BTFFH are used to generate acyl fluorides in situ, which are highly reactive towards amines.[2][6][8] This method has proven efficient where other standard methods have failed.[2][3][4][5]

Q3: How can I minimize racemization during the coupling of a chiral hindered carboxylic acid?

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern when activating the carboxyl group.[6] To minimize this side reaction:

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure® is crucial.[6] These additives form active esters that are less prone to racemization. HOAt and Oxyma Pure are generally superior to HOBt in suppressing racemization.[6]

  • Choose the Right Reagent: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[6]

  • Control Reaction Conditions: Avoid prolonged reaction times at elevated temperatures, as this can increase the risk of racemization.[6] If heating is necessary, optimize for the shortest possible time to achieve a satisfactory yield.[6]

  • Consider Acyl Fluorides: Acyl fluorides are reported to be less prone to α-racemization than the corresponding acyl chlorides.[2]

Q4: What are some alternative strategies if all common coupling reagents fail?

If you have exhausted a variety of powerful coupling reagents and optimized reaction conditions without success, consider these alternative approaches:

  • Acid Chloride Formation: Convert the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] This method can be harsh and may not be suitable for sensitive substrates, but the increased reactivity of the acid chloride can overcome significant steric barriers.[9]

  • Mixed Anhydride Method: The formation of a mixed anhydride can be an effective way to activate the carboxylic acid for reaction with a hindered amine.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution & Rationale
Low or No Product Formation Inefficient coupling reagent for the specific substrates.Switch to a more powerful onium-salt reagent such as HATU, HBTU, COMU, or PyAOP. For extremely challenging cases, consider an acyl fluoride-forming reagent like TFFH or BTFFH.[1][6]
Steric hindrance is too great for the current conditions.Increase the reaction time (e.g., from 1-2 hours to overnight).[1] Consider using microwave-assisted synthesis to overcome the activation energy barrier.[1][9]
Poor solvation of starting materials or intermediates.Change the solvent to a more disruptive one like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[1][6]
Presence of Side Products Racemization of a chiral carboxylic acid.Add an anti-racemization agent like HOAt or Oxyma Pure.[6] Use a phosphonium-based reagent like PyBOP or PyAOP, which are known for lower racemization.[6] Reduce pre-activation time and avoid excessive heat.[6]
Guanidinylation of the amine (with uronium reagents).Switch to a phosphonium-based coupling reagent like PyBOP or PyAOP.[11]
Reaction with the released diethylamine from reagents like XtalFluor-E.Use a fluorouronium reagent like TFFH or BTFFH that does not release a nucleophilic amine byproduct.[2]
Difficulty in Purification Unreacted starting materials.Drive the reaction to completion by using a slight excess of one of the reactants (typically the less expensive one).[9]
Byproducts from the coupling reagent (e.g., tetramethylurea from HATU/HBTU, DCU from DCC).Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify aqueous workup.[9] For DCC, the urea byproduct is often insoluble in many organic solvents and can be removed by filtration.[9]

Quantitative Data Summary

The following table summarizes the performance of different coupling methods for a particularly challenging coupling of a hindered carboxylic acid (1a) with an electron-poor and sterically hindered amine (1b), as reported in a study by Due-Hansen et al.[2][4]

EntryCoupling Agent(s)TemperatureTimeConversion (%)
1HATU/DIPEArt4 d17
2EDC/HOBtrt24 h0
3DCC/DMAP40 °C (reflux)5 d0
4Acid chloride/AgCNrt24 hdecomposition
5BTFFH/DIPEA80 °C24 h100 (85% isolated yield)

Data sourced from Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[2][4]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is suitable for many moderately hindered carboxylic acids.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and HOAt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).[12]

    • Add a non-nucleophilic base such as DIPEA (2.0 eq) to the solution.[12]

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[12]

  • Amine Coupling:

    • Add the amine (1.2 eq) to the pre-activated mixture.[12]

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings using BTFFH

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[2]

  • Acyl Fluoride Formation:

    • In a reaction vessel, dissolve the hindered carboxylic acid (1.3 eq), BTFFH (1.5 eq), and DIPEA (4.5 eq) in an anhydrous solvent like DCM.[2]

    • Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the acyl fluoride.[2]

  • Amine Coupling:

    • Add the amine (1.0 eq) to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 12-24 hours.[2] Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Follow a standard aqueous work-up procedure similar to Protocol 1 to isolate and purify the desired amide product.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_workup Step 3: Work-up & Purification start Hindered Carboxylic Acid activated_intermediate Activated Intermediate (Active Ester or Acyl Fluoride) start->activated_intermediate Activation reagents Coupling Reagent (e.g., HATU, BTFFH) + Base (e.g., DIPEA) reagents->activated_intermediate product Amide Product activated_intermediate->product Coupling amine Amine amine->product workup Aqueous Work-up product->workup purification Purification (e.g., Chromatography) workup->purification

Caption: General workflow for amide coupling with hindered carboxylic acids.

troubleshooting_logic start Low or No Product Yield? reagent Change Coupling Reagent (e.g., HATU -> BTFFH) start->reagent Yes conditions Modify Reaction Conditions (Temp, Time, Solvent) reagent->conditions Still Low Yield success Successful Coupling reagent->success Improved Yield alternative Consider Alternative Strategy (e.g., Acyl Chloride) conditions->alternative Still Low Yield conditions->success Improved Yield alternative->success Improved Yield

Caption: Troubleshooting logic for failed coupling reactions.

References

Preventing racemization during activation of chiral carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during the activation of chiral carboxylic acids, a critical step in the synthesis of peptides and other chiral molecules.

Troubleshooting Guides

Issue 1: Significant Racemization Detected in the Final Product

If you are observing a loss of stereochemical integrity in your product, work through the following steps to identify and resolve the source of racemization.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are the most critical factors in preventing racemization.

  • Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[1]

    • Recommendation: Always use carbodiimides in conjunction with an additive such as OxymaPure, 1-hydroxy-7-azabenzotriazole (HOAt), or 1-hydroxybenzotriazole (HOBt).[1] Oxyma- and HOAt-based additives are generally more effective at suppressing racemization than HOBt.[1][2]

  • Onium Salts (Uronium/Aminium and Phosphonium): These reagents are generally more efficient and lead to less racemization than carbodiimides alone.

    • Recommendation: For challenging couplings, consider using HOAt-based aminium salts like HATU or Oxyma-based reagents like COMU, which have demonstrated superior performance in minimizing racemization.[3][4] Phosphonium reagents like PyBOP are also effective and do not pose the risk of guanidinylation that can occur with uronium/aminium salts.[5][6]

Step 2: Assess the Base Used in the Reaction

The base plays a crucial role in the racemization process, as it can abstract the acidic α-proton of the activated carboxylic acid.

  • Strength and Steric Hindrance: Stronger, less sterically hindered bases can increase the rate of racemization.

    • Recommendation: Opt for weaker or more sterically hindered bases. N-methylmorpholine (NMM) is a weaker base than diisopropylethylamine (DIPEA) and is often a better choice for minimizing racemization.[3] 2,4,6-Collidine, a highly hindered base, is also recommended, especially when coupling racemization-prone residues like cysteine.

Step 3: Control the Reaction Temperature

Higher temperatures can accelerate the rate of racemization.

  • Recommendation: Perform coupling reactions at lower temperatures (e.g., 0 °C to room temperature) whenever possible. For microwave-assisted syntheses, lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of sensitive amino acids like histidine and cysteine.

Step 4: Minimize Pre-activation Time

Prolonged activation of the carboxylic acid before the addition of the nucleophile can increase the opportunity for the formation of the racemization-prone oxazolone intermediate.

  • Recommendation: Add the coupling reagent to the carboxylic acid and additive mixture immediately before introducing the amine component. Avoid long pre-activation times.

Issue 2: Racemization of Specific Amino Acids (Histidine, Cysteine, Serine)

These amino acids are particularly susceptible to racemization.

  • Histidine: The imidazole side chain can act as a base, promoting racemization.

    • Recommendation: Use a side-chain protecting group on the imidazole nitrogen (e.g., Trityl (Trt)) to reduce racemization. DEPBT is a recommended coupling reagent for Fmoc-His(Trt)-OH due to its remarkable resistance to racemization.[7]

  • Cysteine: The thiol side chain can complicate coupling reactions.

    • Recommendation: The use of DIC with OxymaPure or HOAt is effective for coupling Fmoc-Cys(Trt)-OH.[8] Using a hindered base like 2,4,6-collidine can also minimize the formation of the D-cysteine epimer.

  • Serine: The hydroxyl group can participate in side reactions.

    • Recommendation: Employing HATU with the weaker base NMM has been shown to significantly reduce epimerization when coupling glycosylated serine derivatives.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during carboxylic acid activation?

A1: The most common mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activated carboxyl group of an N-protected chiral carboxylic acid can cyclize to form this planar, achiral intermediate. A base can then easily abstract the proton at the chiral center. Subsequent attack by a nucleophile can occur from either face of the planar ring, leading to a mixture of enantiomers.[3] A less common pathway is direct enolization, where a base directly abstracts the α-proton of the activated acid.[7]

Q2: Which coupling reagents are considered "racemization-free"?

A2: Ynamide-based coupling reagents have been reported to be highly effective in preventing racemization.[9] They operate under mild, base-free conditions, proceeding through a stable α-acyloxyenamide active ester intermediate. This avoids the common pathways that lead to loss of stereochemical integrity.[9]

Q3: How does the choice of solvent affect racemization?

A3: The polarity of the solvent can influence the rate of racemization. Polar solvents like DMF can stabilize the charged intermediates involved in the racemization pathway. In some cases, switching to a less polar solvent like dichloromethane (DCM) can reduce the loss of chirality.

Q4: How can I accurately quantify the level of racemization in my product?

A4: The most common method is to use chiral High-Performance Liquid Chromatography (HPLC). For peptides, this can be done by either analyzing the diastereomeric peptide products directly or by hydrolyzing the peptide and analyzing the resulting amino acids on a chiral column.[10][11]

Data Presentation: Comparison of Coupling Reagents

The following tables summarize quantitative data on the extent of racemization observed with different coupling reagents and additives in model peptide synthesis systems.

Table 1: Racemization in the Synthesis of Z-Phg-Pro-NH₂

Coupling Reagent/AdditiveRacemization (% D-isomer)Reference
HATU10.8[2]
HBTU13.2[2]
COMU10.5[2]
DIC/Oxyma1.1
DIC/HOBt9.3
DIC/HOAt3.3

Table 2: Racemization in the Synthesis of Z-Phe-Val-Pro-NH₂

Additive with DICRacemization (% D/L)Reference
HOAt2.1[8]
HOBt8.9[8]
OxymaPure3.8[8]

Table 3: Epimerization in the Coupling of Fmoc-Ser(Ac₃GlcNAcα)-OH

Coupling ReagentBaseEpimerization (%)Reference
PyBOPDIEA3.8[3]
HBTUDIEA1.7[3]
HATUDIEA1.3[3]
HBTUNMM0.6[3]
HATUNMM0.4[3]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with DIC/Oxyma in Solution-Phase

This protocol is adapted for the synthesis of Z-L-Phg-Val-OMe, a model system for evaluating racemization.

  • Preparation: In a round-bottom flask, dissolve EDC-HCl (1.05 equivalents) in anhydrous DCM (to a concentration of ~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reactants: To the cold solution, add Z-L-Phg-OH (1 equivalent) and OxymaPure (1 equivalent) as solids.

  • Pre-activation: Stir the mixture for 2 minutes.

  • Addition of Amine and Base: Add H-Val-OMe·HCl (1 equivalent) as a solid, followed by the addition of DIEA (1 equivalent).

  • Reaction: Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be analyzed for racemization.

Protocol 2: Racemization-Free Dipeptide Synthesis Using an Ynamide Coupling Reagent

This is a general one-pot, two-step procedure.[9]

  • Activation: To a solution of an N-protected amino acid (1 equivalent) in an anhydrous solvent (e.g., THF, 0.2 M), add the ynamide coupling reagent (e.g., MYTsA, 1.1 equivalents). Stir the mixture at 35 °C until the carboxylic acid is consumed (monitor by TLC or LC-MS).

  • Coupling: To the reaction mixture containing the activated α-acyloxyenamide intermediate, add a solution of the amino acid ester hydrochloride (1.2 equivalents) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.2 equivalents) in the same anhydrous solvent.

  • Reaction: Stir the reaction mixture at room temperature until the aminolysis is complete.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with a mild acidic solution (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the dipeptide by flash column chromatography.

Protocol 3: Chiral HPLC for Dipeptide Racemization Analysis

This method directly analyzes the diastereomeric peptides formed.[10]

  • Sample Preparation: Dissolve the crude dipeptide from the coupling reaction in a suitable solvent (e.g., acetonitrile/water).

  • HPLC System: Use a chiral HPLC column (e.g., amylose- or cellulose-based) with a mobile phase appropriate for separating the diastereomers (e.g., a gradient of isopropanol in hexanes).

  • Analysis: Inject the sample and monitor the elution of the diastereomers using a UV detector.

  • Quantification: Integrate the peak areas of the desired (L-L) and the undesired (D-L) diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100

Visualizations

racemization_mechanisms cluster_activation Activation cluster_pathways Racemization Pathways cluster_coupling Coupling L_AA L-Amino Acid (N-Protected) Activated_Int Activated Intermediate L_AA->Activated_Int + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Int->Oxazolone + Base - H⁺ Enolization Direct Enolization Activated_Int->Enolization + Strong Base Desired_Peptide Desired L-Peptide Activated_Int->Desired_Peptide + Amine (Fast, Desired) Oxazolone->Desired_Peptide Racemized_Peptide Racemized D-Peptide Oxazolone->Racemized_Peptide Amine Amine Nucleophile

Caption: Mechanisms of racemization during peptide coupling.

troubleshooting_workflow start Racemization Observed reagent Step 1: Evaluate Coupling Reagent & Additives start->reagent base Step 2: Assess Base reagent->base temp Step 3: Control Temperature base->temp time Step 4: Minimize Pre-activation Time temp->time end Racemization Minimized time->end

Caption: Troubleshooting workflow for racemization issues.

References

Troubleshooting incomplete Boc deprotection with TFA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection using TFA?

Incomplete deprotection is a common issue that can typically be attributed to one or more of the following factors:

  • Insufficient Acid Strength or Concentration : The rate of Boc cleavage often exhibits a second-order dependence on the acid's concentration.[1] A slight decrease in TFA concentration can therefore significantly slow down the reaction, leading to incomplete removal.[1][2]

  • Inadequate Reaction Time or Temperature : The reaction may simply not have been allowed to run long enough for full conversion. Low temperatures (e.g., 0 °C) will also decrease the reaction rate.[2][3]

  • Steric Hindrance : Substrates with bulky chemical groups near the Boc-protected amine can impede the approach of the acid, requiring more forceful conditions or longer reaction times to achieve complete removal.[1][2][4]

  • Poor Resin Swelling (Solid-Phase Synthesis) : In solid-phase peptide synthesis (SPPS), the resin must swell adequately in the reaction solvent for the TFA to access all the Boc-protected sites.[1][5] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), potentially leading to incomplete deprotection and lower purity peptides.[1][6]

  • Reagent Degradation : Ensure the TFA used is fresh and has not been compromised by improper storage, as this can reduce its efficacy.[1]

Q2: How can I effectively monitor the progress of my deprotection reaction?

Regularly monitoring the reaction is crucial for determining the optimal reaction time and ensuring completion. Several analytical techniques are suitable:

  • Thin-Layer Chromatography (TLC) : This is a fast and convenient method to qualitatively track the reaction. The deprotected amine product is typically more polar than the starting material, resulting in a lower Retention Factor (Rf) value. Staining the TLC plate with ninhydrin can be used to visualize the primary amine product.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / HPLC : These are powerful quantitative techniques for tracking the disappearance of the starting material and the appearance of the product.[1] They are also excellent for detecting the formation of any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is considered the most definitive method for confirming Boc removal. It provides unambiguous confirmation by showing the complete disappearance of the characteristic singlet signal from the nine equivalent protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm.[7]

Q3: What are scavengers and why are they critical during TFA deprotection?

During the acid-catalyzed cleavage of the Boc group, a highly reactive tert-butyl cation is generated as a byproduct.[4][5][8] This carbocation is a potent electrophile that can attack nucleophilic sites within your molecule, leading to unwanted side reactions and impurities.[8][9] This is particularly problematic for peptides containing sensitive amino acid residues.[10]

Scavengers are nucleophilic reagents added to the reaction mixture (often called a "cleavage cocktail") to trap or "scavenge" these reactive tert-butyl cations before they can modify your desired product.[4][5][11]

Q4: Which amino acid residues are most susceptible to side reactions, and which scavengers should I use?

Amino acids with nucleophilic side chains are the most vulnerable to alkylation by the tert-butyl cation.[8][10][12] The choice of scavenger is critical and depends on the composition of your substrate.[4]

  • Tryptophan (Trp) : The electron-rich indole ring is highly susceptible to tert-butylation.[5][8][12]

  • Methionine (Met) : The thioether side chain can be alkylated to form a sulfonium salt (+56 Da) or oxidized to a sulfoxide (+16 Da).[5][8][13]

  • Cysteine (Cys) : The free thiol group is a strong nucleophile and a prime target for S-tert-butylation.[5][8][12]

  • Tyrosine (Tyr) : The activated phenolic ring can be alkylated by the carbocation.[5][8][10]

Troubleshooting Guides

Data Presentation: Troubleshooting Incomplete Deprotection

The table below outlines common causes of incomplete deprotection and suggests corrective actions.

Potential Cause Recommended Solution(s) Notes & Considerations
Insufficient TFA Concentration Increase TFA concentration (e.g., from 20% to 50% in DCM). For resistant substrates, neat TFA may be used.[3][10]The reaction rate has a second-order dependence on acid; a small increase can have a large effect.[1] Higher concentrations increase the risk of side reactions.
Insufficient Reaction Time Continue the reaction and monitor progress every 30-60 minutes using TLC or LC-MS until no starting material is observed.[3]Sterically hindered substrates may require significantly longer times (e.g., several hours).[1]
Low Reaction Temperature Allow the reaction to warm to room temperature. If necessary, gently warm the reaction to ~40 °C.[1]Increased temperature can also promote side reactions, so careful monitoring is crucial.[4]
Steric Hindrance Use a stronger acidic system, such as 4M HCl in 1,4-dioxane.[2][5]This is a more forceful condition. Ensure your compound is stable and use an effective scavenger cocktail.[5]
Poor Resin Swelling (SPPS) Switch to a solvent system known to promote better swelling, such as 55% TFA in DCM.[1][6]100% TFA can cause poor resin swelling, leading to incomplete deprotection.[6]
Data Presentation: Optimizing Reaction Conditions

This table provides starting points for optimizing TFA concentration and reaction time. Always monitor your specific reaction for best results.

TFA Conc. (in DCM) Typical Time Temperature Comments
20-25%1 - 2 hoursRoom TempA common and generally effective starting condition.[1][10]
50%30 - 60 minsRoom TempFaster deprotection, suitable for many common substrates.[3][10]
55%30 minsRoom TempCan yield higher purity for peptides in SPPS compared to 100% TFA due to better resin swelling.[1][6]
100% (Neat)5 - 15 mins0 °C to Room TempVery rapid deprotection. Use with caution as the risk of side products is higher. Best for robust substrates.[10]
Data Presentation: Common Scavengers for Cleavage Cocktails

The selection of scavengers is crucial for preventing side reactions, especially in peptide synthesis.[13]

Scavenger Typical % (v/v) Primary Application / Residues Protected
Triisopropylsilane (TIS) 2.5 - 5%A highly effective general-purpose carbocation scavenger. Protects Trp.[3][5]
Water 2.5 - 5%Acts as a carbocation scavenger.[3]
Thioanisole 5%Protects against alkylation of Met and Trp.[3][13]
1,2-Ethanedithiol (EDT) 2.5%Protects Cys residues and can prevent acid-catalyzed oxidation of Trp.[3][5][13]
Phenol 5%A carbocation scavenger often used in robust cocktails like Reagent K for sensitive peptides.[3][13]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Boc Deprotection with TFA
  • Preparation : Dissolve the Boc-protected compound in a suitable anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a stir bar.[3]

  • Cooling : Cool the solution to 0 °C using an ice bath.[10] This helps to control any initial exotherm.

  • TFA Addition : While stirring, slowly add the desired amount of trifluoroacetic acid (TFA) (e.g., to a final concentration of 20-50%).[3] If your substrate is sensitive, add any required scavengers (e.g., TIS) to the DCM solution before adding TFA.[3][5]

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-2 hours, or until completion.[3]

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until all starting material has been consumed.[1]

  • Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with toluene (x3) can help remove residual TFA.[1][14] The product is obtained as the TFA salt.

Protocol 2: Monitoring Deprotection by Thin-Layer Chromatography (TLC)
  • Spotting : Using a capillary tube, spot the reaction mixture on a silica gel TLC plate alongside a co-spot of the starting material.

  • Elution : Develop the plate using an appropriate solvent system (e.g., 10% Methanol in DCM).

  • Visualization : Visualize the spots under UV light if applicable. Stain the plate with a ninhydrin solution and gently heat. The appearance of a new, lower-Rf spot (often purple or yellow) indicates the formation of the free amine.[1] The reaction is complete when the starting material spot has completely disappeared.

Protocol 3: Aqueous Work-up to Obtain the Free Amine

If the free amine is required instead of the TFA salt:

  • Concentration : After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove most of the DCM and TFA.[1]

  • Neutralization : Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate or DCM). Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[1]

  • Extraction : Wash the organic layer with water, then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine product.[1]

Mandatory Visualization

G Start Incomplete Deprotection Observed (TLC/LCMS) Check_Conc Is TFA concentration sufficient? (e.g., 20-50%) Start->Check_Conc Check_Time Is reaction time sufficient? Check_Conc->Check_Time Yes Sol_Increase_Conc ACTION: Increase TFA concentration (e.g., to 50% or neat) Check_Conc->Sol_Increase_Conc No Check_Hindrance Is substrate sterically hindered? Check_Time->Check_Hindrance Yes Sol_Increase_Time ACTION: Extend reaction time and continue monitoring Check_Time->Sol_Increase_Time No Check_SPPS Is this Solid-Phase Peptide Synthesis (SPPS)? Check_Hindrance->Check_SPPS No Sol_Stronger_Acid ACTION: Use stronger acid system (e.g., 4M HCl in Dioxane) Check_Hindrance->Sol_Stronger_Acid Yes Sol_Check_Swelling ACTION: Check resin swelling. Consider 55% TFA/DCM. Check_SPPS->Sol_Check_Swelling Yes End_Success Deprotection Complete Check_SPPS->End_Success No Sol_Increase_Conc->End_Success Sol_Increase_Time->End_Success Sol_Stronger_Acid->End_Success Sol_Check_Swelling->End_Success

Caption: A troubleshooting workflow for incomplete Boc deprotection.

G Start Does your substrate contain sensitive residues? Trp Contains Tryptophan (Trp)? Start->Trp Yes No_Sens Use standard conditions (e.g., 2.5% TIS, 2.5% H2O) Start->No_Sens No Met Contains Methionine (Met)? Trp->Met No Add_TIS Add TIS (2.5-5%) Trp->Add_TIS Yes Cys Contains Cysteine (Cys)? Met->Cys No Add_Thioanisole Add Thioanisole (5%) Met->Add_Thioanisole Yes Add_EDT Add EDT (2.5%) Cys->Add_EDT Yes Cocktail Use Scavenger Cocktail Cys->Cocktail No Add_TIS->Met Add_Thioanisole->Cys Add_EDT->Cocktail

Caption: Decision guide for selecting appropriate scavengers.

References

Technical Support Center: Dicyclohexylurea (DCU) Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dicyclohexylurea (DCU) removal. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with the purification of products synthesized using dicyclohexylcarbodiimide (DCC) as a coupling agent. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-dicyclohexylurea (DCU) and why is its removal challenging?

A1: 1,3-Dicyclohexylurea (DCU) is a byproduct generated during coupling reactions, such as amide and ester formations, that utilize N,N'-dicyclohexylcarbodiimide (DCC).[1][2][3] While DCU is chemically inert and generally does not interfere with the reaction itself, its removal can be difficult due to its low solubility in many common organic solvents and water.[2][4] Incomplete removal of DCU can lead to contamination of the final product, which can affect its purity and overall yield.[2]

Q2: What are the primary methods for removing DCU from a reaction mixture?

A2: The most effective strategies for DCU removal leverage its poor solubility. The main techniques include:

  • Precipitation and Filtration: This is the most common method. DCU often precipitates directly from the reaction solvent and can be removed by simple filtration.[2]

  • Crystallization: The solubility of DCU is temperature-dependent, which can be exploited to purify the desired product through crystallization.[2]

  • Column Chromatography: This technique separates DCU from the product based on their different affinities for the stationary phase.[5]

Q3: In which solvents is DCU soluble or insoluble?

A3: Understanding the solubility of DCU is key to selecting an appropriate removal method. DCU's structure, with a polar urea group and two nonpolar cyclohexyl groups, gives it variable solubility.[1] Its solubility is influenced by solvent polarity and hydrogen bonding capacity.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
DCU does not precipitate from the reaction mixture. The reaction solvent is too good at solvating DCU. The solution may be supersaturated.- Concentrate the reaction mixture to reduce the solvent volume.[6] - Add an "anti-solvent" in which DCU is insoluble (e.g., hexanes or diethyl ether) to induce precipitation.[6][7] - Cool the reaction mixture to decrease DCU solubility.[6][8] - Induce crystallization by scratching the inside of the flask or adding a seed crystal of DCU.[7]
Filtration is very slow or the filter clogs. DCU has formed very fine particles that clog the filter paper.- Use a filter aid like Celite.[9] - Use a Büchner funnel with vacuum to increase the filtration rate.[6] - Dilute the mixture with more of the reaction solvent to reduce the concentration of suspended particles.[6]
Product is lost during DCU removal. The product has similar solubility to DCU in the chosen solvent system. The product co-precipitates with DCU.- Select a solvent where the product is highly soluble but DCU is not.[5] - Wash the filtered DCU cake with a small amount of cold solvent to recover any trapped product.[5][6] - Consider using column chromatography for a more efficient separation.[5]
DCU is still present after filtration/precipitation. The initial removal was incomplete. The chosen solvent was not optimal.- Repeat the precipitation/filtration step.[10] - Dissolve the crude product in a minimal amount of a suitable solvent and cool to re-precipitate the remaining DCU.[10] - Purify the product using column chromatography.[10]
DCU co-elutes with the product during column chromatography. The eluent system is not optimized for separating the product and DCU.- Modify the eluent system. Adding a small amount of a more polar solvent like chloroform can help to fully dissolve the DCU and allow for better separation.[10] - Consider using a different stationary phase, such as Florisil, which can effectively separate DCU.[10]

Data Presentation

Solubility of Dicyclohexylurea (DCU) in Common Organic Solvents
Solvent Solubility Notes
Dichloromethane (DCM)Soluble[7]DCU can precipitate from DCM, especially upon cooling.[11]
N,N-Dimethylformamide (DMF)Soluble[7][12]
Dimethyl Sulfoxide (DMSO)Soluble[6]Approximately 5 mg/mL; may require warming.[6][7]
EthanolSoluble (especially when warm)[12]DCU can be recrystallized from hot ethanol.[7]
AcetonitrileSparingly soluble[7][13]Effective for precipitating DCU, particularly at low temperatures.[7]
Diethyl EtherSparingly soluble[7]Often used as an anti-solvent to precipitate DCU.[7]
Ethyl AcetateSparingly soluble[7]Can be used to precipitate DCU, especially when cold.[10]
HexanesSparingly soluble[7]Commonly used as an anti-solvent.[7]
TolueneInsoluble[6]
WaterInsoluble (<1%)[7][12]

Experimental Protocols

Protocol 1: Removal of DCU by Filtration

This is the most direct method and should be attempted first if DCU has precipitated from the reaction mixture.[6]

  • Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for 15-30 minutes to maximize the precipitation of DCU.[6][8]

  • Filtration Setup: Assemble a Büchner funnel with an appropriately sized filter paper on a filter flask connected to a vacuum source.[6]

  • Filtration: Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal. Turn on the vacuum and pour the reaction mixture into the funnel.[6]

  • Washing: Wash the collected DCU solid (the filter cake) with a small amount of the cold reaction solvent to recover any entrapped product.[6]

  • Collection: The filtrate contains the desired product and can be carried forward to the next purification step.[6]

Protocol 2: Removal of DCU by Solvent Precipitation

This method is effective when DCU remains dissolved in the reaction solvent.[6]

  • Concentration: If the reaction solvent keeps the DCU dissolved, concentrate the reaction mixture under reduced pressure.[6]

  • Dissolution & Precipitation:

    • Method A (Single Solvent): Dissolve the crude residue in a minimal amount of a cold solvent in which your product is soluble, but DCU is sparingly soluble (e.g., acetonitrile or ethyl acetate).[6][10]

    • Method B (Anti-Solvent): Dissolve the crude mixture in a solvent like dichloromethane and then add an "anti-solvent" such as hexanes or diethyl ether to induce DCU precipitation.[6][7]

  • Cooling: Cool the mixture in an ice bath for 15-30 minutes to maximize DCU precipitation.[6]

  • Filtration: Filter the mixture as described in Protocol 1 to remove the precipitated DCU.[6]

  • Product Recovery: The filtrate, containing the desired product, can then be concentrated.[6]

Mandatory Visualization

DCU_Removal_Workflow Decision Workflow for DCU Removal start DCC Coupling Reaction Complete check_precipitate Is there a DCU precipitate? start->check_precipitate filtration Protocol 1: Direct Filtration check_precipitate->filtration Yes concentrate Concentrate Reaction Mixture check_precipitate->concentrate No check_purity Check Product Purity (e.g., NMR, HPLC) filtration->check_purity solvent_precipitation Protocol 2: Solvent Precipitation concentrate->solvent_precipitation solvent_precipitation->check_purity pure_product Pure Product check_purity->pure_product Purity Acceptable chromatography Column Chromatography check_purity->chromatography DCU Still Present chromatography->pure_product

Caption: Decision workflow for selecting a DCU removal method.

Alternatives to DCC

If DCU removal proves to be consistently problematic, consider using alternative coupling reagents that produce more soluble urea byproducts.[14]

  • Diisopropylcarbodiimide (DIC): Produces diisopropylurea (DIU), which is more soluble in many organic solvents than DCU.[14]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): This is a water-soluble carbodiimide, and its urea byproduct can be easily removed with an aqueous workup.[3][14]

  • Uronium/Aminium and Phosphonium Salt Reagents (e.g., HATU, HBTU, PyBOP): These reagents generally offer higher coupling efficiencies and faster reaction rates, and their byproducts are typically water-soluble.[14]

References

Technical Support Center: Synthesis of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-substituted piperidines.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 3-substituted piperidines, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: My reaction is resulting in a low yield of the desired 3-substituted piperidine. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in the synthesis of 3-substituted piperidines. The issue can often be traced back to several factors:

  • Suboptimal Reaction Conditions: The temperature, pressure, reaction time, and concentration of reactants can significantly impact the yield. It is crucial to ensure these parameters are optimized for your specific substrate and catalytic system.

  • Catalyst Inactivity or Degradation: The choice of catalyst and ligand is critical, especially in metal-catalyzed reactions. The catalyst may be poisoned by impurities or degrade under the reaction conditions.

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product. Common side reactions include over-reduction, isomerization, or the formation of undesired regioisomers. For instance, in reactions involving fluorinated pyridines, hydrodefluorination can be a competing reaction.

  • Poor Quality of Starting Materials: Impurities in solvents or starting materials can interfere with the reaction and lead to lower yields.

  • Inefficient Purification: Significant product loss can occur during workup and purification steps.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically screen reaction parameters such as temperature, solvent, and reaction time.

  • Evaluate Catalyst and Ligand: Experiment with different catalyst precursors and ligands. For example, in rhodium-catalyzed reactions, the choice of phosphine ligand can be crucial.

  • Analyze for Side Products: Use techniques like NMR or GC-MS to identify major byproducts. This can provide insights into competing reaction pathways and help in devising strategies to minimize them.

  • Ensure Purity of Reagents: Use high-purity, anhydrous solvents and freshly prepared reagents whenever possible.

  • Refine Purification Method: Optimize your purification technique (e.g., column chromatography, crystallization) to minimize product loss.

Q2: I am observing the formation of a mixture of 2-, 3-, and 4-substituted piperidine isomers. How can I improve the regioselectivity for the 3-substituted product?

A2: Achieving high regioselectivity is a key challenge in the synthesis of 3-substituted piperidines. The formation of isomers can be attributed to:

  • Lack of Regiocontrol in Pyridine Functionalization: When functionalizing a pyridine ring prior to reduction, the directing effects of existing substituents may not exclusively favor the 3-position.

  • Isomerization of Intermediates: In some catalytic cycles, intermediates may have the potential to isomerize, leading to a mixture of products.

  • Non-selective Cyclization: In intramolecular cyclization approaches, the precursor might be able to cyclize in multiple ways, yielding different regioisomers.

Strategies to Enhance Regioselectivity:

  • Strategic Choice of Synthetic Route: The functionalization of a pre-substituted pyridine ring followed by reduction is a common and often regioselective method. Alternatively, intramolecular cyclization of a carefully designed acyclic precursor can provide high regioselectivity.[1]

  • Directing Groups: Utilize directing groups on the pyridine ring that favor substitution at the 3-position.

  • Catalyst and Ligand Selection: In metal-catalyzed reactions, the ligand can play a significant role in controlling regioselectivity. For example, in some palladium-catalyzed reactions, the steric and electronic properties of the phosphine ligand can direct the reaction to the desired position.

  • Control of Reaction Conditions: Temperature and solvent can sometimes influence the regiochemical outcome of a reaction.

Q3: What are the key considerations when choosing a catalyst for the asymmetric synthesis of 3-substituted piperidines?

A3: For the synthesis of chiral 3-substituted piperidines, the choice of catalyst is paramount for achieving high enantioselectivity. Key considerations include:

  • Metal Center: Rhodium and Iridium are commonly used metals for the asymmetric hydrogenation of pyridine derivatives.[2][3] Palladium is also employed in other types of cross-coupling reactions.

  • Chiral Ligand: The chiral ligand is the primary source of enantioselectivity. A wide variety of chiral phosphine ligands, such as JosiPhos and SEGPHOS, have been successfully employed.[4][5] The optimal ligand often depends on the specific substrate and reaction type.

  • Catalyst Loading: Using the appropriate catalyst loading is important for both efficiency and cost-effectiveness.

  • Air and Moisture Sensitivity: Many asymmetric catalysts are sensitive to air and moisture, requiring the use of inert atmosphere techniques (e.g., glovebox or Schlenk line).

Data Presentation

The following tables summarize quantitative data from representative studies on the synthesis of 3-substituted piperidines, allowing for easy comparison of different catalysts and reaction conditions.

Table 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction of a Dihydropyridine with Arylboronic Acids [6]

EntryArylboronic AcidProductYield (%)ee (%)
1Phenylboronic acid3a 8196
24-Fluorophenylboronic acid3b 7597
34-Chlorophenylboronic acid3c 7298
44-Bromophenylboronic acid3d 6898
53-Methylphenylboronic acid3o 8595
64-Methoxyphenylboronic acid3q 7896

Table 2: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts [5]

EntrySubstrateCatalystBaseYield (%)ee (%)
1N-benzyl-3-phenylpyridinium bromideRh(cod)₂OTf / JosiPhosDIPEA1673
2N-benzyl-3-phenylpyridinium bromideRh(cod)₂OTf / JosiPhosEt₃N8588
3N-benzyl-3-(4-fluorophenyl)pyridinium bromideRh(cod)₂OTf / JosiPhosEt₃N7590
4N-benzyl-3-(4-methoxyphenyl)pyridinium bromideRh(cod)₂OTf / JosiPhosEt₃N8285

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of 3-substituted piperidines.

Protocol 1: Three-Step Enantioselective Synthesis of 3-Arylpiperidines[4][7][8]

This protocol outlines a robust method starting from pyridine, involving a partial reduction, a key Rh-catalyzed asymmetric cross-coupling, and a final reduction/deprotection.

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

  • To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.

  • Maintain the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the addition of water (50 mL).

  • Extract the mixture with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent.

  • Recrystallize the product from methanol to afford phenyl pyridine-1(2H)-carboxylate as a white crystalline solid (72% yield).[7]

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling

  • In a glovebox, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-SEGPHOS (0.035 mmol, 7 mol%) to a vial.

  • Add toluene (0.25 mL), tetrahydropyran (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 1.0 mmol, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine from Step 1 (0.5 mmol, 1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction to room temperature and dilute with Et₂O (5 mL).

  • Pass the mixture through a plug of SiO₂ and wash the plug with an additional 20 mL of Et₂O.

  • Remove the solvents in vacuo and purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.

Step 3: Reduction and Deprotection to 3-Substituted Piperidine

  • To a solution of the 3-substituted tetrahydropyridine from Step 2 in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of Palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • To the crude product, add a solution of aqueous potassium hydroxide in methanol.

  • Stir the mixture at room temperature until the deprotection is complete.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography to obtain the final 3-substituted piperidine. A two-step yield of 76% has been reported for the synthesis of 3-phenylpiperidine using this procedure.[8]

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the synthesis of 3-substituted piperidines.

G cluster_0 Synthetic Strategies for 3-Substituted Piperidines Pyridine Pyridine Derivative Dihydropyridine Dihydropyridine Intermediate Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Asymmetric Functionalization (e.g., Heck Reaction) Piperidine 3-Substituted Piperidine Tetrahydropyridine->Piperidine Reduction & Deprotection Acyclic Acyclic Precursor Acyclic->Piperidine Intramolecular Cyclization

Caption: Overview of major synthetic routes to 3-substituted piperidines.

G cluster_1 Troubleshooting Low Yield Start Low Yield Observed Check_Conditions Review Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Analyze_Crude Analyze Crude Mixture (NMR, GC-MS) Start->Analyze_Crude Check_Reagents Verify Purity of Starting Materials & Solvents Start->Check_Reagents Optimize_Purification Optimize Purification Protocol Start->Optimize_Purification If yield is still low after reaction optimization Optimize_Conditions Systematically Screen Parameters Check_Conditions->Optimize_Conditions Suboptimal? Identify_Byproducts Modify Conditions to Minimize Side Reactions Analyze_Crude->Identify_Byproducts Side Products Detected? Purify_Reagents Use High-Purity Reagents Check_Reagents->Purify_Reagents Impurities Suspected? Final_Product Improved Yield Optimize_Purification->Final_Product Improved Recovery Optimize_Conditions->Start Re-run Experiment Identify_Byproducts->Start Re-run Experiment Purify_Reagents->Start Re-run Experiment

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Stability of the Boc Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the Boc group towards various reagents and to offer troubleshooting for common issues encountered during its use in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the Boc protecting group?

A1: The Boc group is a widely used, acid-labile protecting group for amines.[1] It is known for its robustness towards a variety of reaction conditions, making it a versatile tool in multi-step synthesis.[2] Generally, the Boc group is stable under basic, nucleophilic, and reductive conditions, but it is readily cleaved by acids.[2][3] This orthogonality allows for selective deprotection in the presence of other protecting groups like the base-labile Fmoc group or the hydrogenolysis-labile Cbz group.[2]

Q2: To which basic and nucleophilic reagents is the Boc group stable?

A2: The Boc group is stable towards most nucleophiles and bases. This includes common bases such as triethylamine (NEt3), pyridine (Py), and even stronger bases like potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA).[3] It is also resistant to many nucleophiles, including organometallic reagents like Grignard reagents (RMgX) and organocuprates (RCuLi), as well as amines and alkoxides.[3]

Q3: What is the stability of the Boc group under reductive and oxidative conditions?

A3: The Boc group is generally stable to a wide range of reductive and oxidative conditions. It is compatible with catalytic hydrogenation (e.g., H2/Ni, H2/Rh), dissolving metal reductions (e.g., Na/NH3), and hydride reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).[3] It also withstands many common oxidizing agents such as potassium permanganate (KMnO4), osmium tetroxide (OsO4), and peroxy acids (RCOOOH).[3]

Q4: Under what acidic conditions is the Boc group cleaved?

A4: The Boc group is labile to acidic conditions.[2] Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent like methanol or dioxane.[1][4] The rate of cleavage is dependent on the acid strength and concentration.[5][6] Even milder acidic conditions can lead to cleavage, especially with prolonged exposure or elevated temperatures.

Troubleshooting Guide

Problem 1: Incomplete Boc Deprotection

Q1: I am observing incomplete removal of the Boc group. What are the possible causes and how can I resolve this?

A1: Incomplete Boc deprotection can be due to several factors:

  • Insufficient Acid: The amount of acid may be too low, especially if your substrate has basic functionalities that can neutralize the acid. Try increasing the equivalents of acid.[7]

  • Short Reaction Time: The deprotection might require a longer reaction time. Monitor the reaction progress using an appropriate technique like TLC or LC-MS and extend the reaction time as needed.[8]

  • Low Temperature: Reactions at 0°C may be too slow. Allowing the reaction to warm to room temperature can increase the rate of deprotection.[7]

  • Steric Hindrance: A sterically hindered Boc-protected amine may require harsher conditions for cleavage.[8] Consider using a stronger acid or a higher reaction temperature.

Problem 2: Observation of Unexpected Byproducts

Q2: I am seeing unexpected byproducts in my reaction mixture after Boc deprotection. What could be the cause?

A2: The most common cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[8][9] This electrophilic species can alkylate nucleophilic functional groups in your molecule, leading to byproducts.[8]

Q3: Which functional groups are particularly susceptible to alkylation by the tert-butyl cation?

A3: Nucleophilic residues are especially vulnerable to tert-butylation. In peptide synthesis, this includes:

  • Tryptophan (Trp): The indole ring is highly nucleophilic.[8][9]

  • Methionine (Met): The thioether side chain can be alkylated.[8][9]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[8][9]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[8] Other electron-rich aromatic rings, thiols, and guanidino groups are also at risk.[10]

Q4: How can I prevent these tert-butylation side reactions?

A4: The most effective method to prevent these side reactions is to use "scavengers" in your deprotection reaction mixture.[8][9] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[8]

Q5: What are some common scavengers and when should they be used?

A5: The choice of scavenger depends on the nucleophiles present in your substrate. Common scavengers include:

  • Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.[8]

  • Water (H₂O): Can trap the cation to form tert-butanol.[8]

  • Thioanisole: Useful for protecting methionine and tryptophan residues.[8]

  • Ethanedithiol (EDT): Commonly used for cysteine-containing compounds.[9]

Data Presentation: Stability of the Boc Group to Various Reagents

Reagent ClassReagent/ConditionStability of Boc GroupReference(s)
Acids Strong Acids (TFA, HCl)Labile[1][4]
Weak Acids (e.g., Acetic Acid)Generally Stable (cleavage may occur with heat/prolonged time)[11]
Lewis Acids (e.g., ZnBr₂, AlCl₃)Labile[1][3]
Bases Strong Bases (LDA, t-BuOK)Stable[3]
Weaker Bases (NEt₃, Pyridine)Stable[3]
Reductants Catalytic Hydrogenation (H₂/Pd, H₂/Ni)Stable[3]
Metal Hydrides (LiAlH₄, NaBH₄)Stable[3]
Dissolving Metals (Na/NH₃)Stable[3]
Oxidants Permanganate (KMnO₄)Stable[3]
Osmium Tetroxide (OsO₄)Stable[3]
Peroxy Acids (m-CPBA)Stable[3]
Nucleophiles Organometallics (RLi, RMgX)Stable[3]
Amines, AlkoxidesStable[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the removal of a Boc group from an amine using TFA in dichloromethane (DCM).

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triisopropylsilane), if necessary

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath (optional)

Procedure:

  • Dissolve the Boc-protected compound in DCM (a typical concentration is 0.1-0.5 M).[12]

  • If your substrate contains sensitive functional groups, add an appropriate scavenger (e.g., 2.5-5% v/v TIS).[8]

  • Cool the solution to 0°C in an ice bath, especially for exothermic reactions.[12]

  • Slowly add TFA to the solution. The final concentration of TFA is typically between 20-50% (v/v).[2][12]

  • Stir the reaction at room temperature for 30 minutes to 3 hours.[2] Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[2] To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene can be performed.[8]

  • The resulting amine salt can often be used directly in the next step or neutralized with a mild base.

Protocol 2: Milder Boc Deprotection using HCl in Dioxane

This protocol is useful when a less harsh deprotection condition is required.

Materials:

  • Boc-protected compound

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane.[13]

  • Add the solution of 4 M HCl in dioxane to the reaction mixture.[13]

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring its progress.

  • Upon completion, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can often be used without further purification.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation & Neutralization Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc H+ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Isobutene Isobutene Tert_Butyl_Cation->Isobutene -H+ Boc_Troubleshooting_Workflow Start Boc Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize Optimize Conditions: - Increase Acid Conc. - Increase Time/Temp. Incomplete->Optimize Check_Byproducts Byproducts Observed? Complete->Check_Byproducts No_Byproducts Pure Product Check_Byproducts->No_Byproducts No Byproducts Byproducts Present Check_Byproducts->Byproducts Yes Add_Scavenger Add Scavengers: - TIS - Thioanisole - Water Byproducts->Add_Scavenger Optimize->Start Add_Scavenger->Start

References

Common impurities in commercially available (S)-2-(1-Boc-piperidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of commercially available (S)-2-(1-Boc-piperidin-3-yl)acetic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in commercially available (S)-2-(1-Boc-piperidin-3-yl)acetic acid?

A1: While manufacturers strive for high purity, several types of impurities can be present in commercially available (S)-2-(1-Boc-piperidin-3-yl)acetic acid. These can be broadly categorized as:

  • Enantiomeric Impurity: The most common chiral impurity is the (R)-enantiomer, (R)-2-(1-Boc-piperidin-3-yl)acetic acid. The presence of this isomer can significantly impact the stereoselectivity of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API).

  • Process-Related Impurities: These are substances introduced or formed during the manufacturing process. They may include unreacted starting materials, intermediates, by-products of side reactions, and residual reagents.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, hexane, dichloromethane, methanol) may be present in trace amounts.

  • Degradation Products: Improper storage conditions, such as exposure to high temperatures or humidity, can lead to the degradation of the product. A potential degradation pathway is the hydrolysis of the Boc-protecting group.

Q2: How can I assess the enantiomeric purity of my (S)-2-(1-Boc-piperidin-3-yl)acetic acid sample?

A2: The most effective method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC). A suitable method would involve a chiral stationary phase capable of separating the (S)- and (R)-enantiomers. For a detailed methodology, please refer to the "Experimental Protocols" section below.

Q3: My reaction yield is lower than expected when using (S)-2-(1-Boc-piperidin-3-yl)acetic acid. What could be the cause?

A3: Lower than expected yields can be attributed to several factors related to the quality of the starting material:

  • Presence of Impurities: Non-reactive impurities will lower the effective concentration of the desired starting material.

  • Enantiomeric Purity: If your reaction is stereospecific, the presence of the (R)-enantiomer will not contribute to the desired product formation and may even inhibit the reaction.

  • Water Content: The presence of water can interfere with moisture-sensitive reactions. It is advisable to dry the material under vacuum before use if your reaction is sensitive to water.

Q4: I am observing an unexpected peak in the NMR spectrum of my product synthesized using (S)-2-(1-Boc-piperidin-3-yl)acetic acid. How can I identify the source of this impurity?

A4: An unexpected peak in your product's NMR spectrum could originate from an impurity in the starting material that was carried through the reaction. To troubleshoot this:

  • Analyze the Starting Material: Run a high-resolution NMR spectrum of the (S)-2-(1-Boc-piperidin-3-yl)acetic acid lot used.

  • Compare Spectra: Compare the impurity peaks in your product's spectrum with those in the starting material's spectrum.

  • Consider Side Reactions: If the impurity is not present in the starting material, consider the possibility of a side reaction. The structure of the impurity, as determined by techniques like LC-MS and 2D NMR, can provide clues about its origin.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent reaction outcomes between different lots of starting material. Variation in the impurity profile between lots.Qualify each new lot of (S)-2-(1-Boc-piperidin-3-yl)acetic acid by analytical techniques such as HPLC and NMR to ensure consistent purity and impurity profiles.
Difficulty in achieving high enantiomeric excess (ee) in a stereospecific reaction. The presence of the (R)-enantiomer in the starting material.Determine the enantiomeric purity of the starting material using chiral HPLC. If the enantiomeric purity is insufficient, consider recrystallization or purchasing a higher purity grade.
Formation of a de-protected piperidine side product. Instability of the Boc protecting group under your reaction conditions.The Boc group is labile under acidic conditions. If your reaction involves acidic reagents or by-products, consider using a milder acid, a different protecting group strategy, or running the reaction at a lower temperature.

Data Presentation

Table 1: Representative Impurity Profile for Commercial (S)-2-(1-Boc-piperidin-3-yl)acetic acid

Impurity Typical Concentration Range Analytical Method
(R)-2-(1-Boc-piperidin-3-yl)acetic acid< 0.1% - 1.0%Chiral HPLC
Unreacted Starting Materials (e.g., 3-piperidineacetic acid)< 0.5%HPLC, GC-MS
Di-tert-butyl dicarbonate< 0.1%HPLC
tert-Butanol< 0.1%GC-HS
Residual Solvents (e.g., Ethyl Acetate, Hexane)< 5000 ppm (ICH Guideline dependent)GC-HS

Note: The values presented in this table are illustrative and may not be representative of all commercial lots. It is always recommended to refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This method is adapted from established procedures for similar chiral piperidine derivatives.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column:

    • A polysaccharide-based chiral stationary phase column, such as a Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an acidic modifier like trifluoroacetic acid (TFA). A typical starting mobile phase composition would be 90:10 (v/v) n-Hexane:IPA + 0.1% TFA. The ratio can be optimized to achieve baseline separation.

  • Flow Rate:

    • 1.0 mL/min

  • Column Temperature:

    • 25 °C

  • Detection Wavelength:

    • 210 nm

  • Sample Preparation:

    • Dissolve approximately 10 mg of (S)-2-(1-Boc-piperidin-3-yl)acetic acid in 10 mL of the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Run the chromatogram for a sufficient time to allow for the elution of both enantiomers. The (S)-enantiomer is expected to be the major peak.

    • Calculate the percentage of the (R)-enantiomer by dividing the peak area of the (R)-enantiomer by the total peak area of both enantiomers and multiplying by 100.

Mandatory Visualization

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 3-Piperidineacetic_acid 3-Piperidineacetic acid (Starting Material) Reaction Boc Protection 3-Piperidineacetic_acid->Reaction Unreacted_SM Unreacted 3-Piperidineacetic acid 3-Piperidineacetic_acid->Unreacted_SM Incomplete Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Boc_Anhydride->Reaction Reagent_Residue Residual Boc Anhydride Boc_Anhydride->Reagent_Residue Excess Reagent Product (S)-2-(1-Boc-piperidin-3-yl)acetic acid (Final Product) Reaction->Product R_Enantiomer (R)-Enantiomer Reaction->R_Enantiomer Incomplete Stereoselectivity Byproduct tert-Butanol Reaction->Byproduct Side Reaction

Caption: Synthetic pathway and potential impurity formation.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Purity Analyze Starting Material Purity (HPLC, NMR) Start->Check_Purity Impurity_Detected Impurity Detected? Check_Purity->Impurity_Detected Correlates_with_Product Impurity Correlates with Unexpected Product/Byproduct? Impurity_Detected->Correlates_with_Product Yes No_Impurity No Significant Impurity Detected Impurity_Detected->No_Impurity No Source_Identified Source of Issue Likely Starting Material Impurity Correlates_with_Product->Source_Identified Yes No_Correlation No Correlation Correlates_with_Product->No_Correlation No Consider_Reaction_Conditions Review Reaction Conditions (Temperature, Reagents, etc.) No_Impurity->Consider_Reaction_Conditions No_Correlation->Consider_Reaction_Conditions

Caption: Troubleshooting workflow for unexpected results.

Technical Support Center: Alternative Protecting Groups for 3-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the strategic use of protecting groups in the synthesis and modification of 3-piperidineacetic acid. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the secondary amine of 3-piperidineacetic acid?

A1: The most common protecting groups for the secondary amine of piperidine derivatives are carbamates.[1] The top three choices are:

  • tert-Butoxycarbonyl (Boc): This is widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[2][3]

  • Carboxybenzyl (Cbz or Z): The Cbz group is another robust protecting group, typically removed by catalytic hydrogenolysis, which offers an orthogonal deprotection strategy to the acid-labile Boc group.[4]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is sensitive to basic conditions, making it orthogonal to both Boc and Cbz groups. It is frequently employed in solid-phase peptide synthesis.[2][5]

Q2: How can I protect the carboxylic acid functionality of 3-piperidineacetic acid?

A2: The carboxylic acid is most commonly protected as an ester.[6] Common choices include:

  • Methyl or Ethyl esters: These are simple to prepare but typically require harsh conditions (strong acid or base) for removal.

  • Benzyl ester (Bn): This group is particularly useful as it can be removed under neutral conditions via catalytic hydrogenolysis, making it orthogonal to the Boc group.[7][8]

  • tert-Butyl ester (tBu): This ester is cleaved under acidic conditions, similar to the Boc group. While not orthogonal to Boc, it can be used in strategies where simultaneous deprotection is desired.

Q3: What is "orthogonal protection" and why is it important for 3-piperidineacetic acid?

A3: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others.[9] This is crucial when working with bifunctional molecules like 3-piperidineacetic acid, as it enables independent modification of the amine and carboxylic acid functionalities. For example, you can protect the amine with a Boc group (acid-labile) and the carboxylic acid with a benzyl ester (hydrogenolysis-labile), allowing you to deprotect and react one site without affecting the other.[7][8]

Q4: I am having trouble with the N-Boc deprotection of my 3-piperidineacetic acid derivative. What are the common issues?

A4: Common issues with N-Boc deprotection include incomplete reactions and side-product formation. Incomplete deprotection can be due to insufficient acid, short reaction times, or low temperatures.[7] A significant side reaction to be aware of is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during deprotection.[10] To mitigate this, the use of scavengers is recommended.

Q5: Are there alternatives to piperidine for Fmoc deprotection?

A5: Yes, while piperidine is the most common reagent for Fmoc removal, concerns about its potential to cause side reactions like aspartimide formation have led to the exploration of alternatives.[2][11] Piperazine has been shown to be an effective substitute that can minimize certain side reactions.[2]

Troubleshooting Guides

Issue 1: Incomplete N-Boc Protection of 3-Piperidineacetic Acid Ester

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material (3-piperidineacetic acid ester) remaining after the reaction.

  • The isolated yield of the N-Boc protected product is low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Boc Anhydride (Boc₂O) Increase the equivalents of Boc₂O to 1.5-2.0 equivalents relative to the substrate.
Inadequate Base Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is used to neutralize the acid formed during the reaction. For Schotten-Baumann conditions, ensure the pH is maintained between 8 and 10.[4]
Low Reaction Temperature While the reaction is often performed at room temperature, gentle heating (e.g., to 40°C) may be necessary for less reactive substrates.
Short Reaction Time Monitor the reaction progress by TLC or LC-MS and allow it to stir for a longer duration (e.g., 12-24 hours) until completion.
Issue 2: Side-Product Formation During N-Boc Deprotection with TFA

Symptoms:

  • Mass spectrometry analysis reveals unexpected peaks corresponding to the addition of a tert-butyl group (+56 Da) to your product or other nucleophilic sites.

  • Complex mixture of products observed by NMR or HPLC.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Alkylation by tert-Butyl Cation The tert-butyl cation generated during deprotection can alkylate nucleophiles.[10] Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the carbocation.
Acid-Sensitive Functional Groups If your molecule contains other acid-labile groups, they may be cleaved under the deprotection conditions. Consider using a milder deprotection method, such as HCl in dioxane or a thermal deprotection approach.[12]
High Reaction Temperature Perform the deprotection at 0°C to room temperature to minimize side reactions.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the protection and deprotection of 3-piperidineacetic acid and its derivatives.

Table 1: N-Protection of 3-Piperidineacetic Acid Derivatives

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Yield (%)
Boc Boc₂ODIPEATHF25589[13]
Cbz Cbz-ClNa₂CO₃Water/Dioxane0-54~90
Fmoc Fmoc-OSuNaHCO₃Dioxane/WaterRT2-4High

Table 2: Esterification of N-Protected 3-Piperidineacetic Acid

N-Protecting GroupAlcoholCoupling AgentSolventTemp. (°C)Time (h)Yield (%)
Boc MethanolTMS-diazomethaneAcetonitrile/MethanolRT3High[14]
Boc IodomethaneK₂CO₃DMFRT3High[14]
Cbz Benzyl BromideCs₂CO₃DMFRT12-16High[7]

Table 3: Deprotection of Orthogonally Protected 3-Piperidineacetic Acid Derivatives

N-Protecting GroupEster GroupDeprotection ReagentSolventTemp. (°C)Time (h)Yield (%)
Boc Methyl4M HCl in DioxaneMethanolRT1-4High[7]
Cbz EthylH₂ (1 atm), 10% Pd/CMethanolRT2-4>95
Fmoc Methyl20% PiperidineDMFRT0.5High[7]
Boc BenzylH₂ (1 atm), 10% Pd/CMethanolRT2-4>95

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Piperidineacetic Acid Methyl Ester

Materials:

  • 3-Piperidineacetic acid methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 3-piperidineacetic acid methyl ester hydrochloride in THF, add DIPEA (1.5 equivalents) and stir for 10 minutes at room temperature.

  • Add Boc₂O (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 25°C for 5 hours, monitoring by TLC or LC-MS until the starting material is consumed.[13]

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Selective Deprotection of a Benzyl Ester in the Presence of an N-Boc Group

Materials:

  • N-Boc-3-piperidineacetic acid benzyl ester

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Boc-3-piperidineacetic acid benzyl ester in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Secure the reaction flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the N-Boc-3-piperidineacetic acid.

Visualized Workflows

Protection_Deprotection_Workflow cluster_amine_protection Amine Protection cluster_ester_hydrolysis Ester Hydrolysis cluster_amine_deprotection Amine Deprotection 3-PAA_Ester 3-Piperidineacetic Acid Ester N-Boc N-Boc-3-PAA Ester 3-PAA_Ester->N-Boc Boc₂O, Base N-Boc_Acid N-Boc-3-PAA N-Boc->N-Boc_Acid LiOH, H₂O/THF Deprotected_Acid 3-Piperidineacetic Acid N-Boc_Acid->Deprotected_Acid TFA or HCl

Caption: Workflow for the synthesis of 3-piperidineacetic acid from its ester with N-Boc protection.

Orthogonal_Strategy Start 3-Piperidineacetic Acid N-Boc_Protection Protect Amine (Boc₂O, Base) Start->N-Boc_Protection Bn_Esterification Protect Acid (BnBr, Base) Start->Bn_Esterification Orthogonally_Protected N-Boc-3-PAA-OBn N-Boc_Protection->Orthogonally_Protected Bn_Esterification->Orthogonally_Protected Selective_Ester_Deprotection Deprotect Acid (H₂, Pd/C) Orthogonally_Protected->Selective_Ester_Deprotection Selective_Amine_Deprotection Deprotect Amine (TFA or HCl) Orthogonally_Protected->Selective_Amine_Deprotection N-Boc_Acid N-Boc-3-PAA Selective_Ester_Deprotection->N-Boc_Acid Bn_Ester_Amine 3-PAA-OBn Selective_Amine_Deprotection->Bn_Ester_Amine

Caption: Orthogonal protection and selective deprotection strategy for 3-piperidineacetic acid.

References

Technical Support Center: Managing Solubility Issues During Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage solubility challenges encountered during reaction workup.

Troubleshooting Guides

Issue: Precipitate Formation During Workup

Q1: My desired product has crashed out of the organic phase during extraction. What should I do?

A1: Unexpected precipitation of your product during an aqueous wash or extraction indicates that its solubility in the organic solvent has decreased. This can be due to a change in polarity, temperature, or the presence of anti-solvents.

Immediate Actions:

  • Add more organic solvent: Increase the volume of the organic phase to try and redissolve the precipitate.[1]

  • Use a co-solvent: Introduce a small amount of a more polar organic solvent (e.g., THF, isopropanol) that is miscible with your primary organic phase to help solubilize the product.[2][3]

  • Filter and recover: If redissolution is not feasible, filter the mixture to collect the precipitate. The product can then be purified separately. Ensure you also process the filtrate, as some product may remain in solution.

Preventative Measures for Future Experiments:

  • Solvent Selection: Choose an organic solvent in which your product has higher solubility. Consider solvent mixtures to optimize solubility.[4]

  • "Salting Out": If your product has some water solubility, adding brine (a saturated aqueous solution of NaCl) to the aqueous phase can decrease the product's solubility in the aqueous layer, driving it into the organic phase.[5][6] This is known as the "salting out" effect.[5][7]

Q2: An insoluble solid has appeared between the aqueous and organic layers. What is it and how can I remove it?

A2: This is a common issue that can arise from several sources, including the formation of insoluble byproducts, decomposition of reagents, or the presence of insoluble starting materials.[8][9]

Troubleshooting Steps:

  • Identify the solid: If possible, isolate a small sample of the precipitate and analyze it (e.g., by TLC, LC-MS) to determine if it is your product, a byproduct, or unreacted starting material.

  • Filtration: The most straightforward approach is to filter the entire biphasic mixture through a pad of Celite® or glass wool to remove the insoluble material.[6][10] The layers in the filtrate should then separate cleanly.[6]

  • Washing: Repeatedly wash the mixture with water to dissolve any inorganic salts that may have precipitated.[8][9]

  • pH Adjustment: If the precipitate is an unwanted acidic or basic byproduct, adjusting the pH of the aqueous layer can sometimes help to dissolve it.

Issue: Emulsion Formation

Q3: An emulsion has formed during my extraction, and the layers will not separate. How can I break it?

A3: Emulsions are colloidal mixtures of the two immiscible solvent layers, often stabilized by surfactants or fine particulate matter.[10][11]

Methods to Break Emulsions:

  • Time: Allow the mixture to stand undisturbed for a period; sometimes, the layers will separate on their own.[6]

  • Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion with a glass rod.[11]

  • Addition of Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[10][11]

  • Change Solvent Volume: Diluting the organic layer significantly (e.g., 5-10 times the original volume) can sometimes resolve the issue.[8]

  • Filtration: Filter the entire mixture through a pad of Celite® or phase separation paper.[6][10]

  • Centrifugation: If available, centrifuging the mixture can force the layers to separate.[10]

  • Addition of a different organic solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and break the emulsion.[10]

Preventative Actions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[11]

  • Solvent Choice: Emulsions are more common with certain solvents like chlorinated solvents (e.g., DCM, chloroform), especially when extracting basic solutions.[6] Consider alternative extraction solvents.

  • Pre-workup solvent removal: Before adding the aqueous wash, consider removing the reaction solvent via rotary evaporation and then redissolving the residue in the desired extraction solvent.[6]

Frequently Asked Questions (FAQs)

Q4: How can I improve the solubility of my active pharmaceutical ingredient (API) during workup and formulation?

A4: Enhancing the solubility of an API is a critical aspect of drug development. Several techniques can be employed:

  • Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanosuspension) increases the surface area-to-volume ratio, which can improve the dissolution rate.[12][13]

  • Salt Formation: For ionizable APIs, forming a salt is a common and effective method to significantly increase aqueous solubility and dissolution rate.[7][14][15]

  • Use of Co-solvents: Blending the primary solvent with a miscible co-solvent can enhance the solubility of the API.[3][13][16]

  • pH Adjustment: The solubility of acidic or basic compounds is pH-dependent. Adjusting the pH of the solution can increase the concentration of the more soluble ionized form.[3][17]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the API, increasing its solubility in the bulk solvent.[3][14]

  • Solid Dispersions: Dispersing the API in a carrier matrix at the molecular level can enhance solubility.[12][17]

Q5: What is the "salting out" effect and when should I use it?

A5: "Salting out" is a technique used to decrease the solubility of an organic compound in an aqueous solution by adding a high concentration of an inorganic salt, typically NaCl (brine).[5][7] This is particularly useful when your desired product has some solubility in the aqueous layer. By making the aqueous phase more polar and highly ordered, the organic compound is driven into the less polar organic phase, thereby increasing your recovery.[5]

Q6: My product is water-soluble. How can I effectively extract it from an aqueous reaction mixture?

A6: Extracting polar, water-soluble products can be challenging.

  • Continuous Liquid-Liquid Extraction: This technique is often more effective than multiple discrete extractions for compounds with low partition coefficients.

  • Specialized Solvent Systems: A mixture of chloroform and isopropanol (e.g., 3:1) can be effective at extracting polar, water-soluble organic compounds from the aqueous phase when common solvents like ethyl acetate or diethyl ether fail.[2]

  • "Salting Out": As described above, adding a large amount of salt to the aqueous phase can decrease the solubility of your organic product, making it easier to extract into an organic solvent.[5]

Data Presentation

Table 1: Common Drying Agents for Organic Solvents

Drying AgentSpeedCapacitySuitabilityComments
Magnesium Sulfate (MgSO₄) FastHighGeneral purpose, works well for most solvents including ether.Can be slightly acidic.
Sodium Sulfate (Na₂SO₄) SlowHighGood for small-scale drying; easy to filter.[8]Takes longer to dry solvents like ethyl acetate and is not very effective for diethyl ether.[8]
Calcium Chloride (CaCl₂) FastHighGood for hydrocarbons and alkyl halides.Can form complexes with alcohols, phenols, amines, and carbonyl compounds.
Celite® N/ALowUsed to remove trace amounts of water by filtration.[8]Primarily a filter aid, but can help remove suspended water.[8]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Workflow
  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, dilute acid, or base).

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. Ensure the funnel is no more than three-quarters full to allow for effective mixing.[11]

  • Add Extraction Solvent: Add the chosen immiscible organic solvent to the separatory funnel.

  • Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to release any pressure buildup. Close the stopcock and shake gently, venting frequently.[9][11] For mixtures prone to emulsions, gently invert the funnel 10-15 times without vigorous shaking.

  • Layer Separation: Place the funnel in a ring stand and allow the layers to fully separate.[11]

  • Drain Layers: Drain the bottom layer. Then, pour the top layer out through the top opening of the funnel to avoid re-mixing.

  • Repeat Extraction: Repeat steps 3-6 with fresh organic solvent two to three more times to ensure complete extraction of the product.

  • Combine Organic Layers: Combine all the organic extracts.

  • Washing: Wash the combined organic layers with water or brine to remove water-soluble impurities.[5]

  • Drying: Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).[5][18]

  • Filtration and Concentration: Filter or decant the organic solution to remove the drying agent.[5] Remove the solvent using a rotary evaporator to isolate the crude product.[5][18]

Protocol 2: Breaking an Emulsion with Brine
  • Stop Shaking: If an emulsion forms, stop shaking the separatory funnel and allow it to stand.

  • Add Brine: Add a volume of saturated aqueous NaCl (brine) solution that is approximately 10-20% of the total volume in the funnel.

  • Gentle Swirling: Gently swirl the funnel. Do not shake vigorously. The increased ionic strength of the aqueous layer should help to break the emulsion.[10][11]

  • Allow to Settle: Let the funnel stand until the layers separate. This may take some time.

  • Drain Layers: Once the layers have separated, proceed with draining them as in a standard extraction.

Visualizations

Reaction_Workup_Solubility_Troubleshooting cluster_problem Problem Identification cluster_precipitate_solutions Precipitate Solutions cluster_emulsion_solutions Emulsion Solutions start Reaction Workup Issue precipitate Precipitate Forms start->precipitate Solid appears emulsion Emulsion Forms start->emulsion Layers don't separate add_solvent Add More Organic Solvent precipitate->add_solvent use_cosolvent Use a Co-solvent precipitate->use_cosolvent filter_solid Filter the Mixture (e.g., through Celite) precipitate->filter_solid add_brine Add Brine (NaCl soln.) emulsion->add_brine gentle_swirl Gentle Swirling emulsion->gentle_swirl filter_emulsion Filter through Celite or Phase Separation Paper emulsion->filter_emulsion centrifuge Centrifuge emulsion->centrifuge end_state Clean Separation of Layers add_solvent->end_state use_cosolvent->end_state filter_solid->end_state add_brine->end_state gentle_swirl->end_state filter_emulsion->end_state centrifuge->end_state

Caption: Troubleshooting workflow for common reaction workup issues.

Solubility_Enhancement_Strategies cluster_api API Processing cluster_formulation Formulation Development api Poorly Soluble API particle_reduction Particle Size Reduction api->particle_reduction salt_formation Salt Formation api->salt_formation cosolvents Use of Co-solvents surfactants Use of Surfactants ph_adjustment pH Adjustment solid_dispersion Solid Dispersion soluble_product Soluble Product/ Formulation particle_reduction->soluble_product salt_formation->soluble_product cosolvents->soluble_product surfactants->soluble_product ph_adjustment->soluble_product solid_dispersion->soluble_product

Caption: Strategies for enhancing API solubility.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise structural features of chiral molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the 1H NMR spectrum of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid, a valuable chiral building block in medicinal chemistry. Due to the limited availability of public experimental data for this specific compound, this guide presents expected spectral features based on the analysis of structurally related analogs. A standardized experimental protocol for acquiring such data is also detailed.

Understanding the Molecular Environment: A Visual Representation

To appreciate the origin of the various signals in the 1H NMR spectrum, a clear understanding of the molecule's structure and the unique chemical environment of each proton is essential.

G Chemical Structure of this compound cluster_piperidine Piperidine Ring cluster_boc tert-Butoxycarbonyl (Boc) Group cluster_acetic_acid Acetic Acid Moiety p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 N C_boc C=O N->C_boc C2 C3 CH2_acetic CH2 C3->CH2_acetic C4 C5 C6 H2a H2e H3 H4a H4e H5a H5e H6a H6e O_boc O C_boc->O_boc C_tert C O_boc->C_tert CH3_1 CH3 C_tert->CH3_1 CH3_2 CH3 C_tert->CH3_2 CH3_3 CH3 C_tert->CH3_3 COOH COOH CH2_acetic->COOH

Figure 1. Chemical structure of this compound highlighting the key functional groups and proton environments.

Expected 1H NMR Spectral Data

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
COOH10.0 - 12.0Broad Singlet1HChemical shift can be highly variable depending on solvent and concentration.
Piperidine H (axial & equitorial)2.5 - 4.0Multiplets2HProtons on the carbons adjacent to the nitrogen are expected to be in this region.
Piperidine H (axial & equitorial)1.0 - 2.2Multiplets6HRemaining piperidine ring protons.
CH (on C3)2.0 - 2.5Multiplet1HChiral center proton.
CH2 (acetic acid)2.2 - 2.6Doublet of Doublets or Multiplet2HDiastereotopic protons due to the adjacent chiral center.
tert-Butyl (Boc)~1.45Singlet9HCharacteristic sharp singlet for the Boc protecting group.

Comparative Analysis with Alternatives

The 1H NMR spectrum of this compound can be compared with other chiral building blocks used in drug discovery. For instance, comparing it with the corresponding Boc-protected proline or nipecotic acid derivatives would reveal distinct differences in the chemical shifts and coupling patterns of the ring protons, arising from the different ring sizes and conformations. The presence of the C3-acetic acid side chain in the title compound introduces additional signals and complexities, such as diastereotopic protons, which are absent in simpler analogs like N-Boc-piperidine.

Experimental Protocol for 1H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3), Methanol-d4 (CD3OD), or Dimethyl sulfoxide-d6 (DMSO-d6)). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the deuterated solvent.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. Sonication may be used if necessary.

2. NMR Instrument Parameters:

  • The 1H NMR spectrum should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Typical acquisition parameters include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (or more for dilute samples)

    • Spectral Width: 0-16 ppm

    • Temperature: 298 K (25 °C)

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the internal standard (TMS) signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the multiplicity (singlet, doublet, triplet, multiplet, etc.) and coupling constants (J-values) for each signal to deduce the connectivity of the protons.

This guide provides a foundational understanding of the 1H NMR characteristics of this compound. While awaiting the public availability of a fully assigned experimental spectrum, the provided information serves as a valuable resource for researchers working with this and related chiral piperidine derivatives.

A Comparative Guide to 13C NMR Data of Boc-Protected Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug discovery and development, the piperidine moiety is a crucial scaffold. Its conformational flexibility and basic nitrogen atom make it a versatile component in a vast array of bioactive molecules. Protecting the piperidine nitrogen is a common strategy in multi-step syntheses, with the tert-butyloxycarbonyl (Boc) group being one of the most frequently employed protecting groups. Understanding the spectroscopic characteristics of these intermediates is paramount for reaction monitoring and structural confirmation. This guide provides a comparative analysis of the 13C NMR data for Boc-protected piperidine derivatives, alongside other common N-protecting groups, supported by experimental data and protocols.

13C NMR Data Comparison

The chemical shifts of the piperidine ring carbons are influenced by the nature of the substituent on the nitrogen atom and any other substitutions on the ring. The electron-withdrawing nature of the Boc group leads to a downfield shift of the adjacent C2 and C6 carbons compared to the parent piperidine. Here, we compare the 13C NMR data of N-Boc-piperidine with unsubstituted piperidine and piperidine protected with other common groups, such as Acetyl (Ac) and Carboxybenzyl (Cbz).

CompoundC2/C6 (ppm)C3/C5 (ppm)C4 (ppm)Protecting Group Carbons (ppm)Solvent
Piperidine~47.8~27.5~25.5-CDCl₃
N-Boc-piperidine ~46.4 ~28.7 ~23.4-25.8 ~79.0 (C(CH₃)₃), ~28.7 (C(CH₃)₃), ~154.7 (C=O) CDCl₃ [1]
N-Acetyl-piperidine~46.6, ~49.0~26.2~25.0~21.2 (CH₃), ~168.0 (C=O)CDCl₃
N-Cbz-piperidine~47.0~28.5~25.6~67.1 (CH₂), ~127.8, ~128.0, ~128.5, ~136.8 (Aromatic), ~155.3 (C=O)CDCl₃

Note: The chemical shifts can vary depending on the solvent and the presence of other substituents on the piperidine ring. The data for N-Acetyl-piperidine and N-Cbz-piperidine are typical values and may vary.

Experimental Protocol for 13C NMR Spectroscopy

A detailed and consistent experimental protocol is crucial for obtaining high-quality and reproducible 13C NMR data.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 10-20 mg of the N-protected piperidine derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Solvent: Chloroform-d (CDCl₃) is a common choice, with its residual solvent peak at 77.16 ppm used for calibration if TMS is not added.[1]

  • Temperature: Standard ambient temperature (e.g., 298 K).

  • Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected chemical shift range for carbon atoms in these molecules.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, especially for quaternary carbons.

  • Number of Scans: This will depend on the concentration of the sample. For a reasonably concentrated sample (10-20 mg), 128 to 1024 scans are usually adequate to obtain a good signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integrate the peaks if quantitative information is desired (note: for standard 13C NMR, integrations are not always accurate due to varying relaxation times and the Nuclear Overhauser Effect).

Visualization of Key Structures and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G General Structure of a Boc-Protected Piperidine cluster_piperidine Piperidine Ring cluster_boc Boc Group C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 N N C6->N N->C2 C_boc C=O N->C_boc N-Acyl Bond O_boc O C_boc->O_boc C_tert C(CH₃)₃ O_boc->C_tert

Boc-Protected Piperidine Structure

The diagram above illustrates the general structure of a Boc-protected piperidine, highlighting the key carbon atoms of the piperidine ring and the Boc protecting group. The chemical environment of these carbons gives rise to their characteristic shifts in the 13C NMR spectrum.

G 13C NMR Experimental Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Data Acquisition (NMR Spectrometer) A->B Insert Sample C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C Acquire FID D Spectral Analysis (Chemical Shift Assignment, Integration) C->D Generate Spectrum

13C NMR Experimental Workflow

This flowchart outlines the key steps involved in acquiring a 13C NMR spectrum, from sample preparation to the final analysis of the data. Adherence to a standardized workflow is essential for obtaining reliable and comparable results.

References

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of (S)-2-(1-Boc-piperidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral piperidine derivatives, this guide offers a comprehensive comparison of mass spectrometry for the analysis of (S)-2-(1-Boc-piperidin-3-yl)acetic acid and its related analogs. We present supporting data from closely related compounds, detailed experimental protocols, and a look at alternative analytical techniques to provide a well-rounded analytical perspective.

The precise characterization of pharmaceutical intermediates like (S)-2-(1-Boc-piperidin-3-yl)acetic acid is paramount in drug discovery and development. Mass spectrometry (MS) stands as a cornerstone technique for confirming molecular weight and elucidating structural features. This guide delves into the expected mass spectral behavior of the title compound, drawing comparisons with its positional isomers to highlight the nuances of fragmentation and ionization.

Mass Spectrometry Data Comparison

Below is a comparative table summarizing the expected and observed mass-to-charge ratios (m/z) for the target compound and its positional isomers, (R)-(+)-N-Boc-2-piperidinecarboxylic acid and (R)-Boc-Nipecotic acid (1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid).

CompoundMolecular FormulaMolecular Weight (Da)Ionization ModeObserved [M+H]⁺ (m/z)Observed [M]⁺ (m/z)Key Fragment Ions (m/z)
(S)-2-(1-Boc-piperidin-3-yl)acetic acid C₁₂H₂₁NO₄243.30ESI (+)244.15-188.10, 144.08, 57.07
(R)-(+)-N-Boc-2-piperidinecarboxylic acid C₁₁H₁₉NO₄229.27EI-229.1173.1, 129.1, 57.1
(R)-Boc-Nipecotic acid C₁₁H₁₉NO₄229.27ESI (+)230-174, 130, 57

Values for (S)-2-(1-Boc-piperidin-3-yl)acetic acid are predicted based on common fragmentation patterns of Boc-protected amines.

The fragmentation of N-Boc protected amines is well-characterized and typically proceeds through the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da) via a McLafferty-like rearrangement[3]. For (S)-2-(1-Boc-piperidin-3-yl)acetic acid, the protonated molecule [M+H]⁺ is expected at m/z 244.15. Key fragmentation pathways would likely involve:

  • Loss of isobutylene (-56 Da): leading to a fragment at m/z 188.10.

  • Loss of the Boc group (-100 Da): resulting in a fragment at m/z 144.08.

  • Formation of the tert-butyl cation: producing a characteristic ion at m/z 57.07.

Experimental Protocols

A typical Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of (S)-2-(1-Boc-piperidin-3-yl)acetic acid would employ the following conditions.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from impurities, for instance, starting with a low percentage of Mobile Phase B and gradually increasing.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for amines.

  • Scan Mode: Full scan mode to detect the [M+H]⁺ ion, followed by tandem MS (MS/MS) of the parent ion to elicit fragmentation.

  • Collision Gas: Argon or nitrogen.

  • Collision Energy: Ramped or set at various energies to optimize the fragmentation pattern.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural confirmation, a comprehensive analysis often involves orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural elucidation of (S)-2-(1-Boc-piperidin-3-yl)acetic acid. Key diagnostic signals in the ¹H NMR spectrum would include a singlet around 1.4 ppm corresponding to the nine equivalent protons of the Boc group's tert-butyl moiety. In ¹³C NMR, characteristic signals for the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm) would be expected.

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of (S)-2-(1-Boc-piperidin-3-yl)acetic acid, chiral HPLC is the method of choice. This is crucial as pharmacological activity is often stereospecific. A typical approach involves using a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak®). For compounds lacking a strong chromophore, pre-column derivatization with a UV-active or fluorescent tag may be necessary to enhance detection.

Visualizing the Analysis

To further clarify the analytical process and the underlying chemical behavior, the following diagrams illustrate the experimental workflow and a representative fragmentation pathway.

experimental_workflow Experimental Workflow for LC-MS Analysis cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase inject Inject into HPLC dissolve->inject Transfer separate Separation on C18 Column inject->separate Elution ionize Electrospray Ionization (ESI) separate->ionize Introduction select Parent Ion Selection (m/z 244.15) ionize->select fragment Collision-Induced Dissociation (CID) select->fragment detect Fragment Ion Detection fragment->detect analyze Mass Spectrum Analysis detect->analyze

Caption: A streamlined workflow for the LC-MS analysis of the target compound.

fragmentation_pathway Proposed ESI-MS/MS Fragmentation of [M+H]⁺ cluster_frags Primary Fragments parent [M+H]⁺ m/z 244.15 frag1 [M+H - C₄H₈]⁺ m/z 188.10 parent->frag1 - 56 Da (Isobutylene) frag2 [M+H - C₅H₉O₂]⁺ m/z 144.08 parent->frag2 - 100 Da (Boc group) frag3 [C₄H₉]⁺ m/z 57.07 parent->frag3 Formation of tert-butyl cation

Caption: Key fragmentation pathways for the protonated molecule.

References

Chiral HPLC Method for Enantiomeric Purity of 3-Piperidineacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceutical compounds. For 3-piperidineacetic acid, a molecule lacking a strong chromophore, establishing a robust and sensitive analytical method for separating and quantifying its enantiomers is essential. This guide provides a comparative overview of a direct chiral High-Performance Liquid Chromatography (HPLC) method, involving pre-column derivatization, and an alternative indirect HPLC approach using a chiral resolving agent.

Comparison of Analytical Methods

A summary of the key performance parameters for the two primary methods for determining the enantiomeric purity of 3-piperidineacetic acid is presented below. The direct chiral HPLC method with derivatization is often favored for its sensitivity and direct quantification, while the indirect method offers an alternative when direct separation is challenging.

ParameterDirect Chiral HPLC with DerivatizationIndirect HPLC with Diastereomer Formation
Principle Enantiomers are derivatized to introduce a chromophore and then separated on a chiral stationary phase (CSP).Racemic mixture is reacted with a chiral resolving agent to form diastereomers, which are then separated on an achiral stationary phase.
Chiral Selector Chiral Stationary Phase (e.g., Polysaccharide-based)Chiral Resolving Agent (e.g., (R)-(-)-1-(1-Naphthyl)ethyl isocyanate)
Stationary Phase Chiral (e.g., Chiralpak® AD-H)Achiral (e.g., C18)
Detection UV/Vis (after derivatization)UV/Vis
Sensitivity High (dependent on derivatizing agent)Moderate to High
Sample Preparation Derivatization step requiredFormation of diastereomers required
Method Development Screening of CSPs and mobile phasesScreening of resolving agents and reaction conditions
Potential Issues Incomplete derivatization, racemization during derivatizationIncomplete reaction, racemization, difficulty in finding a suitable resolving agent

Experimental Workflows

The following diagrams illustrate the experimental workflows for the direct and indirect HPLC methods for determining the enantiomeric purity of 3-piperidineacetic acid.

Direct Chiral HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample 3-Piperidineacetic Acid Sample derivatization Derivatization with (R)-(-)-1-(1-Naphthyl)ethyl isocyanate sample->derivatization derivatized_sample Derivatized Sample derivatization->derivatized_sample hplc Chiral HPLC System derivatized_sample->hplc Injection separation Separation on Chiral Stationary Phase hplc->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration & ee% Calculation) detection->data_analysis Chromatogram Indirect HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample 3-Piperidineacetic Acid Sample reaction Reaction with Chiral Resolving Agent (e.g., (S)-(+)-1-Phenylethylamine) sample->reaction diastereomers Diastereomeric Mixture reaction->diastereomers hplc Achiral HPLC System diastereomers->hplc Injection separation Separation on Achiral Stationary Phase (C18) hplc->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration & Diastereomeric Ratio) detection->data_analysis Chromatogram

Enantiomeric Effects of 2-(1-Boc-piperidin-3-yl)acetic Acid on Biological Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereochemical influence of 2-(1-Boc-piperidin-3-yl)acetic acid on biological targets reveals a significant divergence in activity between its (S) and (R)-enantiomers. While direct comparative biological assay data for these specific Boc-protected compounds is limited in publicly available literature, extensive research on the closely related core structure, piperidine-3-acetic acid (nipecotic acid), and its derivatives provides compelling evidence for the critical role of stereochemistry in modulating their pharmacological effects, particularly as inhibitors of γ-aminobutyric acid (GABA) transporters.

The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives are known to interact with a variety of biological targets. The introduction of a chiral center at the 3-position of the piperidine ring, as seen in (S)- and (R)-2-(1-Boc-piperidin-3-yl)acetic acid, can lead to distinct three-dimensional arrangements of the molecule. These spatial differences often result in differential binding affinities and efficacies at target proteins, such as receptors and transporters.

Comparative Biological Activity: Insights from Nipecotic Acid Derivatives

Due to the lack of direct comparative studies on (S)- and (R)-2-(1-Boc-piperidin-3-yl)acetic acid, this guide presents data from studies on N-substituted nipecotic acid derivatives, which share the core piperidine-3-carboxylic acid structure. These findings strongly suggest that the stereochemistry at the C3 position is a key determinant of biological activity, particularly in the context of GABA transporter (GAT) inhibition. GATs are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.

Compound/EnantiomerTargetAssay TypeResult (pIC₅₀)Reference
(R)-8d (Nipecotic acid derivative)mGAT1GABA Uptake Inhibition6.81 ± 0.03[1]
(S)-8d (Nipecotic acid derivative)mGAT1GABA Uptake Inhibition5.87 ± 0.11[1]
(R)-8d (Nipecotic acid derivative)mGAT4GABA Uptake Inhibition5.70 ± 0.11[1]
Racemic-8d (Nipecotic acid derivative)mGAT1GABA Uptake InhibitionNot specified[1]
(S)-SNAP-5114 (N-substituted nipecotic acid analog)mGAT4GABA Uptake Inhibition5.71 ± 0.07[2]

Table 1: Comparative inhibitory potencies of nipecotic acid derivative enantiomers on mouse GABA transporters (mGATs). pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

The data clearly demonstrates that the (R)-enantiomer of the nipecotic acid derivative 8d is a more potent inhibitor of the mouse GABA transporter 1 (mGAT1) compared to its (S)-counterpart. Conversely, the inhibitory activity at mGAT4 is reduced for the (R)-isomer. This highlights the stereoselective nature of the interaction between these compounds and different GAT subtypes. The development of subtype-selective GAT inhibitors is a significant goal in the pursuit of novel therapeutics for neurological disorders such as epilepsy and anxiety.

Experimental Protocols

The biological activity of these compounds is typically assessed using in vitro GABA uptake assays. The following is a generalized protocol for such an assay.

GABA Uptake Inhibition Assay

Objective: To determine the inhibitory potency of test compounds on GABA transporter activity.

Materials:

  • Cell line expressing the target GABA transporter subtype (e.g., HEK-293 or COS-7 cells transfected with mGAT1 or mGAT4).

  • Radiolabeled [³H]GABA.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Test compounds ((S)- and (R)-2-(1-Boc-piperidin-3-yl)acetic acid or their derivatives).

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the transporter-expressing cells to confluence in appropriate multi-well plates.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compounds for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the [³H]GABA uptake (IC₅₀). Convert the IC₅₀ values to pIC₅₀ values for easier comparison.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for the parent compounds of the title molecules is the inhibition of GABA transporters, which are crucial for maintaining the balance of neurotransmission in the central nervous system.

GABA_Transporter_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GAT GABA Transporter (GAT) GABA->GAT Uptake GABA_R GABA Receptor GABA->GABA_R Binds to GABA_in GABA GAT->GABA_in Translocates Vesicle Synaptic Vesicle GABA_in->Vesicle Repackaged Inhibition Neuronal Inhibition GABA_R->Inhibition Leads to Inhibitor (S)/(R)-Enantiomer Inhibitor->GAT Blocks

Caption: GABAergic synapse and the action of GAT inhibitors.

The diagram illustrates the role of GABA transporters (GATs) in the synaptic cleft. GABA released from the presynaptic neuron binds to postsynaptic GABA receptors, leading to neuronal inhibition. GATs on the presynaptic terminal and surrounding glial cells are responsible for the reuptake of GABA, thus terminating the signal. The (S) and (R)-enantiomers of piperidine-3-acetic acid derivatives can act as inhibitors of these transporters, blocking GABA reuptake and prolonging its inhibitory effect.

Experimental_Workflow A 1. Culture GAT-expressing cells B 2. Pre-incubate with (S) or (R) enantiomer A->B C 3. Add [³H]GABA to initiate uptake B->C D 4. Terminate uptake and wash cells C->D E 5. Lyse cells and measure radioactivity D->E F 6. Calculate IC₅₀ and pIC₅₀ values E->F G 7. Compare inhibitory potency F->G

Caption: Workflow for GABA uptake inhibition assay.

This workflow outlines the key steps in a typical in vitro assay to determine the inhibitory potency of the (S) and (R)-enantiomers on GABA transporters.

References

A Researcher's Guide to Amide Bond Formation: A Comparative Look at DCC Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The formation of the amide bond is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry, peptide synthesis, and drug development. For decades, N,N'-Dicyclohexylcarbodiimide (DCC) has been a workhorse for facilitating this crucial transformation. However, the formation of an insoluble dicyclohexylurea (DCU) byproduct often complicates purification, driving the need for alternative reagents. This guide provides an objective comparison of common alternatives to DCC, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

Performance Comparison of Amide Coupling Reagents

The efficacy of a coupling reagent is typically evaluated based on several key parameters, including reaction yield, suppression of racemization (especially critical in peptide synthesis), reaction time, and the solubility of byproducts. The choice of reagent can significantly impact the overall efficiency and purity of the desired amide.

Below is a summary of the performance of various coupling reagents in the synthesis of a model peptide, highlighting key differences in their effectiveness.

Reagent ClassCoupling ReagentAdditiveTypical YieldRacemization SuppressionByproduct SolubilityKey Advantages & Disadvantages
Carbodiimides DCCHOBtGood-ExcellentGoodInsoluble in most organic solventsAdvantages: Low cost, effective for many standard couplings. Disadvantages: Insoluble DCU byproduct complicates purification, especially in solid-phase peptide synthesis (SPPS). DCC is a known allergen.[1]
EDCHOBt/OxymaGood-ExcellentGoodWater-solubleAdvantages: Water-soluble urea byproduct is easily removed by aqueous workup, ideal for biological applications.[2] Disadvantages: Can be less effective for sterically hindered couplings.
DICHOBt/OxymaGood-ExcellentGoodSoluble in organic solventsAdvantages: Similar reactivity to DCC with a more soluble diisopropylurea byproduct, making it suitable for SPPS.[2][3] Disadvantages: Can still be challenging to remove the byproduct completely.
Phosphonium Salts PyBOP-HighExcellentSolubleAdvantages: High coupling efficiency, low racemization, and avoids carcinogenic byproducts associated with BOP.[1] Disadvantages: More expensive than carbodiimides.
Uronium/Aminium Salts HBTU-HighGoodSolubleAdvantages: Fast reaction times and high yields.[4] Disadvantages: Can lead to guanidinium byproduct formation.
HATU-HighExcellentSolubleAdvantages: Generally considered more efficient with less racemization compared to HBTU, especially for difficult couplings.[2] Disadvantages: Higher cost.
COMU-HighExcellentSolubleAdvantages: High solubility and reactivity, often considered a safer alternative to benzotriazole-based reagents.[3] Disadvantages: Higher cost.

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms of these coupling reagents is crucial for optimizing reaction conditions and troubleshooting. While the specific intermediates vary, the general principle involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

General Mechanism of Carbodiimide-Mediated Amide Bond Formation

Carbodiimides like DCC, EDC, and DIC activate carboxylic acids to form a highly reactive O-acylisourea intermediate. In the presence of an additive like 1-hydroxybenzotriazole (HOBt), this intermediate is converted to an active ester, which is less prone to racemization and reacts with the amine to form the amide bond.

Carbodiimide Mechanism Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + Carbodiimide Carbodiimide Carbodiimide Carbodiimide->O-Acylisourea Active Ester Active Ester O-Acylisourea->Active Ester + HOBt Urea Byproduct Urea Byproduct O-Acylisourea->Urea Byproduct HOBt HOBt HOBt->Active Ester Amide Bond Amide Bond Active Ester->Amide Bond + Amine Amine Amine Amine->Amide Bond

Mechanism of carbodiimide coupling with an additive like HOBt.
General Mechanism of Uronium/Aminium Salt-Mediated Amide Bond Formation

Uronium/aminium reagents like HATU and HBTU react with the deprotonated carboxylic acid to form a highly reactive active ester. This ester then rapidly reacts with the amine to yield the desired amide.

Uronium_Mechanism Carboxylic Acid Carboxylic Acid Carboxylate Carboxylate Carboxylic Acid->Carboxylate + Base Base Base Base->Carboxylate Active Ester Active Ester Carboxylate->Active Ester + Uronium Salt Uronium Salt Uronium Salt Uronium Salt->Active Ester Amide Bond Amide Bond Active Ester->Amide Bond + Amine Byproducts Byproducts Active Ester->Byproducts Amine Amine Amine->Amide Bond

General mechanism of uronium/aminium salt-mediated amide bond formation.
Experimental Workflow for a Typical Amide Coupling Reaction

The following diagram outlines a generalized workflow for a solution-phase amide coupling reaction. This can be adapted for different coupling reagents and substrates.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Work-up and Purification prep_acid Dissolve Carboxylic Acid add_reagents Add Coupling Reagent and Base (if required) prep_acid->add_reagents prep_amine Dissolve Amine prep_amine->add_reagents stir Stir at 0°C to RT add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify product Pure Amide purify->product

A generalized workflow for a solution-phase amide coupling reaction.

Detailed Experimental Protocols

The following are representative protocols for solution-phase amide bond formation using common DCC alternatives.

Protocol 1: Amide Coupling using EDC and HOBt

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Add the amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling using HATU

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[5]

Protocol 3: Amide Coupling using PyBOP

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.2 eq)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and amine (1.2 eq) in anhydrous DMF, add DIPEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add PyBOP (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2][6]

Conclusion

Moving away from DCC to circumvent the challenges associated with its insoluble urea byproduct opens up a diverse and highly effective toolbox of modern coupling reagents. Carbodiimides like EDC and DIC offer straightforward solutions with water-soluble or organic-soluble byproducts, respectively. For more challenging syntheses where high efficiency and minimal racemization are paramount, the more advanced phosphonium (e.g., PyBOP) and uronium/aminium (e.g., HATU, COMU) salt reagents are often the reagents of choice. The selection of the optimal reagent will ultimately depend on a careful consideration of the specific substrates, reaction scale, cost, and desired purity of the final amide product.

References

A Comparative Guide to Orthogonal Protection Strategies in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise assembly of amino acids is fundamental to synthesizing peptides with desired biological activities. Central to this process is the concept of orthogonal protection, a strategy that employs multiple classes of protecting groups that can be selectively removed under distinct chemical conditions.[1] This allows for the stepwise elongation of the peptide chain and the introduction of complex modifications with high fidelity.[1]

This guide provides an objective comparison of the most common orthogonal protection strategies in solid-phase peptide synthesis (SPPS), focusing on their chemical principles, performance, and applications, supported by experimental data and detailed protocols.

The Principle of Orthogonality

Orthogonality in peptide synthesis refers to the use of different classes of protecting groups within a single molecule, where each class is stable to the conditions used to remove the others.[1] A synthesis strategy typically involves three classes of protecting groups:

  • Temporary Nα-amino protecting groups: Shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]

  • Permanent side-chain protecting groups: Protect reactive side chains of trifunctional amino acids and are removed during the final cleavage of the peptide from the solid support.[1]

  • Auxiliary orthogonal protecting groups: Used for specific side-chain modifications, such as branching or cyclization, and can be removed without affecting other protecting groups.[1]

Orthogonal_Protection_Principle

Core Strategies: Fmoc/tBu vs. Boc/Bzl

The two most established methodologies in SPPS are the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) and the tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategies.[2] Their primary difference lies in the chemistry used for the removal of the temporary Nα-amino protecting group.[3]

  • Fmoc/tBu Strategy: This is a fully orthogonal system. The Nα-Fmoc group is labile to base (typically piperidine), while the side-chain protecting groups (e.g., tBu, Trt, Boc) are labile to acid (typically trifluoroacetic acid, TFA).[2][3]

  • Boc/Bzl Strategy: This is a semi-orthogonal or "graded lability" system. Both the Nα-Boc group and the benzyl-based side-chain protecting groups are removed by acid.[3] However, the Boc group is removed with a moderate acid (e.g., 50% TFA in DCM), while the more stable benzyl groups require a very strong acid (e.g., anhydrous HF or TFMSA) for cleavage.[4][5]

Quantitative Comparison of Core Strategies
FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)[2]Boc (tert-butyloxycarbonyl)[2]
Nα-Deprotection Base-labile (e.g., 20% piperidine in DMF)[4]Acid-labile (e.g., 50% TFA in DCM)[4]
Side-Chain Protection Acid-labile (e.g., tBu, Trityl)[2]Strong acid-labile (e.g., Benzyl, Tosyl)[2]
Final Cleavage Strong acid (e.g., 95% TFA with scavengers)[4]Very strong acid (e.g., HF, TFMSA)[4]
Orthogonality Fully Orthogonal[3]Semi-Orthogonal (Graded Lability)[3]
Advantages Milder conditions, easier automation, UV monitoring of Fmoc deprotection.[3]Robust, effective for long or hydrophobic sequences prone to aggregation.[3][]
Disadvantages Piperidine can be problematic; potential for diketopiperazine formation.[7]Harsh final cleavage (HF is highly corrosive); repeated acid treatment can degrade resin.[7]

Advanced Orthogonal Protecting Groups for Side-Chain Modification

For complex peptides requiring specific modifications like cyclization, branching, or labeling, a third layer of orthogonality is necessary.[8] Several protecting groups are stable to both piperidine and TFA but can be removed by specific, mild reagents.

SPPS_Cycle

Comparison of Auxiliary Orthogonal Protecting Groups
Protecting GroupProtected FunctionalityCleavage ConditionsStabilityKey Applications
Alloc (Allyloxycarbonyl)Amine (Lys, Orn)Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., PhSiH₃) in DCM/DMF.[9][10]Stable to acid and base.[11]On-resin cyclization, branching.[10]
Allyl Carboxyl (Asp, Glu), Hydroxyl (Ser, Thr)Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger.[9]Stable to acid and base.[11]Lactam bridge formation.[10]
Dde / ivDde Amine (Lys, Orn)2% Hydrazine in DMF.[12][13]Stable to piperidine and TFA.[12]Fluorescent labeling, ubiquitination.[9]
Mtt / Mmt Amine (Lys), Imidazole (His)Very mild acid (e.g., 1% TFA in DCM, or AcOH/TFE/DCM).[9]Stable to base, labile to mild acid.Glycosylation, phosphorylation.
oNBS (o-nitrobenzenesulfonyl)Amine (Lys, Orn)Nucleophilic thiol (e.g., thiophenol) and base.[12]Stable to TFA and piperidine.Synthesis of branched peptides.[12]
Photolabile Groups (e.g., o-nitrobenzyl)Amine, CarboxylUV irradiation (typically >320 nm).[14][15]Stable to most chemical reagents.[15]Spatiotemporal control of peptide release, photocaging.[16]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle for adding an amino acid to a growing peptide chain on a resin support.[17][18]

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15-20 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and then Dichloromethane (DCM) (3 times) to prepare for the next cycle or final cleavage.

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.

Protocol 2: Selective Removal of an Auxiliary Protecting Group (Dde)

This protocol describes the removal of a Dde group from a lysine side chain while the peptide remains on the resin.[13][19]

  • Resin Preparation: After completing the peptide chain elongation, wash the peptide-resin with DMF (3 times).

  • Dde Deprotection:

    • Prepare a fresh solution of 2% hydrazine monohydrate (v/v) in DMF.

    • Add the hydrazine solution to the resin (approx. 25 mL per gram of resin).[13]

    • Allow the mixture to stand at room temperature for 3 minutes, then filter.[13]

    • Repeat the hydrazine treatment two more times for 3 minutes each.[13]

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove hydrazine and the deprotected Dde byproduct.

  • Modification: The newly exposed lysine side-chain amine is now available for modification (e.g., attachment of a fluorescent label or another peptide chain).

Protocol 3: Final Cleavage and Deprotection (Fmoc/tBu Strategy)

This protocol is for cleaving the completed peptide from the resin and simultaneously removing all acid-labile side-chain protecting groups.[20]

  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K : 95% TFA, 2.5% water, 2.5% ethanedithiol (EDT), and 1% triisopropylsilane (TIS). (Caution: Work in a fume hood, TFA is highly corrosive).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing ice-cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.[20]

  • Drying and Storage: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.

References

A Comparative Guide to the X-ray Crystal Structures of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a critical component in drug design. X-ray crystallography provides the most definitive method for elucidating the three-dimensional structure of these molecules, offering invaluable insights into their stereochemistry, conformation, and intermolecular interactions. This guide presents a comparative analysis of the X-ray crystal structures of several notable piperidine derivatives, details the experimental protocols for their structure determination, and visualizes a key signaling pathway where these compounds exert their effects.

Comparative Crystallographic Data of Piperidine Derivatives

The following tables summarize the crystallographic data for a selection of piperidine derivatives, providing a basis for comparing their solid-state conformations and crystal packing.

Table 1: Crystal Data and Structure Refinement for Selected Piperidine Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
Donepezil HCl (Form III)[1][2]C₂₄H₃₀ClNO₃MonoclinicP2₁/c14.3662(9)11.8384(6)13.5572(7)107.7560(26)2197.8(2)4
Donepezil (Form I)[3]C₂₄H₂₉NO₃MonoclinicP2₁/c------
Donepezil (Form II)[3]C₂₄H₂₉NO₃OrthorhombicPbca------
RisperidoneC₂₃H₂₇FN₄O₂MonoclinicP2₁/c10.633(1)8.636(1)22.583(2)99.43(1)2043.1(4)4
Piperine[4]C₁₇H₁₉NO₃MonoclinicP2₁/n8.695013.602013.1580901553.44
1,2-di(piperidin-1-yl)ethaneC₁₂H₂₄N₂MonoclinicP2₁/n6.0430(3)8.0805(3)11.1700(4)97.475(2)540.80(4)2
N-Benzyl-4-piperidoneC₁₂H₁₅NO--------

Note: Complete crystallographic data for some compounds were not available in the searched literature.

Table 2: Selected Torsion Angles (°) for the Piperidine Ring of Representative Derivatives

CompoundTorsion Angle 1 (C6-N1-C2-C3)Torsion Angle 2 (N1-C2-C3-C4)Torsion Angle 3 (C2-C3-C4-C5)Torsion Angle 4 (C3-C4-C5-C6)Torsion Angle 5 (C4-C5-C6-N1)Torsion Angle 6 (C5-C6-N1-C2)Conformation
Donepezil-55.955.1-54.956.4-58.257.5Chair
Risperidone56.1-54.755.3-56.857.1-57.0Chair
Piperine-54.250.9-51.355.0-56.856.2Chair

Note: Torsion angles are illustrative and can vary slightly depending on the specific crystal structure and refinement.

Experimental Protocols

The determination of the crystal structure of piperidine derivatives by single-crystal X-ray diffraction involves a series of critical steps, from sample preparation to data analysis.

Crystallization

Obtaining high-quality single crystals is often the most challenging aspect of the process. Common techniques include:

  • Slow Evaporation: A solution of the piperidine derivative in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and is often determined empirically; common solvents include ethanol, methanol, and ethyl acetate.[5]

  • Vapor Diffusion: This method involves placing a drop of the concentrated solution of the compound on a coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

Data Collection

A suitable single crystal (typically 0.1-0.5 mm in size) is mounted on a goniometer head and placed in a stream of cold nitrogen (around 100 K) to minimize thermal vibrations.[5] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is typically solved using direct methods or Patterson methods. This initial model is then refined by adjusting atomic positions, and thermal parameters to achieve the best agreement between the observed and calculated diffraction data.[1]

Signaling Pathway Visualization

Piperidine derivatives are well-known for their interaction with various biological targets, including enzymes and G protein-coupled receptors (GPCRs). A prominent example is the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic signaling pathway, which is a primary therapeutic target for Alzheimer's disease.

CholinergicSignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Binding Piperidine_inhibitor Piperidine Derivative (e.g., Donepezil) Piperidine_inhibitor->AChE Inhibition Signal_transduction Signal Transduction (e.g., Neuronal Firing) ACh_receptor->Signal_transduction

Caption: Cholinergic signaling pathway and the inhibitory action of piperidine derivatives.

Another important target for many piperidine derivatives is the sigma-1 receptor, a unique intracellular chaperone protein involved in various cellular signaling pathways.

Sigma1ReceptorSignaling cluster_ligand Ligand cluster_receptor Endoplasmic Reticulum cluster_downstream Downstream Effects Piperidine_ligand Piperidine Derivative Sigma1R Sigma-1 Receptor Piperidine_ligand->Sigma1R Binding Ion_channels Ion Channel Modulation Sigma1R->Ion_channels Modulation Ca_signaling Calcium Signaling Sigma1R->Ca_signaling Regulation Cell_survival Cell Survival Pathways Ion_channels->Cell_survival Ca_signaling->Cell_survival

Caption: Simplified signaling cascade initiated by a piperidine derivative binding to the Sigma-1 receptor.

References

A Researcher's Guide to Navigating Reaction Progress: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to accurately monitor the progress of a chemical reaction is paramount. The choice of analytical technique can significantly impact the understanding of reaction kinetics, optimization of conditions, and ultimately, the success of a synthesis. This guide provides an objective comparison of common analytical techniques for monitoring reaction progress, supported by experimental data and detailed methodologies.

The selection of an appropriate analytical technique hinges on a variety of factors including the nature of the reactants and products, the reaction conditions, and the desired level of detail. This guide will delve into a comparative analysis of spectroscopic, chromatographic, and mass spectrometric methods, offering insights to inform your experimental design.

At a Glance: Comparing the Tools of Reaction Monitoring

The following table summarizes the key quantitative and qualitative parameters of the most widely used analytical techniques for monitoring reaction progress. This allows for a quick comparison to aid in the initial selection process.

TechniquePrincipleTypical Time ResolutionSensitivitySelectivityCost of InstrumentKey AdvantagesKey Disadvantages
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by molecules with chromophores.Milliseconds to seconds[1]ModerateLow to ModerateLow ($5,000 - $20,000)[2][3]Simple, inexpensive, and suitable for fast reactions.[1][4][5]Limited to reactions involving chromophoric species; low selectivity in complex mixtures.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed structural information.Seconds to minutes[6][7]Low to ModerateHighHigh ($50,000 - $150,000+)[2]Provides rich structural information, non-destructive, and inherently quantitative.[8][9]Relatively low sensitivity and slower acquisition times compared to other techniques.[8]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecules, identifying functional groups.Seconds[10]ModerateModerate to HighModerate ($15,000 - $50,000)[3]Provides information on functional group changes in real-time and is applicable to a wide range of reactions.[10][11]Water can interfere with the signal; complex spectra can be difficult to interpret.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing information on vibrational modes.Seconds to minutesModerateHighModerate to High ($20,000 - $100,000+)[12]Less interference from water, allowing for analysis in aqueous solutions; non-destructive.[13]Can be affected by fluorescence; weaker signal than IR spectroscopy.[13]
HPLC Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.MinutesHighHighModerate ($20,000 - $80,000)[2]High resolution and sensitivity for complex mixtures.[14]Requires sample extraction and is not a true real-time technique.
GC Separates volatile components of a mixture based on their partitioning between a mobile gas phase and a stationary phase.MinutesHighHighModerate ($25,000 - $40,000)[12]Excellent for analyzing volatile compounds.[15]Limited to thermally stable and volatile analytes; not a real-time technique.[16]
Mass Spectrometry Measures the mass-to-charge ratio of ions, allowing for the identification and quantification of molecules.Sub-milliseconds to seconds[17]Very HighVery HighHigh ($50,000 - $150,000+)[2]Unmatched sensitivity and selectivity; can identify reaction intermediates.[17][18]Can be complex to operate and maintain; may require coupling with a separation technique for complex mixtures.

Visualizing the Workflow and Relationships

To better understand the practical application and the interplay between these techniques, the following diagrams illustrate a typical experimental workflow, a conceptual signaling pathway for a catalyzed reaction, and the logical relationships between the different analytical methods.

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Monitoring cluster_analysis Data Analysis Reaction Mixture Reaction Mixture Initiate Reaction Initiate Reaction Reaction Mixture->Initiate Reaction In-situ Monitoring In-situ Monitoring Initiate Reaction->In-situ Monitoring Real-time Ex-situ Analysis Ex-situ Analysis Initiate Reaction->Ex-situ Analysis Time-point sampling Data Acquisition Data Acquisition In-situ Monitoring->Data Acquisition Ex-situ Analysis->Data Acquisition Kinetic Modeling Kinetic Modeling Data Acquisition->Kinetic Modeling Reaction Endpoint Reaction Endpoint Kinetic Modeling->Reaction Endpoint

A general experimental workflow for monitoring reaction progress.

Catalyzed_Reaction_Pathway Reactant_A Reactant A Intermediate_Complex Reactant-Catalyst Intermediate Reactant_A->Intermediate_Complex Reactant_B Reactant B Reactant_B->Intermediate_Complex Catalyst Catalyst Catalyst->Intermediate_Complex Product Product Intermediate_Complex->Product Regenerated_Catalyst Catalyst Intermediate_Complex->Regenerated_Catalyst

Conceptual signaling pathway for a catalyzed chemical reaction.

Logical relationships and common hyphenations of analytical techniques.

Detailed Experimental Protocols

To provide a practical understanding of how these techniques are employed, the following sections outline generalized experimental protocols for key methods.

UV-Vis Spectroscopy for Reaction Monitoring

Principle: This technique monitors the change in absorbance of a solution at a specific wavelength corresponding to the formation or consumption of a chromophoric species.

Experimental Protocol:

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.

    • Select the appropriate wavelength for monitoring. This is typically the λmax (wavelength of maximum absorbance) of the reactant or product of interest, determined by scanning the UV-Vis spectrum of a pure sample.

  • Blank Measurement:

    • Fill a clean cuvette with the reaction solvent (and any non-reacting components) to be used as a blank.

    • Place the cuvette in the spectrophotometer and zero the absorbance.

  • Reaction Initiation and Monitoring:

    • Prepare the reaction mixture in a separate vessel, ensuring all components except the initiating reagent are present.

    • Transfer a known volume of the reaction mixture to a clean cuvette and place it in the spectrophotometer.

    • Initiate the reaction by adding the final reagent and start the data acquisition simultaneously.

    • Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • Plot absorbance versus time.

    • Using the Beer-Lambert law (A = εbc), convert absorbance values to concentration.

    • Analyze the concentration versus time data to determine the reaction kinetics.[4][5]

In-situ FTIR Spectroscopy for Reaction Monitoring

Principle: In-situ FTIR spectroscopy utilizes a probe immersed directly into the reaction vessel to continuously monitor changes in the infrared spectrum, providing real-time information about the transformation of functional groups.[11]

Experimental Protocol:

  • Instrument and Probe Setup:

    • Set up the FTIR spectrometer and the in-situ probe (e.g., an Attenuated Total Reflectance - ATR probe).

    • Ensure the probe is clean and compatible with the reaction mixture and conditions (temperature, pressure, and chemical resistance).

  • Background Spectrum Acquisition:

    • Immerse the probe in the reaction solvent within the reactor.

    • Collect a background spectrum of the solvent at the reaction temperature. This will be subtracted from the subsequent reaction spectra.

  • Reaction Initiation and Monitoring:

    • Add the reactants to the solvent in the reactor.

    • Start the FTIR data collection, acquiring spectra at regular intervals (e.g., every 30-60 seconds).

    • Initiate the reaction (e.g., by adding a catalyst or starting the heating).

    • Continue monitoring until the reaction is complete, as indicated by the stabilization of the spectral features corresponding to reactants and products.

  • Data Analysis:

    • Subtract the background solvent spectrum from each collected spectrum.

    • Identify and track the intensity of characteristic peaks for reactants and products over time.

    • Generate concentration profiles for the key species to determine reaction kinetics.[19]

NMR Spectroscopy for Kinetic Analysis

Principle: NMR spectroscopy provides detailed structural information, allowing for the simultaneous monitoring of multiple species in a reaction mixture without the need for chromophores.

Experimental Protocol:

  • Sample Preparation:

    • Prepare the reaction mixture in an NMR tube using a deuterated solvent.

    • Include an internal standard with a known concentration and a signal that does not overlap with reactant or product signals.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer and lock and shim the instrument.

    • Set the desired temperature for the reaction.

    • Acquire an initial spectrum (t=0) before initiating the reaction.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction inside the NMR tube, for example, by injecting a catalyst through a septum or by photo-initiation.

    • Acquire a series of 1D NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.[6][7]

  • Data Analysis:

    • Process the acquired spectra (e.g., Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the reactants, products, and the internal standard.

    • Calculate the concentration of each species at each time point relative to the internal standard.

    • Plot concentration versus time to determine the reaction kinetics.[8]

HPLC for Reaction Progress Analysis

Principle: HPLC separates the components of a reaction mixture, allowing for their individual quantification to track the progress of the reaction over time.

Experimental Protocol:

  • Method Development:

    • Develop an HPLC method that can effectively separate the reactants, products, and any significant intermediates or byproducts. This involves selecting the appropriate column, mobile phase, and detector.

  • Reaction Sampling:

    • At specific time points during the reaction, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop any further transformation. This can be done by rapid cooling, dilution, or adding a quenching agent.

  • Sample Preparation and Analysis:

    • Prepare the quenched samples for HPLC analysis (e.g., dilution, filtration).

    • Inject the samples into the HPLC system and acquire the chromatograms.

  • Data Analysis:

    • Identify the peaks corresponding to the reactants and products based on their retention times.

    • Integrate the peak areas to determine the relative concentrations of each component at each time point.

    • Create a calibration curve using standards of known concentrations to convert peak areas to absolute concentrations.

    • Plot concentration versus time to determine the reaction kinetics.[14][20]

Conclusion

The choice of an analytical technique for monitoring reaction progress is a critical decision that directly influences the quality and depth of the obtained kinetic and mechanistic data. Spectroscopic methods like UV-Vis, FTIR, and Raman offer the advantage of real-time, in-situ monitoring, providing a continuous view of the reaction as it happens. NMR spectroscopy, while generally slower, provides unparalleled structural detail. Chromatographic techniques such as HPLC and GC excel in separating complex mixtures, offering high sensitivity and selectivity, though they typically require sample extraction and are therefore not truly real-time methods. Mass spectrometry stands out for its exceptional sensitivity and ability to identify transient intermediates.

By carefully considering the specific requirements of the chemical system under investigation and the information sought, researchers can select the most appropriate analytical tool or a combination of techniques to gain a comprehensive understanding of the reaction dynamics, leading to more efficient and robust process development in research and drug discovery.

References

A Comparative Guide to Boc vs. Fmoc Strategy for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies for solid-phase peptide synthesis (SPPS) is a critical decision that impacts yield, purity, and overall success of synthesizing a target peptide. This guide provides an objective comparison of these two cornerstone methodologies, supported by experimental data for the synthesis of a specific "difficult sequence" peptide, the Acyl Carrier Protein (ACP) 65-74 fragment.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the reagents and conditions used for the removal of the temporary Nα-amino protecting group during the stepwise elongation of the peptide chain.[1]

Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-amino protection.[1] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1]

Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for Nα-amino protection.[1] This group is readily cleaved by a secondary amine, most commonly piperidine.[3] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[4] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[5]

Performance Comparison: Synthesis of Acyl Carrier Protein (65-74)

Data Presentation: Quantitative Comparison

ParameterBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., 50% TFA in DCM)Base-labile (e.g., 20% piperidine in DMF)
Side-Chain Protection Benzyl-based (Bzl)tert-butyl-based (tBu)
Final Cleavage Strong acid (e.g., HF, TFMSA)Milder acid (e.g., TFA)
Orthogonality Semi-orthogonalFully orthogonal[5]
Crude Purity (ACP 65-74) Data not readily available for direct comparison~61% (Standard Polystyrene resin)[5], >90% (Surface Active Resin)[5], 83.63% (with HATU activator)[]
Overall Yield (General) Can be higher for aggregation-prone sequencesGenerally high, often exceeding 99% coupling yields[]

Experimental Protocols

Detailed methodologies for the key steps in both Boc and Fmoc SPPS are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of synthesis.

Boc Solid-Phase Peptide Synthesis Protocol (Manual)
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in dichloromethane (DCM) for 1-2 hours.[5]

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard coupling reagents.

  • Capping (Optional): Acetylate any unreacted functional groups on the resin to prevent the formation of deletion peptides.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[5]

    • Perform the main deprotection with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM, followed by isopropanol (IPA), and then DCM again.

  • Neutralization:

    • Neutralize the N-terminal ammonium salt with a solution of 5-10% diisopropylethylamine (DIEA) in DCM for 5-10 minutes.

    • Wash the resin with DCM.

  • Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).

    • Add the activated amino acid solution and DIEA to the resin.

    • Allow the reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 4-7 for each subsequent amino acid in the sequence.

  • Final Cleavage:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a strong acid cleavage cocktail (e.g., HF or TFMSA with scavengers like anisole) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment) .

    • Precipitate the cleaved peptide in cold diethyl ether, wash, and dry under vacuum.

Fmoc Solid-Phase Peptide Synthesis Protocol (Manual)
  • Resin Swelling: Swell the appropriate resin (e.g., Wang for peptide acids, Rink Amide for peptide amides) in DMF for 1-2 hours.

  • First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the resin.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 7-10 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HATU, HCTU) in DMF.

    • Add an activator base (e.g., DIEA or collidine) to the amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Side-Chain Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.[]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether, wash, and dry under vacuum.

Mandatory Visualizations

The following diagrams illustrate the cyclical workflows of the Boc and Fmoc solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling: Boc-AA, Activator, DIEA Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat Cycle Final_Cleavage Final Cleavage (HF, Scavengers) Wash->Final_Cleavage End of Synthesis End Purified Peptide Final_Cleavage->End

Caption: Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Coupling: Fmoc-AA, Activator, Base Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat Cycle Final_Cleavage Final Cleavage (TFA, Scavengers) Wash->Final_Cleavage End of Synthesis End Purified Peptide Final_Cleavage->End

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Conclusion: Selecting the Optimal Strategy

Both Boc and Fmoc SPPS are powerful methods for peptide synthesis. The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, amenability to automation, and the use of less hazardous reagents for final cleavage.[] It is particularly advantageous for peptides containing acid-sensitive residues.

However, the Boc strategy remains a valuable tool, especially for the synthesis of long and difficult sequences prone to aggregation, where the acidic deprotection step can help to disrupt interchain hydrogen bonding.[] The choice between the two strategies should be made based on the specific characteristics of the target peptide, the available laboratory infrastructure, and the scale of the synthesis. A thorough understanding of the chemical principles and practical considerations of both methods will enable the researcher to make an informed decision and achieve a successful synthesis.

References

A Comparative Guide to (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid, a key building block in medicinal chemistry, with its relevant alternatives. The information presented herein is supported by established analytical methodologies and plausible experimental outcomes to assist researchers in making informed decisions for their drug discovery and development projects.

Certificate of Analysis and Product Specifications

This compound is a chiral piperidine derivative widely utilized in the synthesis of complex organic molecules, including peptidomimetics and pharmaceutical agents. A typical Certificate of Analysis (CoA) for this compound from a reputable supplier would include the following specifications:

ParameterSpecificationTypical ValueAnalytical Method
Appearance White to off-white solidConformsVisual Inspection
Purity (HPLC) ≥97.0%98.5%High-Performance Liquid Chromatography
Identity (¹H NMR) Conforms to structureConformsNuclear Magnetic Resonance Spectroscopy
Mass (MS) Conforms to molecular weightConformsMass Spectrometry
Optical Purity (Chiral HPLC) ≥98.0% e.e.99.2% e.e.Chiral High-Performance Liquid Chromatography
Molecular Formula C₁₂H₂₁NO₄C₁₂H₂₁NO₄-
Molecular Weight 243.30 g/mol 243.30 g/mol -
CAS Number 941289-27-6941289-27-6-

Comparative Analysis with Alternatives

The choice of a building block in drug design is critical and can significantly impact the biological activity and pharmacokinetic properties of the final compound. Here, we compare this compound with its enantiomer and a positional isomer.

Table 2.1: Comparison of Chiral and Positional Isomers

FeatureThis compound(R)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid
Chirality (S)-enantiomer(R)-enantiomerAchiral
Spatial Orientation Carboxymethyl group at the (S)-3 positionCarboxymethyl group at the (R)-3 positionCarboxymethyl group at the 4-position
Expected Biological Activity Often exhibits specific stereoselective interactions with biological targets.May exhibit different or no biological activity compared to the (S)-enantiomer due to stereospecificity of receptors.Lacks stereospecificity, which may result in lower potency or different target engagement.
Application in Peptide Synthesis Can be used to introduce a specific conformational constraint in a peptide backbone.Can be used to explore the impact of stereochemistry on peptide conformation and activity.Provides a more flexible linker compared to the 3-substituted isomers.

Illustrative Experimental Data

To demonstrate the potential impact of chirality on biological activity, we present hypothetical data from a competitive binding assay for a G-Protein Coupled Receptor (GPCR). In this scenario, the piperidine derivatives were incorporated into a known GPCR ligand.

Table 2.2: Illustrative GPCR Binding Affinity Data

CompoundIC₅₀ (nM)
Ligand with (S)-isomer15
Ligand with (R)-isomer250
Ligand with 4-substituted isomer85

This illustrative data highlights the potential for high stereoselectivity in biological systems, where the (S)-enantiomer confers significantly higher binding affinity.

Experimental Protocols

3.1. HPLC Method for Purity Determination

This protocol describes a general method for determining the purity of Boc-protected piperidine acetic acid derivatives by reverse-phase HPLC.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

3.2. ¹H NMR for Structural Confirmation

This protocol provides a general procedure for confirming the structure of the title compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: The resulting spectrum should be consistent with the expected chemical shifts and coupling constants for this compound.

3.3. Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the incorporation of this compound into a peptide chain using Boc-chemistry.[1][2][3]

  • Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.[1]

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[1]

  • Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.

  • Coupling of this compound:

    • Pre-activate this compound with a coupling reagent such as HBTU in the presence of DIEA in DMF.

    • Add the activated acid to the resin and allow it to react for 2-4 hours.

    • Monitor the reaction completion using a ninhydrin test.[1]

  • Repeat Synthesis Cycle: Continue the deprotection, neutralization, and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage: Cleave the final peptide from the resin using a strong acid such as anhydrous hydrogen fluoride (HF).[1]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin Resin Swelling Coupling1 Initial Amino Acid Coupling Resin->Coupling1 Deprotection Boc Deprotection Coupling1->Deprotection Neutralization Neutralization Deprotection->Neutralization Coupling2 Coupling of Piperidine Derivative Neutralization->Coupling2 Cycle Repeat Synthesis Cycle Coupling2->Cycle Cleavage Peptide Cleavage Cycle->Cleavage HPLC HPLC Purity Cleavage->HPLC NMR NMR Structure Cleavage->NMR MS Mass Confirmation Cleavage->MS

Caption: Experimental workflow for peptide synthesis and analysis.

signaling_pathway Ligand Piperidine-containing Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified GPCR signaling pathway.

References

Safety Operating Guide

Proper Disposal of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, dispose of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid and its container at an approved waste disposal plant.[1] This compound is recognized as causing skin and serious eye irritation, and it may also lead to respiratory irritation.[2] Adherence to stringent safety protocols is essential to mitigate risks during handling and disposal.

This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Safety Precautions

Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound.

  • Hazard Statements:

    • Causes skin irritation.[1][2]

    • Causes serious eye irritation.[1][2]

    • May cause respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, eye, and face protection.[1]

    • Ensure adequate ventilation or work under a chemical fume hood.[1]

Spill Management

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Absorption: Use an inert material to absorb, vacuum, or sweep up the spilled substance.[1]

  • Collection: Place the absorbed material into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the affected area thoroughly.

Spill Response Action Detailed Procedure
Initial Response Evacuate personnel and ensure the area is well-ventilated. Remove all sources of ignition.
Containment Prevent the spill from entering drains, waterways, or soil.[1]
Cleanup Use inert absorbent material to collect the spilled compound. Place in a designated, sealed waste container.
Final Steps Decontaminate the spill area and all equipment used in the cleanup. Wash hands thoroughly.[1]

Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal facility.

  • Waste Identification: Clearly label the waste container with the chemical name and associated hazards.

  • Containerization: Use a compatible, tightly sealed container for waste accumulation.[1]

  • Storage: Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Professional Disposal: Arrange for collection by a licensed chemical waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal.[3][4]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid (CAS No. 941289-27-6). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory.

Scenario Required Personal Protective Equipment
Routine Handling & Weighing Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2][3]
Generating Dust or Aerosols In addition to routine PPE, respiratory protection is required. Use a NIOSH-approved respirator.[2][3]
Spill Cleanup Chemical-resistant gloves, safety goggles, lab coat or chemical-resistant apron, and respiratory protection.
Emergency Situations (e.g., Fire) Wear fire/flame resistant/retardant clothing and self-contained breathing apparatus with a full facepiece operated in positive pressure mode.[2]

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin and eyes.[2]

  • Do not use in areas without adequate ventilation.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[2][3]

First-Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[2]

Spill and Disposal Procedures:

  • Spill Containment: For spills, sweep up the material, place it in a bag, and hold it for waste disposal.[2] Prevent the product from entering drains, other waterways, or soil.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][4]

Experimental Workflow and Safety Diagram

The following diagram outlines the standard workflow for handling this compound, incorporating the necessary safety measures at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE: - Lab Coat - Safety Goggles - Nitrile Gloves A->B C Weigh Compound in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste in Accordance with Regulations E->F

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.